molecular formula C9H10O B140295 p-METHYLACETOPHENONE CAS No. 122-00-9

p-METHYLACETOPHENONE

Cat. No.: B140295
CAS No.: 122-00-9
M. Wt: 134.17 g/mol
InChI Key: GNKZMNRKLCTJAY-UHFFFAOYSA-N
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Description

4'-Methylacetophenone is an aromatic ketone.
4'-Methylacetophenone has been reported in Citrus medica, Diplolophium africanum, and other organisms with data available.
4-Methylacetophenone is a metabolite found in or produced by Saccharomyces cerevisiae.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)ethanone
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InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3
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InChI Key

GNKZMNRKLCTJAY-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(=O)C
Source PubChem
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID9044374
Record name p-Methylacetophenone
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Molecular Weight

134.17 g/mol
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Physical Description

Clear, light yellow liquid; mp = 22-24 deg C; [Sigma-Aldrich MSDS], Solid, low melting colourless or opaque crystalline mass (tends to supercool) with a strong fruity-floral, warm, sweet odour
Record name 4'-Methylacetophenone
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Boiling Point

222.00 to 226.00 °C. @ 756.00 mm Hg
Record name 4'-Methylacetophenone
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Solubility

0.372 mg/mL at 15 °C, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 4'-Methylacetophenone
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Density

0.999-1.010
Record name 4-Methylacetophenone
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Vapor Pressure

0.22 [mmHg]
Record name 4'-Methylacetophenone
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CAS No.

122-00-9
Record name p-Methylacetophenone
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Record name p-Methyl acetophenone
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Record name P-METHYL ACETOPHENONE
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Melting Point

28 °C
Record name 4'-Methylacetophenone
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Foundational & Exploratory

What are the physical properties of p-methylacetophenone?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of p-Methylacetophenone

Introduction

This compound, also known as 4'-methylacetophenone or methyl p-tolyl ketone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1][2][3][4][5] It is a naturally occurring compound found in substances like mango, tomato, and orange, and is widely utilized in the fragrance and flavor industries for its sweet, floral, and fruity aroma.[6][7] Furthermore, it serves as a crucial intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][6] This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a logical visualization of their interrelationships, intended for researchers, scientists, and professionals in drug development.

Quantitative Physical Properties

The physical characteristics of this compound have been extensively documented. The following table summarizes the key quantitative data from various sources. Note that some variation exists in reported values, which can be attributed to differences in purity and measurement conditions.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C₉H₁₀O--[1][2][3][4]
Molecular Weight 134.18 g/mol -[1][2][6][8][9][10]
Appearance Colorless to pale yellow liquid or low melting crystalline solid-Ambient[3][6][8][9]
Odor Sweet, floral, fruity; reminiscent of hawthorn and cherry--[6][7][11]
Melting Point 22 - 24°C-[3][6][10][11][12]
28°C-[2][3][4][13]
Boiling Point 224 - 227°C760 mmHg[1][2][4][13]
226°C760 mmHg[6][8][10][12][14]
Density 1.004 - 1.006g/mL20 °C[4][6][10][11]
1.005g/mL25 °C[6][10][12][14]
Refractive Index 1.532 - 1.535nD20 °C[1][2][6][10][14]
Solubility (Water) 0.37 - 2.07g/L15 °C[3][6][8][14][15]
Solubility (Other) Soluble in ethanol, ether, benzene, chloroform, oils--[3][7]
Flash Point 82 - 92°CClosed Cup[7][9][10][12]
Vapor Pressure 0.05 - 0.22mmHg20 °C[3][16]
Log P (o/w) 2.1 - 2.22-25 - 35 °C[3][16]
Dipole Moment 3.16D-[2]
Spectral Data ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available--[17][18][19][20][21]

Experimental Protocols

The determination of physical properties is fundamental to chemical characterization. Standard laboratory procedures are employed to measure the melting point, boiling point, and density of this compound.

Melting Point Determination (Capillary Method)

The melting point, a crucial indicator of purity, is the temperature range over which a solid transitions to a liquid.[22]

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube (sealed at one end) to a height of a few millimeters.[23]

    • Apparatus Setup (Mel-Temp): The capillary tube is placed in the heating block of the apparatus next to a calibrated thermometer.[22]

    • Heating: The sample is heated rapidly to obtain an approximate melting point. The procedure is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[22]

    • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[22] For a pure compound, this range is typically narrow (0.5-1.0 °C).[22]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube, small test tube (e.g., ignition tube), capillary tube (sealed at one end), thermometer, heating oil (e.g., paraffin), Bunsen burner.

  • Procedure:

    • Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[24]

    • Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing heating oil, making sure the oil level is above the sample level.[24]

    • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[24]

    • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[24]

Density Determination

Density is the mass of a substance per unit volume.

  • Apparatus: Digital density meter, or alternatively, a pycnometer (specific gravity bottle) and an analytical balance.

  • Procedure (Using a Density Meter):

    • Calibration: The density meter is calibrated according to the manufacturer's instructions, typically using dry air and deionized, doubly distilled water at a known temperature.[25]

    • Sample Introduction: The sample of this compound is injected into the measurement cell of the instrument, ensuring no air bubbles are present.

    • Measurement: The instrument measures the oscillation frequency of a U-tube containing the sample, which is directly related to its density. The temperature is precisely controlled during the measurement. The result is displayed digitally.[25]

    • Cleaning: The measurement cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

Visualization of Property Relationships

The physical properties of a molecule like this compound are not independent but are logically interconnected, stemming from its fundamental molecular structure. The following diagram illustrates these relationships.

G Logical Flow of this compound Properties Structure {Molecular Structure | C₉H₁₀O | Aromatic Ketone (p-tolyl group + acetyl group)} IntermolecularForces {Intermolecular Forces | Dipole-Dipole London Dispersion} Structure->IntermolecularForces PhysicalState {Physical State | Appearance (Liquid/Solid near RT)} IntermolecularForces->PhysicalState determines Thermal {Thermal Properties | Melting Point Boiling Point Flash Point} IntermolecularForces->Thermal energy to overcome Bulk {Bulk Properties | Density Refractive Index Vapor Pressure} IntermolecularForces->Bulk influences Solubility {Solubility | Log P (o/w) Interaction with Solvents} IntermolecularForces->Solubility governs PhysicalState->Bulk

References

p-Methylacetophenone CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Methylacetophenone

This technical guide provides a comprehensive overview of this compound, a versatile aromatic ketone. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as 4'-methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O.[1][2] It is a colorless to pale yellow liquid or a low-melting solid with a characteristic sweet, floral, hawthorn-like aroma.[1][3] This compound is widely used as a fragrance ingredient in soaps and perfumes and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 122-00-9[1][2][6]
Molecular Formula C₉H₁₀O[1][2]
Molecular Weight 134.18 g/mol [1][6][7]
Appearance Colorless to pale yellow liquid or solid[1][3]
Melting Point 22-28 °C[1][6]
Boiling Point 225-226 °C[1][6][7]
Density 1.005 g/mL at 20 °C[1][6]
Refractive Index 1.533-1.535 at 20 °C[1][6]
Solubility Soluble in ethanol, ether, benzene; insoluble in water[1][3]

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The key distinguishing features in its NMR, IR, and mass spectra are summarized below.

Table 2: Spectroscopic Data for this compound

SpectrumKey FeaturesReferences
¹H NMR (CDCl₃) δ ~7.86 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~2.57 (s, 3H, -COCH₃), ~2.41 (s, 3H, Ar-CH₃)[8][9]
¹³C NMR (CDCl₃) δ ~197.8 (C=O), ~143.8 (Ar-C), ~135.9 (Ar-C), ~129.2 (Ar-CH), ~128.4 (Ar-CH), ~26.5 (-COCH₃), ~21.6 (Ar-CH₃)[8]
IR (Neat) ~1680 cm⁻¹ (C=O stretch, aromatic ketone), ~2920-3030 cm⁻¹ (C-H stretch), ~1605, 1405 cm⁻¹ (C=C aromatic ring stretch)[10]
Mass Spec (EI) m/z 134 (M⁺), 119 ([M-CH₃]⁺, base peak), 91 ([C₇H₇]⁺), 43 ([CH₃CO]⁺)[11][12]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is the Friedel-Crafts acylation of toluene (B28343) using an acylating agent like acetic anhydride (B1165640) or acetyl chloride, with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][5] The reaction is highly regioselective, yielding predominantly the para-substituted product due to the steric hindrance at the ortho position.[1]

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol describes the synthesis of this compound from toluene and acetic anhydride.[1]

Materials:

  • Anhydrous toluene

  • Acetic anhydride

  • Anhydrous aluminum trichloride (B1173362) (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Ice

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

  • Apparatus Setup: Assemble a dry 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.

  • Reaction Initiation: In the flask, place 13.0 g of anhydrous aluminum trichloride and 20 mL of anhydrous toluene.

  • Addition of Acylating Agent: Prepare a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene in the dropping funnel. Add this mixture slowly to the stirred suspension in the flask over approximately 15 minutes. An exothermic reaction will occur.

  • Heating: After the addition is complete, heat the reaction mixture in a water bath at 90-95 °C for 30 minutes, or until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction flask in an ice-water bath. Slowly add a mixture of 30 mL of concentrated HCl and 30 g of crushed ice to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer successively with water, 5% sodium hydroxide solution, and again with water.

  • Drying and Distillation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and transfer the filtrate to a distillation apparatus. First, distill off the excess toluene at atmospheric pressure. The product, this compound, is then purified by vacuum distillation, collecting the fraction boiling at approximately 112 °C / 1.47 kPa (11 mmHg).[1]

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Combine anhydrous AlCl3 and toluene in a flask B Slowly add a mixture of acetic anhydride and toluene A->B Stirring C Heat the mixture at 90-95 °C for 30 min B->C D Cool and decompose complex with HCl and ice C->D Cooling E Separate organic layer and wash with NaOH and water D->E F Dry with anhydrous MgSO4 E->F G Purify by vacuum distillation F->G H This compound G->H Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5]

  • Pharmaceuticals: It is a crucial intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[5]

  • Agrochemicals: It is used in the production of the fungicide Cyazofamid, which is effective against late blight and downy mildew.[5]

  • Organic Synthesis: The ketone functionality allows for a wide range of chemical transformations, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation to form an ester), and condensation reactions to form chalcones and other heterocyclic compounds.[13][14] Chalcones derived from this compound are of significant interest due to their broad spectrum of biological activities.[15]

G This compound as a Synthetic Building Block cluster_0 Synthetic Pathways cluster_1 Resulting Bioactive Scaffolds and Products A This compound B Condensation (e.g., Claisen-Schmidt) A->B C Reduction A->C D Oxidation (e.g., Baeyer-Villiger) A->D E Chalcones B->E F Chiral Alcohols C->F G Esters D->G H Pharmaceuticals (e.g., Celecoxib) Agrochemicals (e.g., Cyazofamid) E->H F->H G->H

Caption: Synthetic utility of this compound.

Biological Activity of Derivatives

While this compound itself is primarily used as a fragrance and synthetic intermediate, its derivatives have shown a range of biological activities. For instance, chalcones synthesized from this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[15] Additionally, studies have explored the phytotoxic effects of this compound, indicating its potential for allelochemical interactions in agriculture.[16] The introduction of different substituents onto the this compound scaffold allows for the modulation of its pharmacological properties, making it a valuable starting point for the development of new therapeutic agents.[17]

References

An In-Depth Technical Guide to the Solubility of p-Methylacetophenone in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-methylacetophenone (4'-methylacetophenone), a key aromatic ketone utilized in various industrial applications, including fragrance, pharmaceuticals, and as a synthetic intermediate. Understanding its solubility in different solvent systems is crucial for process design, formulation development, and quality control. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid researchers in their laboratory practices.

Core Concepts in Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both a polar carbonyl group and a nonpolar tolyl group, its solubility is influenced by the polarity of the solvent.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and a range of common organic solvents.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)Source
150.0372[1][2]Human Metabolome Database (HMDB)
Not Specified0.1424TURI (Toxics Use Reduction Institute)
Not Specified0.207[3][4]ChemicalBook

Note: Some sources describe this compound as "insoluble" or "slightly soluble" in water, which aligns with the low quantitative values.[1][5]

Table 2: Solubility of this compound in Organic Solvents

SolventHansen Solubility Parameters (δD, δP, δH)Qualitative SolubilityEstimated Solubility/Miscibility
This compound (18.81, 6.88, 4.39) --
Ethanol(15.8, 8.8, 19.4)[6][7]Very Soluble[1][2]Miscible
Methanol(14.7, 12.3, 22.3)[6][7]SolubleMiscible
Acetone(15.5, 10.4, 7.0)[6][7]SolubleMiscible
Ethyl Acetate(15.8, 5.3, 7.2)[6][7]SolubleMiscible
Hexane(14.9, 0.0, 0.0)[6][7]SolubleLikely Miscible to Highly Soluble

Note on Estimated Solubility: In the absence of precise quantitative data for all organic solvents, Hansen Solubility Parameters (HSP) are utilized to predict miscibility. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller "distance" between the HSP values of the solute and the solvent suggests a higher likelihood of solubility. Based on the HSP values, this compound is expected to be miscible with ethanol, methanol, acetone, and ethyl acetate. Its significant nonpolar character also suggests good solubility in hexane.

Experimental Protocols for Solubility Determination

For precise solubility determination, particularly for novel formulations or specific process conditions, experimental measurement is essential. The following are detailed protocols for commonly used methods.

Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

    • Ensure a solid phase of this compound remains to confirm saturation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or nylon) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a precise volume of the clear filtrate into the pre-weighed dish.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

    • Once dry, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.

    • Express the solubility as grams of solute per 100 mL of solvent.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Gravimetric Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B 24-48h C Settle undissolved solid B->C D Filter supernatant C->D E Transfer known volume of filtrate to pre-weighed dish D->E F Evaporate solvent E->F G Dry to constant weight F->G H Calculate solubility G->H

Workflow for Gravimetric Solubility Determination
Shake-Flask Method with UV-Vis Spectrophotometric Quantification

This method is suitable for compounds that absorb ultraviolet or visible light and offers higher throughput than the gravimetric method.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 1, step 1) to prepare a saturated solution of this compound.

  • Sample Separation:

    • Follow the same procedure as in the gravimetric method (Section 1, step 2) to obtain a clear, particle-free filtrate.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. For aromatic ketones, this is typically in the UV range.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Analysis of the Saturated Solution:

    • Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

G cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_calc Calculation A Prepare saturated solution E Measure Absorbance (Saturated Sample) A->E B Prepare standard solutions D Generate Calibration Curve (Standards) B->D C Determine λmax C->D C->E F Calculate concentration from calibration curve D->F E->F G Apply dilution factor F->G H Determine solubility G->H

Workflow for UV-Vis Solubility Determination

Conclusion

This technical guide provides essential solubility data and detailed experimental protocols for this compound. While quantitative data in water is established, the solubility in organic solvents is largely qualitative or estimated. For precise applications in research and drug development, it is highly recommended that researchers perform experimental solubility determination using the detailed protocols provided. The choice between gravimetric and UV-Vis spectrophotometric methods will depend on the available equipment, the required accuracy, and the throughput needs of the laboratory.

References

The Formation of p-Methylacetophenone from Citral: A Mechanistic and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical mechanism behind the formation of p-methylacetophenone from citral (B94496). This transformation is of significant interest in the fields of flavor chemistry, fragrance science, and product stability, as this compound is a recognized off-odorant that can arise from the degradation of citral, a key component of many citrus-flavored products. This document outlines the reaction pathways, experimental methodologies for studying this degradation, and quantitative data from relevant research.

Introduction

Citral, a monoterpene aldehyde, is a major constituent of citrus oils and is widely used in the food, beverage, and cosmetic industries for its characteristic lemon scent. However, under certain conditions, particularly in acidic aqueous environments, citral can degrade into various compounds, including the potent off-odorant this compound.[1][2][3] Understanding the mechanism of this transformation is crucial for developing strategies to mitigate its formation and ensure the sensory stability of consumer products.

The formation of this compound from citral is not a direct synthetic route but rather a complex series of degradation reactions involving cyclization, oxidation, and radical intermediates.[2][3] This guide will delve into the intricacies of this process.

The Core Mechanism: A Radical-Mediated Pathway

The primary mechanism for the formation of this compound from citral under acidic aqueous conditions involves a tert-alkoxy radical intermediate.[1][2][4] The overall process can be broken down into several key stages:

  • Cyclization of Citral: In an acidic solution, citral undergoes a cyclization reaction to form various p-menthadien-8-ols.[2]

  • Formation of p-Cymen-8-ol and α,p-Dimethylstyrene: These cyclized intermediates can then be oxidized, in the presence of dissolved oxygen, to form p-cymen-8-ol and its dehydration product, α,p-dimethylstyrene.[2]

  • Formation of 8-hydroperoxy-p-cymene (B1600300): Further oxidation of intermediates can lead to the formation of 8-hydroperoxy-p-cymene, a key precursor in the radical pathway.[1][2]

  • Generation of the tert-Alkoxy Radical: The central step in the formation of this compound is the generation of the tert-alkoxy radical, p-CH3C6H4C(CH3)2O•.[1][2][4] This radical can be formed through the homolytic cleavage of the O-O bond in 8-hydroperoxy-p-cymene. This decomposition can be induced by factors such as the presence of metal ions like Fe(II).[1][2][3]

  • Formation of this compound: The tert-alkoxy radical is unstable and undergoes further reactions that ultimately lead to the formation of this compound and another degradation product, 4-(2-hydroxy-2-propyl)benzaldehyde.[1][2][4]

The following diagram illustrates the proposed signaling pathway for the formation of this compound from citral.

G cluster_0 Citral Degradation Pathway Citral Citral Cyclization Cyclization (Acidic Conditions) Citral->Cyclization p_Menthadien_8_ols p-Menthadien-8-ols Cyclization->p_Menthadien_8_ols Oxidation1 Oxidation p_Menthadien_8_ols->Oxidation1 p_Cymen_8_ol p-Cymen-8-ol Oxidation1->p_Cymen_8_ol Dehydration Dehydration p_Cymen_8_ol->Dehydration Oxidation2 Further Oxidation p_Cymen_8_ol->Oxidation2 ap_Dimethylstyrene α,p-Dimethylstyrene Dehydration->ap_Dimethylstyrene Hydroperoxide 8-hydroperoxy-p-cymene Oxidation2->Hydroperoxide Decomposition Decomposition (e.g., Fe2+) Hydroperoxide->Decomposition Radical tert-Alkoxy Radical [p-CH3C6H4C(CH3)2O•] Decomposition->Radical p_Methylacetophenone This compound Radical->p_Methylacetophenone Other_Product 4-(2-hydroxy-2-propyl)benzaldehyde Radical->Other_Product

Figure 1: Proposed reaction pathway for the formation of this compound from citral.

Quantitative Data Summary

The formation of this compound from citral is influenced by several factors, including pH, temperature, and the presence of antioxidants or metal ions. The following table summarizes quantitative data from a key study on this topic.

ParameterConditionResultReference
Initial Citral Concentration 10 mg/L in acidic aqueous solution (pH 3.0)-[1][2]
Storage Conditions 40°C for 2 weeksFormation of this compound and other degradation products observed.[1][2]
Effect of Antioxidants Addition of antioxidants to the citral solutionThe formation of both this compound and 4-(2-hydroxy-2-propyl)benzaldehyde was similarly affected.[1][2]
Role of Fe(II) Ions Fe(2+)-induced decomposition of 8-hydroperoxy-p-cymeneBoth this compound and 4-(2-hydroxy-2-propyl)benzaldehyde were formed.[1][2][3]
Degradation without Fe(II) Degradation of 8-hydroperoxy-p-cymene without Fe(2+) under acidic aqueous conditionsDid not yield this compound and 4-(2-hydroxy-2-propyl)benzaldehyde.[1][4]
Citral Degradation without Fe(II) Degradation of citral without Fe(2+) under acidic aqueous conditionsDid yield this compound and 4-(2-hydroxy-2-propyl)benzaldehyde, suggesting an alternative mechanism for radical formation.[1][4]

Experimental Protocols

This section provides a detailed methodology for an experiment designed to study the formation of this compound from citral under controlled laboratory conditions. This protocol is based on the analytical studies that have elucidated the degradation pathway.

Materials and Reagents
  • Citral (high purity, mixture of geranial and neral)

  • Citric acid

  • Sodium phosphate (B84403) dibasic

  • Deionized water

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard of this compound (for identification and quantification)

  • Standard of 4-(2-hydroxy-2-propyl)benzaldehyde (for identification)

  • Optional: Iron(II) sulfate heptahydrate

Preparation of the Acidic Citral Solution
  • Prepare a buffer solution of pH 3.0 using citric acid and sodium phosphate dibasic.

  • Prepare a stock solution of citral in ethanol (B145695).

  • Add a specific volume of the citral stock solution to the pH 3.0 buffer to achieve a final citral concentration of 10 mg/L. Ensure the final ethanol concentration is low to minimize its effect on the reaction.

Experimental Procedure for Citral Degradation
  • Transfer the acidic citral solution to sealed, amber glass vials to prevent photodegradation.

  • If investigating the effect of metal ions, add a solution of iron(II) sulfate to achieve a desired final concentration.

  • Place the vials in a temperature-controlled incubator at 40°C.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days), remove a vial for analysis.

  • Cool the vial to room temperature.

Extraction and Analysis of Degradation Products
  • Extract the aqueous sample with an equal volume of ethyl acetate.

  • Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

  • Carefully collect the organic (upper) layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Analyze the extract by GC-MS to identify and quantify the degradation products. Use the retention time and mass spectrum of the this compound standard for confirmation.

The following diagram outlines the experimental workflow.

G cluster_1 Experimental Workflow A Prepare Acidic Citral Solution (pH 3.0, 10 mg/L) B Incubate at 40°C in Sealed Vials A->B C Sample at Time Intervals B->C D Extract with Ethyl Acetate C->D E Dry and Concentrate Organic Phase D->E F Analyze by GC-MS E->F G Identify and Quantify this compound F->G

Figure 2: Workflow for the analysis of citral degradation and this compound formation.

Conclusion

The formation of this compound from citral is a complex degradation process that significantly impacts the flavor and aroma profiles of various products. The key mechanistic step involves the generation of a tert-alkoxy radical intermediate, which is facilitated by acidic conditions and the presence of metal ions. By understanding this mechanism and utilizing the experimental protocols outlined in this guide, researchers and product development professionals can better predict and control the degradation of citral, ultimately leading to more stable and higher-quality products. Further research may focus on the development of more effective inhibitors of this radical-mediated degradation pathway.

References

Spectroscopic Analysis of 4'-Methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4'-methylacetophenone (also known as p-methylacetophenone or 1-(p-tolyl)ethanone), a versatile aromatic ketone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research, development, and manufacturing settings. This document offers a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties

  • IUPAC Name: 1-(4-methylphenyl)ethanone

  • Synonyms: 4'-Methylacetophenone, this compound, Methyl p-tolyl ketone

  • CAS Number: 122-00-9

  • Chemical Formula: C₉H₁₀O

  • Molar Mass: 134.18 g/mol [1]

  • Appearance: Colorless crystals or a colorless to pale yellow liquid.[2]

  • Melting Point: 22-24 °C[3]

  • Boiling Point: 226 °C[3]

Spectroscopic Data

The following sections present the fundamental spectroscopic data for 4'-methylacetophenone, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 4'-Methylacetophenone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.86d2HAr-H (ortho to C=O)
7.25d2HAr-H (meta to C=O)
2.57s3H-COCH₃
2.41s3HAr-CH₃
Solvent: CDCl₃, Instrument Frequency: 500 MHz[4]

Table 2: ¹³C NMR Spectroscopic Data for 4'-Methylacetophenone

Chemical Shift (δ) ppmAssignment
198.0C=O
143.9Ar-C (para to C=O)
134.7Ar-C (ipso to C=O)
129.2Ar-CH (meta to C=O)
28.4Ar-CH (ortho to C=O)
26.5-COCH₃
21.6Ar-CH₃
Solvent: CDCl₃, Instrument Frequency: 125 MHz[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4'-Methylacetophenone

Wavenumber (cm⁻¹)IntensityAssignment
~3000StrongC-H stretch (aromatic)
~2920MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (aryl ketone)
~1600, ~1400Medium-StrongC=C stretch (aromatic ring)
~815StrongC-H bend (para-disubstituted aromatic ring)
Sample Preparation: Neat liquid film
Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4'-Methylacetophenone

m/zRelative Intensity (%)Assignment
13432.2[M]⁺ (Molecular ion)
119100.0[M - CH₃]⁺
9165.6[C₇H₇]⁺ (Tropylium ion)
6518.2[C₅H₅]⁺
438.0[CH₃CO]⁺
Ionization Method: Electron Ionization (EI) at 75 eV[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental goals.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4'-methylacetophenone.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify and report the chemical shifts, multiplicities, coupling constants (if any), and integrations.

IR Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • As 4'-methylacetophenone is a low-melting solid, it can often be analyzed as a liquid at room temperature.

    • Place a small drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin liquid film between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the salt plates in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Identify the major absorption bands and report their wavenumbers (in cm⁻¹) and relative intensities (e.g., strong, medium, weak, broad).

    • Assign the observed bands to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Preparation:

  • Instrument Setup and Data Acquisition (Electron Ionization - GC-MS):

    • Inject the sample solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from the solvent and any impurities.

    • The compound elutes from the GC column and enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and identify the major fragment ions.

    • Propose fragmentation pathways that explain the observed ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of 4'-methylacetophenone.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of 4'-Methylacetophenone cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 4'-Methylacetophenone Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (C=O, Ar-H, etc.) IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C Assignments, Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern ([M]⁺, [M-CH₃]⁺) MS->MS_Data Confirmation Structural Confirmation of 4'-Methylacetophenone IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the Spectroscopic Analysis of 4'-Methylacetophenone.

References

The Enigmatic Presence of p-Methylacetophenone in Select Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methylacetophenone, a naturally occurring aromatic ketone, contributes to the complex fragrance profiles of various essential oils. With its characteristic sweet, floral, and nutty aroma, this compound is of significant interest to the fragrance, food, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of this compound in essential oils, methodologies for its detection and quantification, and an exploration of its potential biosynthetic pathways in plants. The information is presented to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Natural Occurrence of this compound

While this compound is reported to be a constituent of several essential oils, precise quantitative data in publicly available literature is often limited, suggesting it is typically a minor component. The following table summarizes its documented presence.

Essential OilPlant SourcePresence of this compoundConcentration Range (%)
Labdanum OilCistus ladaniferIdentifiedNot specified in reviewed literature[1]
Rosewood OilAniba rosaeodoraReported in fragrance literatureNot specified in reviewed analytical data[2][3]
Mimosa AbsoluteAcacia dealbataReported in fragrance literatureNot specified in reviewed analytical data[4][5]
Styrax BenzoinStyrax benzoinReported in some varietiesNot specified in reviewed analytical data[6]
Butterfly BushBuddleja davidiiIdentified in floral scentNot specified in essential oil analysis[7][8][9]

Experimental Protocols: Quantification of this compound in Essential Oils

The analysis of this compound in the complex matrix of essential oils is most effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol synthesized from established methods for essential oil analysis.

Sample Preparation
  • Dilution: Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.

  • Solvent: Dissolve the oil in a suitable volatile solvent such as hexane, dichloromethane, or ethanol.

  • Internal Standard (Optional but Recommended for Accurate Quantification): Add a known concentration of an internal standard (e.g., 2-methylacetophenone or another compound not naturally present in the oil) to the solution.

  • Homogenization: Thoroughly mix the solution to ensure homogeneity.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A mass selective detector capable of electron ionization (EI).

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature of 60°C for 2 minutes, ramp at 3°C/min to 180°C, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Data Analysis and Quantification
  • Identification: Identify the this compound peak by comparing its mass spectrum and retention time with that of a pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 134 and a base peak at m/z 119.

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the essential oil sample can then be determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Essential Oil Sample B Dilution in Solvent A->B Prepared Sample C Addition of Internal Standard B->C Prepared Sample D Filtration C->D Prepared Sample E Injection into GC D->E Prepared Sample F Separation on Capillary Column E->F Analytical Process G Ionization and Mass Analysis F->G Analytical Process H Peak Identification G->H Data Processing I Quantification using Calibration Curve H->I Data Processing J Result Reporting I->J Data Processing

Caption: Experimental workflow for the quantification of this compound in essential oils.

Biosynthetic Pathways

Two primary biosynthetic pathways for acetophenone (B1666503) derivatives in plants have been proposed.

1. Shikimate Pathway and β-Oxidative Chain Shortening

This pathway is considered a major route for the formation of various acetophenones in plants.

shikimate_pathway Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL CoA_Ester Cinnamoyl-CoA Cinnamic_Acid->CoA_Ester Beta_Oxidation β-Oxidative Chain Shortening CoA_Ester->Beta_Oxidation p_Methylacetophenone This compound Beta_Oxidation->p_Methylacetophenone Further enzymatic steps & modification (e.g., methylation) monoterpene_degradation Monoterpenes Monoterpenes (e.g., Citral) p_Cymene p-Cymene Monoterpenes->p_Cymene Cyclization & Dehydration Hydroperoxy_p_Cymene 8-Hydroperoxy-p-cymene p_Cymene->Hydroperoxy_p_Cymene Oxidation Radical_Intermediate tert-Alkoxy Radical Intermediate Hydroperoxy_p_Cymene->Radical_Intermediate Homolysis p_Methylacetophenone This compound Radical_Intermediate->p_Methylacetophenone Rearrangement & Elimination

References

An In-depth Technical Guide to p-Methylacetophenone: Synonyms, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-methylacetophenone, a versatile aromatic ketone. It covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in various scientific domains. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

Systematic and Common Names:

  • IUPAC Name: 1-(4-methylphenyl)ethanone[1][2][3]

  • Common Names: this compound, 4'-Methylacetophenone, para-Methylacetophenone[1][2][4][5][6]

Alternative Names and Identifiers:

Identification Numbers:

  • CAS Number: 122-00-9[1][2][3][4][5][6][7][8][11][12][13][14][15]

  • EC Number: 204-514-8[1][6][7]

  • FEMA Number: 2677[1][3][11]

  • UNII: AX66V0KX3Y[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, purification, and analytical characterization.

PropertyValueReferences
Molecular Formula C₉H₁₀O[1][4][7][11][12]
Molecular Weight 134.18 g/mol [1][6][7][11][13]
Appearance Colorless to pale yellow liquid or colorless needles[4][7][11]
Odor Sweet, floral, fruity, resembling mimosa or hawthorn[4][8][15]
Melting Point 22-28 °C[1][7][10][12][15]
Boiling Point 222-226 °C[1][2][5][7][10][13][15]
Density ~1.005 g/cm³ at 20 °C[7][12][13][15]
Refractive Index ~1.533 at 20 °C[7][11][12][15]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[4][6][7]
Flash Point ~93 °C[7][13]
logP 2.10 - 2.13[1][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed for practical application in a laboratory setting.

Synthesis via Friedel-Crafts Acylation of Toluene (B28343)

The most common method for synthesizing this compound is the Friedel-Crafts acylation of toluene with acetic anhydride (B1165640) or acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][7][15] Due to the ortho-, para-directing effect of the methyl group on the toluene ring, this reaction primarily yields the para-isomer, with the ortho-isomer as a minor by-product.[4]

Materials and Reagents:

  • Toluene (anhydrous)

  • Acetic anhydride or Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous, as solvent)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.[5][7]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.[5]

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 eq) dissolved in anhydrous dichloromethane to the stirred AlCl₃ suspension via the dropping funnel. Maintain the temperature below 10 °C during this exothermic addition.[5]

  • Acylium Ion Formation: Stir the mixture at 0-5 °C for 15-30 minutes to allow for the formation of the acylium ion complex.[5]

  • Addition of Toluene: Add toluene (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until the evolution of HCl gas ceases.[5][7]

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5][7][14]

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with water, 5% sodium hydroxide solution, and finally with brine.[2][14]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[2][14]

Purification by Fractional Vacuum Distillation

The crude product from the synthesis contains primarily this compound along with some o-methylacetophenone and other impurities. Fractional vacuum distillation is an effective method for purification.[12]

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • Distillation:

    • Transfer the crude product to the distillation flask.

    • Slowly apply vacuum to the system, reducing the pressure to approximately 10-20 mmHg.[12]

    • Gently heat the distillation flask.

    • Collect and discard the initial low-boiling fraction.

    • Collect the main fraction of this compound at its boiling point under the applied vacuum (e.g., ~112.5 °C at 1.46 kPa or 11 mmHg).[7]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of this compound, allowing for its identification and the assessment of its purity.[2][15]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.[15]

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[16]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.[15]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Mass Range: 40-500 m/z for full scan mode.[15]

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (m/z 134, 119, 91).[15]

Sample Preparation:

  • Prepare a stock solution of the sample in a volatile solvent like methanol (B129727) or dichloromethane at a concentration of approximately 1 mg/mL.[16]

  • For quantitative analysis, prepare a series of calibration standards by serial dilution of a certified reference standard.[15]

Analysis by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of this compound.

Sample Preparation:

Expected Chemical Shifts (δ, ppm):

  • ~7.8 ppm (d): 2H, aromatic protons ortho to the acetyl group.[8]

  • ~7.2 ppm (d): 2H, aromatic protons meta to the acetyl group.[8]

  • ~2.6 ppm (s): 3H, protons of the acetyl methyl group.[8]

  • ~2.4 ppm (s): 3H, protons of the para-methyl group on the aromatic ring.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Friedel-Crafts acylation.

Synthesis_Workflow Workflow for Synthesis and Purification of this compound Toluene Toluene Reaction Friedel-Crafts Acylation (0°C to Room Temp) Toluene->Reaction AcylatingAgent Acetic Anhydride or Acetyl Chloride AcylatingAgent->Reaction AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Crude Reaction Mixture Workup Aqueous Work-up (Separation, Washing) Quenching->Workup Drying Drying and Solvent Removal Workup->Drying Crude Organic Product Distillation Fractional Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Synthesis and purification workflow for this compound.

Biological and Pharmacological Context

While this compound is primarily utilized in the fragrance and flavor industries and as a chemical intermediate, some studies have explored the biological activities of acetophenone derivatives.[17] For instance, various substituted acetophenones have demonstrated activities such as anticancer, anti-inflammatory, and antimicrobial effects.[6][17] Some research has also indicated that this compound itself may possess phytotoxic properties, suggesting potential applications in agriculture.[18] However, it is not typically associated with specific, well-defined signaling pathways in mammalian systems in the way that many pharmaceutical compounds are. Its derivatives, however, are of interest in medicinal chemistry.[19] Further research is needed to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

References

A Comprehensive Technical Guide to the Health and Safety of 4-Acetyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for the handling of 4-acetyltoluene (also known as 4'-methylacetophenone). The following sections detail its properties, toxicological data, safe handling procedures, and emergency protocols, with a focus on providing actionable information for a laboratory and drug development environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of 4-acetyltoluene are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[1][2]
Molar Mass 134.18 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[1][2][3]
Density 1.004 - 1.005 g/mL at 20-25 °C[1]
Melting Point 22-24 °C[1][4]
Boiling Point 226 °C[1][4]
Flash Point 92 °C (198 °F)[1][3]
Water Solubility 0.37 g/L at 15 °C[1]
Vapor Pressure 0.52 hPa at 25 °C[1]
LogP 2.1 at 25 °C[1]

Toxicological Data

Toxicological data is essential for assessing the potential health risks associated with exposure to 4-acetyltoluene. The following table summarizes the available acute toxicity data.

EndpointValueSpeciesRouteSource(s)
LD50 1400 mg/kgRabbitOral[1]
LD50 > 2000 mg/kgRabbitDermal[1]
Skin Irritation 500 mg/24H MildRabbitDermal[3]

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-acetyltoluene is classified as follows:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[4][5]

  • Skin Irritation: Category 2 (Causes skin irritation)[4][5]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[5]

  • Flammable Liquids: Category 4 (Combustible liquid)[4][5]

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and assessing its applicability.

Acute Oral Toxicity - LD50 (Median Lethal Dose)

The oral LD50 value was likely determined following a protocol similar to the OECD Test Guideline 401 (now largely replaced by alternative methods like OECD 420, 423, and 425 to reduce animal usage).[6][7][8] The fundamental principle of this type of study is to determine the single, statistically derived dose of a substance that can be expected to cause death in 50% of the animals tested.[6]

Methodology Outline (Based on historical OECD 401 principles):

  • Test Animals: Healthy, young adult rodents (e.g., rats or rabbits) are used.[6][9]

  • Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes over a set period, typically 14 days.[6]

  • Data Analysis: The LD50 value is calculated from the dose-response data using appropriate statistical methods.[6]

  • Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[6]

Dermal Irritation - Draize Test

The skin irritation data were generated using the Draize test, likely following a protocol similar to OECD Test Guideline 404.[10][11] This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology Outline (Based on OECD 404):

  • Test Animals: Albino rabbits are the preferred species.[10]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped or shaved.[12]

  • Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[10]

  • Exposure: The exposure period is typically 4 hours.[10]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal, and observations may continue for up to 14 days to assess the reversibility of any effects.[10][13]

  • Scoring: The severity of erythema and edema is scored according to a standardized scale. A mean score is calculated for each observation time point.[13]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 4-acetyltoluene is critical to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps and necessary precautions.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Prepare_Work_Area Prepare Ventilated Work Area Gather_Materials->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Dispense_Chemical Dispense 4-Acetyltoluene Don_PPE->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Spill Spill Dispense_Chemical->Spill Fire Fire Dispense_Chemical->Fire Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Exposure Personal Exposure Perform_Experiment->Exposure Dispose_Waste Dispose of Waste Properly Decontaminate_Equipment->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe handling workflow for 4-acetyltoluene.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3]

  • Facilities should be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical splash goggles.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation (e.g., with heated material or mists), use a NIOSH/MSHA-approved respirator.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists.[3][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][8][14]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If conscious, rinse mouth with water and give two glasses of water to drink. Seek immediate medical attention.[3][15][16]

Spill and Waste Disposal

Spill Response
  • Evacuate the area and remove all sources of ignition.[5]

  • Ensure adequate ventilation.[5]

  • Wear appropriate PPE as described in section 4.2.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[3]

  • Place the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[4] Do not allow the product to enter drains.[4]

Storage and Incompatibilities

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[3][17] Keep containers tightly closed.[3][17] Store below +30°C.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[3][5]

Fire and Explosion Hazard

  • Flammability: 4-Acetyltoluene is a combustible liquid.[3][4]

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][17] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[3][4]

References

Thermal Stability and Decomposition of p-Methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of p-methylacetophenone (4-methylacetophenone). The information presented herein is critical for professionals in research and development, particularly in the pharmaceutical industry, where understanding the thermal behavior of chemical entities is paramount for ensuring product stability, safety, and efficacy. This document details the known thermal properties, predicted decomposition pathways, and standardized methodologies for its thermal analysis.

Physicochemical Properties

This compound is an aromatic ketone with a methyl group at the para position of the benzene (B151609) ring.[1] Its fundamental physical properties are crucial for understanding its behavior at elevated temperatures.

PropertyValueReference
Molecular FormulaC₉H₁₀O[1][2]
Molecular Weight134.18 g/mol [2]
Boiling Point224-226 °C at 760 mmHg[1][3][4]
Melting Point22-24 °C[3][4]
Flash Point82-93 °C[2]
Density1.004-1.005 g/mL at 20-25 °C[3]

Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively published in readily available literature, its thermal behavior can be inferred from its physical properties and studies on its structural analog, acetophenone (B1666503).

The high boiling point of this compound suggests a relatively high thermal stability under normal processing and storage conditions. However, at elevated temperatures, particularly under conditions of intense heating or fire, decomposition is expected to occur.[5]

Hazardous Decomposition Products: Under combustion or thermal decomposition conditions, the primary hazardous products are carbon monoxide (CO) and carbon dioxide (CO₂).[5]

Predicted Decomposition Pathway: Based on the thermal decomposition of the closely related compound acetophenone, the primary decomposition pathway for this compound is predicted to be a homogeneous, first-order reaction.[6][7] The principal step involves the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of toluene (B28343) and carbon monoxide. The resulting toluene may further decompose at higher temperatures.

A proposed primary decomposition pathway is illustrated below:

G pMA This compound (C₉H₁₀O) Toluene Toluene (C₇H₈) pMA->Toluene Decomposition CO Carbon Monoxide (CO) pMA->CO Decomposition Heat High Temperature Heat->pMA G cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis Sample Weigh 5-10 mg of This compound Crucible Place in Alumina Crucible Sample->Crucible Atmosphere Set Atmosphere: Nitrogen (Inert) FlowRate Set Flow Rate: 20-50 mL/min Atmosphere->FlowRate TempProg Program Temperature: 25°C to 600°C FlowRate->TempProg HeatRate Set Heating Rate: 10 °C/min TempProg->HeatRate Plot Plot Mass Loss vs. Temperature Tonset Determine Onset of Decomposition (T_onset) Plot->Tonset Kinetics Calculate Kinetic Parameters (e.g., Activation Energy) Tonset->Kinetics G cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis Sample Weigh 2-5 mg of This compound Pan Hermetically Seal in Aluminum Pan Sample->Pan Atmosphere Set Atmosphere: Nitrogen (Inert) FlowRate Set Flow Rate: 50 mL/min Atmosphere->FlowRate TempProg Program Temperature: -20°C to 350°C FlowRate->TempProg HeatRate Set Heating Rate: 10 °C/min TempProg->HeatRate Plot Plot Heat Flow vs. Temperature Tm Determine Melting Point (T_m) and Enthalpy of Fusion (ΔH_f) Plot->Tm Tdecomp Identify Onset of Decomposition (T_decomp) Tm->Tdecomp

References

Electron-donating effects of the methyl group in p-methylacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron-Donating Effects of the Methyl Group in p-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the electron-donating effects of the para-methyl group in 4'-methylacetophenone. Understanding these electronic influences is critical for predicting chemical reactivity, interpreting spectroscopic data, and designing synthetic pathways in various research and development settings, including pharmaceutical chemistry. The methyl group, through a combination of inductive and hyperconjugation effects, significantly modifies the chemical properties of the acetophenone (B1666503) core.

The methyl group is characterized as an electron-donating group (EDG) through two primary mechanisms: the inductive effect (+I) and hyperconjugation.[1]

1.1. Inductive Effect (+I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule by electrostatic induction.[2] Carbon is slightly more electronegative than hydrogen, leading to a net polarization of the C-H bonds in the methyl group. This results in the methyl group as a whole having a slight positive charge and pushing electron density through the sigma bond to the more electronegative sp²-hybridized carbon of the benzene (B151609) ring.[3]

1.2. Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of sigma (σ) electrons from C-H bonds into an adjacent empty or partially filled p-orbital or a π-orbital.[4] In this compound, the σ-electrons of the methyl group's C-H bonds overlap with the π-system of the aromatic ring. This delocalization increases the electron density of the ring, particularly at the ortho and para positions.[5]

G Hyperconjugation in this compound cluster_0 Resonance Structures A This compound B Resonance Structure 1 (Negative charge at ortho) A->B e- donation C Resonance Structure 2 (Negative charge at para) B->C delocalization D Resonance Structure 3 (Negative charge at ortho) C->D delocalization G Influence of Methyl Group on Reactivity A p-Methyl Group (Electron Donating) B Increased Electron Density in Aromatic Ring A->B C Activation of Aromatic Ring (Enhanced Electrophilic Substitution) B->C D Reduced Electrophilicity of Carbonyl Carbon B->D E Deactivation of Carbonyl Group (Reduced Nucleophilic Attack) D->E G Workflow for this compound Synthesis A 1. Assemble Apparatus (Three-neck flask, condenser, funnel) B 2. Charge Reactants (Toluene, AlCl₃) A->B C 3. Add Acetic Anhydride (Slowly, with stirring) B->C D 4. Heat Reaction Mixture (~90°C, 30 min) C->D E 5. Quench and Decompose (Ice and HCl) D->E F 6. Separate and Wash (Water, NaOH, Water) E->F G 7. Dry and Purify (Anhydrous CaCl₂, Distillation) F->G H Final Product (this compound) G->H

References

Formation of p-Methylacetophenone via a Tert-Alkoxy Radical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of p-methylacetophenone, a valuable ketone in various industrial applications, through a reaction pathway involving a tert-alkoxy radical intermediate. This guide details the underlying chemical mechanisms, provides comprehensive experimental protocols, and presents quantitative data to support the described transformations.

Introduction

This compound, a compound with a characteristic sweet, floral, and fruity aroma, is a significant component in the fragrance and flavor industries. Beyond its sensory properties, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. While traditional synthesis routes, such as Friedel-Crafts acylation of toluene, are well-established, alternative pathways involving radical intermediates offer unique advantages in specific contexts, such as in understanding degradation pathways of natural products or developing novel synthetic strategies.

This guide focuses on a specific and elegant formation route: the generation of this compound from p-cymene (B1678584) via the formation and subsequent fragmentation of a tert-alkoxy radical. This pathway is of particular interest in the study of terpene degradation, where p-cymene is a common precursor, and provides a clear example of applied radical chemistry.

Reaction Mechanism and Signaling Pathway

The core of this synthetic pathway is the generation of a tert-alkoxy radical from a hydroperoxide precursor, followed by a β-scission reaction. The overall transformation can be conceptualized in two main stages:

  • Formation of 8-hydroperoxy-p-cymene (B1600300): The process begins with the autoxidation of p-cymene. This reaction proceeds via a free-radical chain mechanism where molecular oxygen reacts with p-cymene, typically initiated by heat, light, or a radical initiator, to form 8-hydroperoxy-p-cymene.

  • Decomposition of 8-hydroperoxy-p-cymene and formation of this compound: The synthesized hydroperoxide is then decomposed to generate the key tert-alkoxy radical intermediate, [p-CH3C6H4C(CH3)2O•]. This decomposition can be induced thermally or, more efficiently, by the action of a reducing agent such as a ferrous (Fe²⁺) salt. The tert-alkoxy radical is highly unstable and rapidly undergoes β-scission, a fragmentation reaction that cleaves a carbon-carbon bond, to yield the more stable this compound and a methyl radical.

The following diagram illustrates the detailed signaling pathway of this transformation.

Reaction_Pathway cluster_stage1 Stage 1: Formation of 8-hydroperoxy-p-cymene cluster_stage2 Stage 2: Formation of this compound p-Cymene p-Cymene p-Cymene_Radical p-Cymene Radical p-Cymene->p-Cymene_Radical Initiation (Heat/Light) Peroxy_Radical Peroxy Radical p-Cymene_Radical->Peroxy_Radical + O2 8-hydroperoxy-p-cymene 8-hydroperoxy-p-cymene Peroxy_Radical->8-hydroperoxy-p-cymene + p-Cymene 8-hydroperoxy-p-cymene->p-Cymene_Radical Propagation tert-Alkoxy_Radical tert-Alkoxy Radical [p-CH3C6H4C(CH3)2O•] 8-hydroperoxy-p-cymene->tert-Alkoxy_Radical Decomposition (Fe²⁺ or Δ) This compound This compound tert-Alkoxy_Radical->this compound β-Scission Methyl_Radical Methyl Radical (•CH3) tert-Alkoxy_Radical->Methyl_Radical

Caption: Reaction pathway for the formation of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from p-cymene via the tert-alkoxy radical intermediate.

Synthesis of 8-hydroperoxy-p-cymene from p-Cymene

This protocol describes the liquid-phase oxidation of p-cymene to its corresponding hydroperoxide.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Prepare an emulsion by combining p-cymene, an aqueous solution of sodium carbonate, and a small amount of sodium stearate as an emulsifying agent in the three-necked flask.

  • Add a small amount of previously synthesized 8-hydroperoxy-p-cymene as a reaction initiator.

  • Heat the mixture to 85-90 °C with vigorous stirring.

  • Bubble oxygen gas through the emulsion via the gas inlet tube.

  • Continue the reaction until the emulsion breaks, which typically indicates a hydroperoxide concentration of around 40% by weight in the organic phase.

  • After cooling, separate the organic layer. The crude 8-hydroperoxy-p-cymene can be used directly in the next step or purified further.

Formation of this compound via Decomposition of 8-hydroperoxy-p-cymene

This protocol details the iron(II)-catalyzed decomposition of 8-hydroperoxy-p-cymene to this compound.[1]

Materials:

  • Crude 8-hydroperoxy-p-cymene solution

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Methanol (B129727) or another suitable solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and drying

Procedure:

  • Dissolve the crude 8-hydroperoxy-p-cymene in a suitable solvent such as methanol in the round-bottom flask.

  • Prepare a solution of iron(II) sulfate heptahydrate in water.

  • Cool the hydroperoxide solution in an ice bath.

  • Slowly add the iron(II) sulfate solution to the hydroperoxide solution with continuous stirring. An exothermic reaction should be observed. Control the rate of addition to maintain a moderate reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete decomposition.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Data Presentation

The following tables summarize quantitative data related to the synthesis and characterization of the key compounds in this pathway.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Refractive Index (n²⁰/D)
p-CymeneC₁₀H₁₄134.221771.490
8-hydroperoxy-p-cymeneC₁₀H₁₄O₂166.22DecomposesNot available
This compoundC₉H₁₀O134.182221.534

Table 1: Physical Properties of Key Compounds.

Reaction Stage Key Reagents Typical Conditions Reported Yields Reference
Oxidation of p-CymeneO₂, Na₂CO₃, Sodium stearate85-90 °C~40% hydroperoxide concentrationGeneric autoxidation protocols
Decomposition of 8-hydroperoxy-p-cymeneFeSO₄·7H₂ORoom TemperatureYields are variable and depend on the purity of the hydroperoxide and reaction conditions.[1]

Table 2: Summary of Reaction Conditions and Yields.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound from p-cymene.

Experimental_Workflow cluster_synthesis Synthesis of 8-hydroperoxy-p-cymene cluster_decomposition Decomposition and Product Formation start Start: p-Cymene emulsification Emulsification with Na2CO3 and Sodium Stearate start->emulsification oxidation Oxidation with O2 at 85-90°C emulsification->oxidation separation1 Phase Separation oxidation->separation1 hydroperoxide Crude 8-hydroperoxy-p-cymene separation1->hydroperoxide dissolution Dissolution in Solvent hydroperoxide->dissolution decomposition Decomposition with FeSO4 Solution dissolution->decomposition quenching Reaction Quenching (NaHCO3) decomposition->quenching extraction Solvent Extraction quenching->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product Final Product: this compound purification->product

Caption: Experimental workflow for this compound synthesis.

Conclusion

The formation of this compound via a tert-alkoxy radical intermediate represents a fascinating and synthetically relevant transformation. This pathway, initiated by the oxidation of p-cymene, highlights the utility of radical chemistry in generating valuable chemical compounds. The detailed mechanisms and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals interested in exploring this and similar radical-mediated reactions. Further optimization of reaction conditions could lead to improved yields and selectivity, making this a potentially viable alternative to traditional synthetic methods in specific applications.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation of Toluene to Synthesize p-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are valuable intermediates.[1][2][3] The acylation of toluene (B28343), in particular, serves as a classic example, typically yielding 4-methylacetophenone (p-methylacetophenone) as the major product due to the ortho, para-directing nature of the methyl group and steric hindrance at the ortho position.[1][4][5]

This document provides detailed protocols for the synthesis of this compound from toluene using either acetyl chloride or acetic anhydride (B1165640) as the acylating agent, with anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.[2][4][6] It also includes a summary of reaction conditions and expected outcomes, as well as a troubleshooting guide for common experimental issues.

Reaction Mechanism

The Friedel-Crafts acylation of toluene proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, activates the acylating agent (acetyl chloride or acetic anhydride) to generate the acylium ion. This electrophile is then attacked by the electron-rich toluene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, this compound.[1][7] The acyl group is deactivating, which prevents further acylation of the product.[4]

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution AcylatingAgent Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion [CH₃C=O]⁺ AcylatingAgent->AcyliumIon + AlCl₃ LewisAcid Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Toluene Toluene SigmaComplex Sigma Complex (Carbocation Intermediate) Toluene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ pMethylacetophenone This compound ProductComplex->pMethylacetophenone Hydrolysis (H₂O)

Figure 1. Mechanism of the Friedel-Crafts Acylation of Toluene.

Experimental Protocols

Two common protocols for the Friedel-Crafts acylation of toluene are provided below, using either acetyl chloride or acetic anhydride as the acylating agent.

Protocol 1: Using Acetyl Chloride

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[7]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
TolueneC₇H₈92.14
Acetyl ChlorideCH₃COCl78.50
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM)CH₂Cl₂84.93
Concentrated Hydrochloric AcidHCl36.46
5% Sodium Bicarbonate SolutionNaHCO₃84.01
Saturated Brine SolutionNaCl58.44
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04
IceH₂O18.02

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. It is crucial to ensure all glassware is completely dry to prevent deactivation of the Lewis acid catalyst.[4][7]

  • Reagent Addition: In the fume hood, add 13.0 g (0.098 mol) of anhydrous aluminum trichloride (B1173362) to the flask, followed by 20 mL of anhydrous toluene.[6] Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add a mixture of 3.7 mL (approximately 4.0 g, 0.039 mol) of acetic anhydride and 5 mL of anhydrous toluene through the dropping funnel over about 15 minutes.[6]

  • Reaction: After the addition is complete, heat the mixture in a water bath at 90-95 °C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.[6]

  • Work-up: Cool the reaction flask in an ice-water bath. Slowly and carefully add a mixture of 30 mL of concentrated hydrochloric acid and 30 g of crushed ice to the reaction mixture with stirring.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, 5% sodium hydroxide (B78521) solution, and again with water.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[6] Filter the drying agent and remove the toluene by distillation at atmospheric pressure.

  • Purification: The crude product can be purified by vacuum distillation, collecting the fraction boiling at approximately 112.5 °C/1.46 kPa (11 mmHg).[6]

Protocol 2: Using Acetic Anhydride

This protocol offers an alternative to using the more volatile and corrosive acetyl chloride.[4][6]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
TolueneC₇H₈92.14
Acetic Anhydride(CH₃CO)₂O102.09
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM)CH₂Cl₂84.93
Concentrated Hydrochloric AcidHCl36.46
10% Sodium Hydroxide SolutionNaOH40.00
Anhydrous Magnesium SulfateMgSO₄120.37
IceH₂O18.02

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a fume hood, place 37.5 g of anhydrous aluminum chloride in a dry flask. Add 70 mL of toluene.[8]

  • Reagent Addition: Cool the flask in an ice bath. Add 13 g of acetic anhydride to a dropping funnel. Add the acetic anhydride dropwise to the stirred toluene-AlCl₃ mixture over 30 minutes.[8]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

  • Work-up: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of water. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 25 mL of dichloromethane. Combine the organic layers.[8]

  • Wash the combined organic layers with 25 mL of 10% sodium hydroxide solution, followed by 25 mL of water.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate.[8] Filter and remove the solvent and excess toluene using a rotary evaporator.

  • Purification: Purify the resulting oil by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and the scale of the experiment.

ParameterAcetyl Chloride ProtocolAcetic Anhydride ProtocolMicrowave-Assisted (Acetic Anhydride)
Reactant Molar Ratios
Toluene:Acylating Agent:AlCl₃~1 : 1.1 : 1.1[7]~1 : 1.5 : 2.5[6]Varies
Reaction Conditions
Temperature (°C)0-5 (addition), then RT[1]90-95[6]110[9]
Reaction Time1-2 hours[1]30 minutes[6]15 minutes[9]
Product Information
Typical Yield-~71%[8]62-66%[9]
Boiling Point (°C)225[6]225[6]-
Refractive Index (20°C)1.5335[6]1.5335[6]-
Major ProductThis compound[1][4]This compound[6]This compound[9]
Major Byproducto-methylacetophenone[6]o-methylacetophenone[6]-
p:o Isomer Ratio>20:1[6]>20:1[6]-

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Moisture contamination deactivating the AlCl₃ catalyst.[4][7]Ensure all glassware is thoroughly dried and use anhydrous reagents. A cloudy, off-white appearance during the reaction indicates catalyst deactivation.[4][7]
Insufficient catalyst.A stoichiometric amount of AlCl₃ is required as it forms a complex with the ketone product.[4]
Incomplete reaction.Allow the reaction to stir for the recommended time, including warming to room temperature after the initial addition.[4]
Formation of an Emulsion during Work-up Add a saturated brine solution during the extraction to increase the ionic strength of the aqueous layer and aid in phase separation.[4]
Product is a Mixture of Isomers This is an inherent outcome of the reaction.The para-isomer is the major product due to steric hindrance.[1][4] Purification by fractional distillation or column chromatography is necessary to isolate the pure p-isomer.

Experimental Workflow

Workflow start Start setup Assemble Dry Glassware start->setup add_reagents Add AlCl₃ and Toluene Cool to 0-5°C setup->add_reagents add_acyl Dropwise Addition of Acylating Agent add_reagents->add_acyl react Reaction at Specified Temperature and Time add_acyl->react quench Quench with Ice and HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, and Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify end Pure this compound purify->end

Figure 2. General experimental workflow for the Friedel-Crafts acylation.

References

Application Notes and Protocols for the Synthesis of p-Methylacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Methylacetophenone, an organic compound with a characteristic hawthorn-like aroma, is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[1][2] One of the most common and effective methods for its preparation is the Friedel-Crafts acylation of toluene (B28343) with acetic anhydride (B1165640), utilizing a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3][4] This reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated from acetic anhydride and AlCl₃, which then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-directing activator, leading predominantly to the formation of the para-isomer (4-methylacetophenone) due to steric hindrance at the ortho position.[5]

These application notes provide a comprehensive laboratory protocol for the synthesis of this compound, detailing the necessary reagents, equipment, and procedural steps. Additionally, a summary of quantitative data from various synthetic approaches is presented for comparative analysis.

Data Presentation: A Comparative Analysis of Synthetic Parameters

The yield and isomeric purity of this compound are influenced by various factors, including the catalyst system, reaction temperature, and time. The following table summarizes quantitative data from different reported methods for the acylation of toluene.

Catalyst SystemAcylating AgentTemperature (°C)Reaction TimeYield (%)Isomer Distribution (p-/o-)Reference
Anhydrous AlCl₃Acetic Anhydride90-9530 minutes~85-90%>20:1[1][5]
Anhydrous AlCl₃Acetic Anhydride110 (Microwave)15 minutes60-76%Single regioisomer reported[6]
FeSO₄ (800 °C)Acetic Anhydride1005 hours55%97% para, 2% ortho[5]
H₃PW₁₂O₄₀/SiO₂Acetic Anhydride130Not Specified14.06%97.65% para[5]
H-ZSM-5 ZeoliteAcetyl Chloride180Not Specified60.2% Conversion88.3% para[5]

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound from toluene and acetic anhydride.

Materials and Reagents:

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (atmospheric or vacuum)

Procedure:

1. Reaction Setup:

  • Ensure all glassware is thoroughly dried to prevent the deactivation of the aluminum chloride catalyst.[7]

  • In a fume hood, equip a 100 mL three-necked flask with a stirrer, a dropping funnel, and a reflux condenser. Attach a gas trap containing a dilute sodium hydroxide solution to the top of the condenser to neutralize the evolving HCl gas.[1]

  • Quickly weigh 13.0 g of anhydrous aluminum trichloride (B1173362) and add it to the flask. Immediately add 20 mL of anhydrous toluene.[1]

2. Acylation Reaction:

  • Cool the flask in an ice bath.

  • Prepare a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene in the dropping funnel.[1]

  • Slowly add the acetic anhydride solution to the stirred toluene/AlCl₃ suspension over approximately 15-30 minutes.[1][8] The reaction is exothermic, and maintaining a low temperature during the addition is crucial.

  • After the addition is complete, remove the ice bath and heat the mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.[1]

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and then place it in a cold water bath.

  • Slowly and cautiously pour the reaction mixture into a beaker containing a mixture of 30 mL of concentrated hydrochloric acid and 30 g of crushed ice, while stirring vigorously to decompose the aluminum chloride complex.[1][3]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.[3]

  • Extract the aqueous layer twice with 25 mL portions of dichloromethane or diethyl ether.[3]

  • Combine all the organic layers and wash them sequentially with 25 mL of 10% sodium hydroxide solution and then with 25 mL of water.[3][8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][8]

4. Purification and Characterization:

  • Filter the dried organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator.[5]

  • The crude product can be purified by distillation. Collect the fraction boiling at approximately 220-222°C under atmospheric pressure, or at a lower temperature under vacuum (e.g., 112.5°C at 1.46 kPa).[1] The expected yield is approximately 4-4.5 g.[1]

  • The identity and purity of the this compound can be confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H-NMR, and IR spectroscopy.[3][5]

Visualizations

experimental_workflow reagents Reagents: Toluene, Acetic Anhydride, Anhydrous AlCl₃ setup Reaction Setup: Dry three-necked flask, condenser, dropping funnel reagents->setup 1. Preparation addition Slow Addition of Acetic Anhydride/Toluene - Maintain low temperature setup->addition 2. Acylation heating Heating: 90-95°C for 30 min addition->heating workup Work-up: Quench with HCl/Ice, Separate organic layer heating->workup 3. Isolation washing Washing: 10% NaOH, Water workup->washing drying Drying: Anhydrous MgSO₄ washing->drying purification Purification: Solvent removal, Distillation drying->purification 4. Purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway AA Acetic Anhydride Acylium Acylium Ion Electrophile AA->Acylium AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium  Formation Intermediate Sigma Complex (Intermediate) Acylium->Intermediate Toluene Toluene (Aromatic Ring) Toluene->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation

Caption: Reaction mechanism of Friedel-Crafts acylation.

References

Application of 4-Methylacetophenone in Fragrance and Perfume Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylacetophenone (CAS No. 122-00-9) is an aromatic ketone that is a valuable ingredient in the fragrance and perfume industry.[1][2] It is found naturally in sources such as citrus fruits and spices.[3] This document provides detailed application notes and experimental protocols for the use of 4-methylacetophenone in fragrance formulations, aimed at professionals in research, development, and quality control.

Olfactory Profile and Applications

4-Methylacetophenone possesses a distinctive sweet, floral, and slightly fruity aroma. Its scent is often described with nuances of hawthorn, mimosa, cherry, and a powdery, coumarinic character.[4] This multifaceted olfactory profile makes it a versatile ingredient in a variety of fragrance types.

Its primary applications in perfumery include:

  • Floral Accords: It is a key component in the creation of mimosa and hawthorn scents, providing a characteristic sweet and powdery depth.[1][5]

  • Fragrance Enhancement: Due to its mild and persistent aroma, it is frequently used as a blending agent to enhance the overall complexity, persistence, and layering of a fragrance.[2]

  • Top-to-Middle Note Component: It can act as a bridge between the initial top notes and the heart of the fragrance, contributing to a smooth and harmonious scent evolution.

Quantitative Data

The following tables summarize key quantitative data for 4-methylacetophenone relevant to fragrance formulation.

Table 1: Physicochemical Properties of 4-Methylacetophenone

PropertyValueReference(s)
Molecular Formula C₉H₁₀O[6]
Molecular Weight 134.18 g/mol [6]
Appearance Colorless to pale yellow liquid/solid[2]
Melting Point 22-24 °C
Boiling Point 226 °C
Vapor Pressure 0.187 mmHg @ 25 °C (est.)[4]
Flash Point 82 °C (closed cup)
Solubility Soluble in ethanol (B145695) and fixed oils; insoluble in water.[4]

Table 2: Olfactory and Formulation Data for 4-Methylacetophenone

ParameterValueReference(s)
Odor Description Sweet, floral, hawthorn, mimosa, coumarinic, cherry[4]
Odor Strength Medium (recommended to evaluate in a 10% solution or less)[4]
Substantivity on Blotter 20 hours at 100%[4]
Typical Use Level in Fragrance Concentrates 0.1% - 3%
Safety Assessment Assessed by RIFM; safe for use in everyday products at current levels.[3][7]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and evaluation of 4-methylacetophenone in fragrance formulations.

Protocol for Sensory Evaluation of 4-Methylacetophenone

Objective: To assess the olfactory characteristics of 4-methylacetophenone at various concentrations.

Materials:

  • 4-Methylacetophenone

  • Odorless solvent (e.g., Dipropylene Glycol - DPG or Ethanol)

  • Glass beakers and pipettes

  • Smelling strips

  • Labeled sample vials

Procedure:

  • Preparation of Dilutions:

    • Prepare a 10% solution of 4-methylacetophenone in the chosen solvent.

    • From the 10% solution, prepare further serial dilutions of 5%, 1%, and 0.1%.

  • Evaluation:

    • Dip a clean smelling strip into the 10% solution, ensuring approximately 1 cm is submerged.

    • Allow the solvent to evaporate for a few seconds.

    • Evaluate the odor at three key time points:

      • Top Note (Initial Impression): Immediately after the solvent has evaporated.

      • Heart Note (30 minutes - 1 hour): After the initial volatile notes have dissipated.

      • Base Note (Several hours): To assess the tenacity and dry-down character.

    • Record detailed olfactory descriptors at each stage.

    • Repeat the evaluation for the 5%, 1%, and 0.1% dilutions to understand the character at different intensities.

Protocol for Creating a Mimosa Accord with 4-Methylacetophenone

Objective: To create a classic mimosa floral accord using 4-methylacetophenone as a key component.

Materials:

  • 4-Methylacetophenone

  • Other fragrance raw materials (see Table 3)

  • Digital scale (accurate to 0.001g)

  • Beakers and pipettes

  • Sample vials

Procedure:

  • Formulation: Based on established fragrance accords, a sample formulation for a "Mimosa 10" accord is provided in Table 3.

  • Blending:

    • Tare the beaker on the digital scale.

    • Carefully weigh and add each ingredient in the order listed.

    • After adding all ingredients, gently swirl the beaker to ensure a homogenous mixture.

  • Maturation:

    • Transfer the accord to a labeled, airtight glass vial.

    • Allow the accord to mature for at least 48-72 hours before evaluation. This allows the individual components to meld and harmonize.

  • Evaluation:

    • Conduct a sensory evaluation of the final accord using the protocol described in 4.1.

Table 3: Example Formulation of a "Mimosa 10" Accord [8]

IngredientParts (by weight)
Bergamot Oil15
Phenylacetaldehyde (10% solution)35
Aldehyde C-9 (1% solution)15
Linalool30
4-Methylacetophenone 20
Methyl Heptine Carbonate (10% solution)15
Phenethyl Alcohol125
alpha-Terpineol150
Total 405
Protocol for Stability Testing of a Fragrance Formulation Containing 4-Methylacetophenone

Objective: To evaluate the physical and olfactory stability of a fragrance formulation containing 4-methylacetophenone under various conditions.

Materials:

  • Final fragrance formulation (e.g., the "Mimosa 10" accord diluted in ethanol to a desired concentration, typically 10-20% for an Eau de Toilette or Eau de Parfum).

  • Control sample (fragrance base without 4-methylacetophenone).

  • Clear and amber glass vials.

  • Temperature-controlled ovens.

  • UV light exposure chamber.

Procedure:

  • Sample Preparation:

    • Prepare the final fragrance formulation and the control sample.

    • Fill both clear and amber glass vials with each sample.

  • Storage Conditions:

    • Store the samples under the following conditions for a period of 1 to 3 months:

      • Room Temperature (20-25°C): In both clear and amber vials.

      • Elevated Temperature (40°C): In an oven, in both clear and amber vials.

      • Refrigerated (4°C): In both clear and amber vials.

      • UV Light Exposure: In a UV light chamber, in clear vials.

  • Evaluation:

    • At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), evaluate the samples for:

      • Color: Any changes in coloration.

      • Clarity: Any signs of precipitation or cloudiness.

      • Odor: Any changes in the olfactory profile compared to a freshly prepared sample stored at 4°C in an amber vial.

  • Data Recording:

    • Document all observations in a detailed stability report.

Protocol for GC-MS Analysis of 4-Methylacetophenone in a Fragrance Formulation

Objective: To identify and quantify the presence of 4-methylacetophenone in a complex fragrance mixture.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Capillary column suitable for fragrance analysis (e.g., Supelcowax 10 or similar).[9]

  • Helium (carrier gas).

  • Fragrance sample containing 4-methylacetophenone.

  • Ethanol (for dilution).

  • 4-Methylacetophenone standard for calibration.

Procedure:

  • Sample Preparation:

    • Dilute the fragrance sample 1:10 (v/v) with ethanol.[9]

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1.0 µL (split mode, e.g., 100:1 split ratio)[9]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp up to 240°C at 3°C/minute.

      • Hold at 240°C for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[9]

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 30-450.[9]

  • Data Analysis:

    • Identify the peak corresponding to 4-methylacetophenone by its retention time and mass spectrum, confirmed by running a standard.

    • Quantify the amount of 4-methylacetophenone by creating a calibration curve with known concentrations of the standard.

Visualizations

Olfactory Signal Transduction Pathway

The following diagram illustrates the simplified signaling pathway for the perception of an odorant like 4-methylacetophenone.

Olfactory_Signaling_Pathway Odorant 4-Methylacetophenone (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified Olfactory Signal Transduction Cascade.

Experimental Workflow for Fragrance Development

This diagram outlines the typical workflow for developing a new fragrance incorporating an ingredient like 4-methylacetophenone.

Fragrance_Development_Workflow cluster_0 Phase 1: Conception & Formulation cluster_1 Phase 2: Evaluation & Refinement cluster_2 Phase 3: Testing & Finalization cluster_3 Phase 4: Production Brief Fragrance Brief (Concept, Target Audience) Ingredient_Selection Ingredient Selection (e.g., 4-Methylacetophenone) Brief->Ingredient_Selection Accord_Development Accord Development (e.g., Mimosa Accord) Ingredient_Selection->Accord_Development Formulation Initial Formulation Accord_Development->Formulation Sensory_Evaluation Sensory Evaluation Formulation->Sensory_Evaluation Modification Modification & Iteration Sensory_Evaluation->Modification Stability_Testing Stability & Safety Testing Sensory_Evaluation->Stability_Testing Modification->Formulation Final_Formulation Final Formulation Approval Stability_Testing->Final_Formulation Scale_Up Scale-Up & Production Final_Formulation->Scale_Up QC Quality Control (GC-MS) Scale_Up->QC

Caption: A Typical Workflow for Fragrance Development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for p-Methylacetophenone Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of p-methylacetophenone. The described protocol utilizes a reversed-phase C18 column with a simple isocratic mobile phase, providing excellent resolution and peak symmetry. This method is suitable for purity assessment, quantitative analysis, and quality control in various research, development, and manufacturing settings.

Introduction

This compound is a key intermediate and building block in the synthesis of various pharmaceuticals and fragrances. Accurate and reliable analytical methods are crucial for monitoring its purity and concentration in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of aromatic ketones like this compound due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the separation of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for this separation.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: this compound reference standard (purity ≥98%).

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is a common and effective technique for the analysis of this compound. The following conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 245 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the recommended chromatographic conditions. This data is illustrative and may vary depending on the specific instrumentation and column used.

ParameterExpected Value
Retention Time (RT) ~5 - 7 minutes
Tailing Factor (Asymmetry) 0.9 - 1.2
Theoretical Plates (N) > 2000
Linearity (R²) > 0.999
Limit of Detection (LOD) Dependent on detector sensitivity
Limit of Quantification (LOQ) Dependent on detector sensitivity

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions filtration Filter Samples & Standards (0.45 µm) prep_standard->filtration prep_sample Prepare Sample Solutions prep_sample->filtration hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filtration->hplc_system injection Inject Sample/ Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (245 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration (Area, Height) chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Application Note: Analysis of Methylacetophenone Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylacetophenone isomers, including 2'-methylacetophenone, 3'-methylacetophenone, and 4'-methylacetophenone, are aromatic ketones with the chemical formula C₉H₁₀O.[1] These isomers are significant in various fields, including the flavor and fragrance industry, and as potential impurities or metabolites in pharmaceutical products.[2] Accurate identification and quantification of each isomer are crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering high separation efficiency and definitive structural information based on mass spectra.[2][3] This application note provides a detailed protocol for the separation and identification of methylacetophenone isomers using GC-MS.

Experimental

1. Sample Preparation

For standard qualitative and quantitative analysis, a stock solution of each methylacetophenone isomer should be prepared in a suitable solvent like methanol (B129727) or acetonitrile.[2]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of each methylacetophenone isomer standard. Dissolve each in 10 mL of methanol to obtain a 1 mg/mL stock solution.[2][4]

  • Calibration Standards: Perform serial dilutions of the stock solutions with methanol to prepare a series of calibration standards at concentrations such as 0.1, 0.5, 1, 5, and 10 µg/mL.[2]

  • Sample Preparation for Analysis: Dissolve the sample containing methylacetophenone isomers in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.[3] For complex matrices, a sample cleanup procedure like solid-phase extraction (SPE) may be necessary to remove interfering compounds.[2] Filter the sample through a 0.45 µm syringe filter before injection.[5]

2. GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Gas Chromatograph (GC) Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.[2]

    • An alternative program starts at 50°C (hold for 2 min), ramps to 150°C at 10°C/min, then ramps to 250°C at 20°C/min (hold for 5 min).[4]

  • Injection Volume: 1 µL.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Ionization Energy: 70 eV.[1][2]

  • Mass Range: 40-500 m/z for full scan mode.[2]

  • Scan Mode:

    • Full Scan: For qualitative analysis, to obtain the full mass spectrum.[2]

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the characteristic ions of methylacetophenone isomers.[2]

Results and Discussion

The GC-MS analysis allows for the effective separation and identification of the three methylacetophenone isomers. The primary distinguishing features are their retention times and mass fragmentation patterns.

Chromatographic Separation

Under the specified GC conditions, the three isomers are expected to be well-resolved. The elution order will depend on the boiling points and interactions with the stationary phase. While specific retention times can vary between instruments, a representative elution order can be established.

Mass Spectra and Fragmentation

The electron ionization mass spectra of the three methylacetophenone isomers are characterized by a molecular ion peak (M⁺) at m/z 134, corresponding to their molecular weight.[1][6] The fragmentation patterns are similar, with key fragment ions that are useful for identification. The base peak for all three isomers is typically at m/z 119, resulting from the loss of a methyl group ([M-15]⁺) to form a stable acylium ion.[1] Another characteristic ion is observed at m/z 91, corresponding to the tropylium (B1234903) ion.[1][7] The peak at m/z 43 is attributed to the acetyl cation ([CH₃CO]⁺).[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of methylacetophenone isomers.

Parameter2'-Methylacetophenone3'-Methylacetophenone4'-Methylacetophenone
Molecular Formula C₉H₁₀OC₉H₁₀OC₉H₁₀O
Molecular Weight 134.18 g/mol [2]134.18 g/mol 134.18 g/mol [6]
Boiling Point 214 °C[2]~220 °C~226 °C
Characteristic Ions (m/z) 134, 119, 91[2]134, 119, 91[1]134, 119, 91[6]
Base Peak (m/z) 119[1]119[1]119[6]

Protocols

Protocol 1: Qualitative and Quantitative Analysis of Methylacetophenone Isomers by GC-MS

  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of 2'-, 3'-, and 4'-methylacetophenone in methanol. Create a mixed standard solution containing all three isomers. Prepare a series of calibration standards by diluting the mixed stock solution.

  • Sample Preparation: Dilute the unknown sample with dichloromethane (B109758) to a concentration within the calibration range. Filter the diluted sample using a 0.45 µm syringe filter.

  • GC-MS Analysis:

    • Set up the GC-MS system with the parameters listed in the "GC-MS Instrumentation and Parameters" section.

    • Inject 1 µL of each calibration standard to generate a calibration curve.

    • Inject 1 µL of the prepared unknown sample.

  • Data Analysis:

    • Qualitative Analysis: Identify the isomers in the sample by comparing their retention times and mass spectra to those of the standards.

    • Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 119) against the concentration of the prepared standards.[2] Use the regression equation from the calibration curve to determine the concentration of each methylacetophenone isomer in the unknown sample.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Isomer Standards Dilute Dilute & Filter Standard->Dilute Sample Prepare Unknown Sample Sample->Dilute GC_Separation GC Separation Dilute->GC_Separation Inject MS_Detection MS Detection (EI) GC_Separation->MS_Detection Elution Qualitative Qualitative Analysis (Retention Time & Mass Spectra) MS_Detection->Qualitative Data Acquisition Quantitative Quantitative Analysis (Calibration Curve) MS_Detection->Quantitative

Caption: Experimental workflow for GC-MS analysis of methylacetophenone isomers.

Fragmentation_Pathway MolecularIon Methylacetophenone (m/z 134) AcyliumIon Acylium Ion (m/z 119) MolecularIon->AcyliumIon - CH₃ AcetylCation Acetyl Cation (m/z 43) MolecularIon->AcetylCation - C₇H₇ TropyliumIon Tropylium Ion (m/z 91) AcyliumIon->TropyliumIon - CO

Caption: Proposed fragmentation pathway of methylacetophenone in EI-MS.

References

Application Notes and Protocols: One-Pot Catalytic Aerobic Oxidation of p-Cymene to p-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot catalytic aerobic oxidation of p-cymene (B1678584) to p-methylacetophenone, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This process offers a more sustainable and atom-economical alternative to traditional acylation methods.[2]

Introduction

This compound is a key building block in the production of various active pharmaceutical ingredients (APIs) and fragrances.[1][3] The selective oxidation of the isopropyl group of p-cymene, which can be derived from renewable terpene feedstocks, presents an attractive green chemistry approach for its synthesis.[4][5] This document outlines effective catalytic systems and detailed experimental procedures for achieving high yields and selectivity of this compound through one-pot aerobic oxidation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data from various catalytic systems for the aerobic oxidation of p-cymene to this compound. This allows for a direct comparison of catalyst performance under different reaction conditions.

Catalyst SystemOxidantTemperature (°C)Time (h)p-Cymene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Co(OAc)₂/Mn(OAc)₂1 atm O₂12048--20[4]
CoBr₂/Mn(OAc)₂1 atm air12024~95~58-6355-60[6][7]
Co(OAc)₂/MnBr₂1 atm air12024--55-65[4]
Mesoporous LaCoO₃3 MPa O₂120-50.280.1-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Oxidation of p-Cymene using CoBr₂/Mn(OAc)₂ Catalyst

This protocol is adapted from the work of Russo et al. (2021) and describes the selective synthesis of this compound.[6][7]

Materials:

  • p-Cymene

  • Cobalt(II) bromide (CoBr₂)

  • Manganese(II) acetate (B1210297) (Mn(OAc)₂)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cymene (1 equivalent).

  • Add acetic acid as the solvent.

  • Add the catalysts: CoBr₂ (2.5 mol %) and Mn(OAc)₂ (2.5 mol %).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction under a constant stream of air (1 atm) for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • The crude product can be analyzed by gas chromatography (GC) to determine conversion and selectivity.

  • For isolation, the this compound can be purified from the reaction mixture by fractional distillation. The boiling points are approximately 177 °C for p-cymene, 226 °C for this compound, and 274 °C for p-toluic acid.[7]

Protocol 2: Oxidation of p-Cymene using Mesoporous LaCoO₃ Catalyst

This protocol is based on the research by Wang et al. (2024) for a solvent-free oxidation process.[8]

Materials:

  • p-Cymene

  • Mesoporous LaCoO₃ catalyst

  • High-pressure autoclave reactor

  • Oxygen (O₂) gas supply

Procedure:

  • Place the mesoporous LaCoO₃ catalyst into a high-pressure autoclave reactor.

  • Add p-cymene to the reactor. This reaction is performed without a solvent.

  • Seal the reactor and purge it with oxygen.

  • Pressurize the reactor with O₂ to 3 MPa.

  • Heat the reactor to 120 °C with constant stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess oxygen.

  • The product, this compound, can be separated from the catalyst by filtration and purified further if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot catalytic aerobic oxidation of p-cymene.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification p_cymene p-Cymene reactor Reactor Assembly p_cymene->reactor catalyst Catalyst (e.g., Co/Mn salts) catalyst->reactor solvent Solvent (e.g., Acetic Acid) solvent->reactor heating Heating (e.g., 120°C) reactor->heating Charge oxidation Aerobic Oxidation (Air or O₂) heating->oxidation Conditions sampling Reaction Monitoring (GC) oxidation->sampling Process workup Workup sampling->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Caption: General experimental workflow for p-cymene oxidation.

Proposed Catalytic Cycle

The aerobic oxidation of p-cymene is understood to proceed via a free-radical autoxidation mechanism.[5] The following diagram illustrates a simplified proposed catalytic cycle involving cobalt and manganese catalysts.

catalytic_cycle cluster_cycle Catalytic Cycle p_cymene p-Cymene alkyl_radical p-Cymyl Radical p_cymene->alkyl_radical H-abstraction peroxy_radical Peroxy Radical alkyl_radical->peroxy_radical + O₂ hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + R-H alkoxy_radical Alkoxy Radical hydroperoxide->alkoxy_radical Decomposition catalyst_red M^n+ (e.g., Co²⁺) hydroperoxide->catalyst_red product This compound alkoxy_radical->product Rearrangement catalyst_ox M^(n+1)+ (e.g., Co³⁺) catalyst_ox->alkyl_radical catalyst_ox->catalyst_red Reduction catalyst_red->catalyst_ox Oxidation

References

Application Notes and Protocols: 4'-Methylacetophenone as a Flavoring Agent in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylacetophenone, also known as p-methylacetophenone, is a versatile aromatic ketone utilized as a flavoring agent in a wide array of food products. It is characterized by a sweet, floral, and fruity aroma with nuances of cherry, vanilla, and hawthorn.[1][2] This compound is valued for its ability to impart a pleasant and recognizable taste, enhancing the sensory profile of confectionery, baked goods, and beverages.[1][3] Its safety for use in food is well-established, with a Generally Recognized As Safe (GRAS) status granted by the Flavor and Extract Manufacturers Association (FEMA), under the FEMA number 2677.[4][5][6]

These application notes provide a comprehensive overview of the properties, applications, and analytical protocols for 4'-methylacetophenone in the food industry.

Physicochemical and Sensory Properties

4'-Methylacetophenone is a colorless to pale yellow liquid or crystalline solid with a low melting point. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name 1-(4-methylphenyl)ethanone[7]
Synonyms This compound, 4-Acetyltoluene, Methyl p-tolyl ketone[5][8]
CAS Number 122-00-9[5][6]
Molecular Formula C₉H₁₀O[5][7]
Molecular Weight 134.18 g/mol [5][7]
Appearance Colorless to nearly colorless liquid or crystalline solid[2][9]
Odor Profile Sweet, floral, fruity, with notes of hawthorn, mimosa, cherry, and vanilla[1][2][9]
Taste Profile Sweet, creamy, fruity, with cherry and heliotrope-like nuances[1][2]
Melting Point 22-24 °C[3]
Boiling Point 226 °C[8]
Solubility Soluble in ethanol (B145695) and most non-volatile oils; slightly soluble in propylene (B89431) glycol and mineral oil; insoluble in water and glycerol.[9]

Applications in Food Products

4'-Methylacetophenone is utilized to create a variety of flavor profiles, including almond, nut, cherry, vanilla, and strawberry.[9] Its application extends across a range of food categories.

Recommended Usage Levels

The following table summarizes the typical usage levels of 4'-methylacetophenone in various food products as established by FEMA.

Food CategoryTypical Use Level (ppm)
Baked Goods4.9[1]
Beverages (Non-alcoholic)1.1[9]
Chewing Gumup to 870[9]
Confectionery & Frostings5.2[1][9]
Frozen Dairy1.6[9]
Gelatins & Puddings4.03
Hard Candy1.89
Soft Candy9.74

Experimental Protocols

Protocol 1: Quantification of 4'-Methylacetophenone in Baked Goods using Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol describes a method for the extraction and quantification of 4'-methylacetophenone from a complex food matrix like baked goods.

1. Sample Preparation: a. Homogenize a representative sample of the baked good (e.g., 5 grams of cookie crumbs). b. Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial. c. Add 5 mL of deionized water and 1 g of sodium chloride (to increase the ionic strength and promote the release of volatile compounds). d. Add a known concentration of an appropriate internal standard (e.g., 4-methoxyacetophenone-d3) for accurate quantification. e. Seal the vial immediately with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in a heating block or water bath at 60°C. b. Equilibrate the sample for 15 minutes. c. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Injector: Splitless mode, 250°C.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 250°C at 10°C/min, hold for 5 minutes. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  • SIM Ions for 4'-Methylacetophenone: m/z 134 (molecular ion), 119 (base peak), 91.

4. Data Analysis: a. Identify 4'-methylacetophenone based on its retention time and mass spectrum. b. Quantify the concentration by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Evaluation of 4'-Methylacetophenone in a Beverage Matrix

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one containing 4'-methylacetophenone.

1. Panelist Selection: a. Recruit a panel of at least 20-30 individuals who are regular consumers of the beverage type being tested. b. Screen panelists for their ability to detect basic tastes and aromas.

2. Sample Preparation: a. Prepare two batches of the beverage: a control (without 4'-methylacetophenone) and a test sample containing 4'-methylacetophenone at a predetermined concentration (e.g., 1.0 ppm). b. Code the samples with random three-digit numbers.

3. Test Procedure: a. Present each panelist with three samples: two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist. b. Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two. c. Provide water and unsalted crackers for panelists to cleanse their palate between samples.

4. Data Analysis: a. Tally the number of correct identifications. b. Use a statistical table for triangle tests to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates that a perceptible difference exists.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis homogenization Homogenization of Food Sample weighing Weighing and Transfer to Headspace Vial homogenization->weighing addition Addition of Water, NaCl, and Internal Standard weighing->addition sealing Vial Sealing addition->sealing equilibration Equilibration at 60°C sealing->equilibration extraction Headspace Extraction with SPME Fiber equilibration->extraction injection Desorption of Analytes in GC Injector extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification using Calibration Curve identification->quantification

Caption: Experimental workflow for the analysis of 4'-methylacetophenone in food.

flavor_perception odorant 4'-Methylacetophenone (Odorant Molecule) receptor Olfactory Receptor (in Olfactory Epithelium) odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain (Odor Perception) depolarization->signal

Caption: General signaling pathway for odor perception.

Conclusion

4'-Methylacetophenone is a valuable flavoring agent that contributes significantly to the sensory profiles of a variety of food products. Its well-defined sensory characteristics and established safety profile make it a key ingredient in the flavorist's palette. The analytical methods outlined in these notes provide a framework for the quality control and analysis of this compound in food matrices, ensuring its effective and consistent application. Further research into the specific interactions of 4'-methylacetophenone with human olfactory receptors could provide deeper insights into the mechanisms of its flavor perception.

References

Application Notes and Protocols for the Continuous Production of p-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methylacetophenone is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Traditional batch production methods often face challenges related to catalyst separation, product consistency, and scalability. The continuous production of this compound using a fixed-bed reactor offers a promising alternative, providing enhanced control over reaction parameters, improved safety, and the potential for higher throughput and purity.

This document provides detailed application notes and protocols for the continuous synthesis of this compound via the Friedel-Crafts acylation of toluene (B28343). The methodologies described herein focus on the use of solid acid catalysts, particularly zeolites, in a fixed-bed reactor system.

Reaction Pathway: Friedel-Crafts Acylation of Toluene

The core chemical transformation is the electrophilic aromatic substitution reaction between toluene and an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, catalyzed by a solid acid catalyst. The methyl group on the toluene ring directs the substitution primarily to the para position, yielding this compound as the major product.

G Toluene Toluene Intermediate Acylium Ion Intermediate Toluene->Intermediate AcylatingAgent Acetic Anhydride / Acetyl Chloride Catalyst Solid Acid Catalyst (e.g., Zeolite) AcylatingAgent->Catalyst Catalyst->Intermediate p_MAP This compound (Major Product) Intermediate->p_MAP o_MAP o-Methylacetophenone (Minor Product) Intermediate->o_MAP Byproduct Acetic Acid / HCl Intermediate->Byproduct

Caption: Reaction scheme for the Friedel-Crafts acylation of toluene.

Data Presentation: Catalyst Performance in Continuous Flow

The selection of catalyst and optimization of reaction conditions are critical for achieving high yield and selectivity. The following tables summarize quantitative data from various studies on the continuous or semi-continuous acylation of toluene.

Table 1: Performance of Zeolite Catalysts in Toluene Acetylation

CatalystAcylating AgentTemperature (°C)PressureWHSV¹ (h⁻¹)Acylating Agent Conversion (%)This compound Selectivity (%)Reference
H-ZSM-5Acetyl Chloride180 (453 K)AtmosphericVariable60.288.3[1]
H-USYAcetic Anhydride180Not SpecifiedVariable~100 (initially)85[1]
Nano-sized HBetaAcetic Anhydride1203.7 MPa10High Activity & StabilityNot Specified[2]

¹WHSV (Weight Hourly Space Velocity) is defined as the mass flow rate of the feed divided by the mass of the catalyst.

Table 2: General Operating Parameters for Fixed-Bed Reactor Synthesis

ParameterRangeUnitReference
Reaction Temperature60 - 300°C[3]
Operating Pressure0.05 - 30MPa[3]
Toluene to Acylating Agent Molar Ratio1:0.1 - 1:30[3]

Experimental Protocols

This section provides detailed methodologies for the continuous production of this compound.

Experimental Workflow

The overall process can be divided into four main stages: Feed Preparation, Reaction in the Fixed-Bed Reactor, Product Purification, and Analysis.

G cluster_0 Feed Preparation cluster_1 Continuous Reaction cluster_2 Downstream Processing cluster_3 Analysis & Product Feed_Toluene Toluene Mixing Pre-mixing Feed_Toluene->Mixing Feed_Acylating Acetic Anhydride Feed_Acylating->Mixing Pump HPLC Pump Mixing->Pump Reactor Heated Fixed-Bed Reactor (Packed with Catalyst) Pump->Reactor Quench Quenching (e.g., Ice Water) Reactor->Quench Separation Phase Separation Quench->Separation Washing Washing (e.g., NaHCO₃, Brine) Separation->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Purification Purification (Rectification/Distillation) Drying->Purification Analysis GC-MS Analysis Purification->Analysis Final_Product High-Purity This compound Purification->Final_Product G ActiveCatalyst Active Catalyst DeactivatedCatalyst Deactivated Catalyst (Coke/Adsorbed Species) ActiveCatalyst->DeactivatedCatalyst Reaction Time Regeneration Regeneration DeactivatedCatalyst->Regeneration High-Temp Calcination in Air/O₂ Regeneration->ActiveCatalyst Removal of Coke

References

The Potential of p-Methylacetophenone as a Reagent in Solid-Phase Microextraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. The selectivity and sensitivity of SPME can be significantly enhanced through derivatization, a process that chemically modifies analytes to improve their extractability, chromatographic behavior, or detectability. While a variety of reagents are established for SPME derivatization, this document explores the theoretical application of p-methylacetophenone as a novel reagent in this field.

This compound, a naturally occurring compound found in rosewood essential oil and mimosa flower oil, possesses a ketone functional group that can potentially undergo derivatization reactions.[1] This characteristic, combined with its volatility, makes it a candidate for investigation as a derivatization reagent in SPME, particularly for the analysis of compounds containing functional groups reactive towards ketones, such as hydrazines or primary amines. This application note provides a hypothetical framework for utilizing this compound as a derivatization reagent for SPME-GC-MS analysis.

Principle of Derivatization in SPME

Derivatization in SPME can be performed in three ways: in the sample matrix (in-situ), on the SPME fiber, or in the gas chromatograph injector. The goal is to convert target analytes into less polar, more volatile, and more thermally stable derivatives, making them more amenable to extraction by the SPME fiber and subsequent GC analysis.

Properties of this compound

PropertyValueReference
Molecular FormulaC9H10O[2]
Molecular Weight134.18 g/mol [2]
Boiling Point225-226 °C[2]
Melting Point28 °C[2]
SolubilitySoluble in ethanol, ether, benzene; almost insoluble in water.[2]
AromaSimilar to Hawthorn flower, with notes of alfalfa, honey, and strawberry.[1][2]

The key reactive site of this compound for derivatization is its carbonyl (ketone) group. This group can react with nucleophiles, such as the amino group of hydrazines, to form hydrazones. This reaction forms the basis for its proposed use as a derivatization reagent.

Hypothetical Application: Determination of Hydrazine (B178648) Compounds

This section outlines a theoretical protocol for the determination of hydrazine compounds in aqueous samples using this compound as a derivatization reagent with Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

Objective: To extract and quantify hydrazine compounds from an aqueous matrix by derivatization with this compound using HS-SPME-GC-MS.

1. Materials and Reagents:

  • This compound (reagent grade)

  • Hydrazine standard solutions

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • 20 mL headspace vials with PTFE/silicone septa

  • Heater-stirrer or water bath

  • GC-MS system

2. Preparation of Derivatization Reagent Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentration. The optimal concentration will need to be determined experimentally.

3. Sample Preparation and Derivatization:

  • Place 5 mL of the aqueous sample (or standard solution) into a 20 mL headspace vial.

  • Add a specific volume of the this compound working solution to the vial.

  • Adjust the pH of the solution to acidic conditions (e.g., pH 3-5) to catalyze the derivatization reaction. The optimal pH should be determined.

  • Seal the vial immediately.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow for the derivatization reaction to proceed.

4. HS-SPME Procedure:

  • After the derivatization step, place the vial in the heater-stirrer set to the extraction temperature (e.g., 70°C).

  • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 20 minutes) with continuous agitation.

5. GC-MS Analysis:

  • After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption of the derivatized analytes.

  • Injector: 250°C, splitless mode.

  • Column: A suitable capillary column for the separation of the derivatives (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

6. Quantification:

  • Identification of the derivatized hydrazine compound (hydrazone) is based on its retention time and mass spectrum.

  • Quantification is achieved by creating a calibration curve using the peak areas of the derivatized standards. An internal standard may be used to improve accuracy and precision.

Data Presentation: Method Validation Parameters (Template)

As this is a theoretical application, the following table outlines the key parameters that would need to be evaluated to validate the method.

ParameterAcceptance CriteriaExpected Outcome (Example)
Linearity (R²)≥ 0.9950.998
Limit of Detection (LOD)Signal-to-Noise ratio of 30.1 µg/L
Limit of Quantitation (LOQ)Signal-to-Noise ratio of 100.5 µg/L
Precision (%RSD)< 15%8%
Accuracy (% Recovery)80-120%95%
SpecificityNo interfering peaks at the retention time of the analytePeak purity > 98%

Visualizations

Logical Workflow for Method Development

cluster_prep Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis prep_reagent Prepare this compound Reagent add_reagent Add Reagent to Sample prep_reagent->add_reagent prep_sample Prepare Sample/Standard prep_sample->add_reagent adjust_ph Adjust pH add_reagent->adjust_ph incubate Incubate (Heat & Agitate) adjust_ph->incubate hs_spme HS-SPME incubate->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing

Caption: Workflow for the derivatization of analytes using this compound and subsequent SPME-GC-MS analysis.

Proposed Derivatization Reaction Pathway

cluster_reactants Reactants cluster_product Product pMA This compound Reaction + pMA->Reaction Hydrazine Hydrazine Analyte (R-NH-NH2) Hydrazine->Reaction Hydrazone Hydrazone Derivative Reaction->Hydrazone H+, Heat

Caption: Proposed reaction of this compound with a hydrazine to form a hydrazone derivative.

Conclusion and Future Perspectives

The use of this compound as a reagent for solid-phase microextraction represents a novel and unexplored area of research. The theoretical framework presented here provides a starting point for method development and validation. Future experimental work is required to determine the optimal reaction and extraction conditions, assess the scope of reactive analytes, and fully validate the method's performance. The successful application of this approach could expand the toolkit of derivatization reagents available for SPME and open new avenues for the analysis of trace-level compounds in complex matrices.

References

Application Notes and Protocols: Synthesis of Hydrazone Derivatives from 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of hydrazone derivatives starting from 4-methylacetophenone. The synthesized compounds have potential applications in medicinal chemistry due to the broad spectrum of biological activities exhibited by hydrazones, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are readily synthesized by the condensation reaction of ketones or aldehydes with hydrazines or their derivatives. The structural versatility and the ability of the hydrazone moiety to participate in hydrogen bonding and act as a ligand for metal ions contribute to their diverse biological activities. 4-Methylacetophenone serves as a readily available and versatile starting material for the synthesis of a variety of hydrazone derivatives.

Synthesis Protocols

Two primary methods for the synthesis of hydrazone derivatives from 4-methylacetophenone and its related compounds are detailed below.

Protocol 1: Synthesis of 4-Methylacetophenone p-Aminobenzoylhydrazone

This protocol is adapted from the synthesis of 4-methylacetophenone p-aminobenzoylhydrazone (L1)[1].

Materials:

  • 4-Methylacetophenone

  • p-Aminobenzoic acid hydrazide

  • Ethanol (B145695)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 10 mmol of p-aminobenzoic acid hydrazide (1.51 g) in 25 mL of ethanol.

  • Add 10 mmol of glacial acetic acid to the solution.

  • To this solution, add a solution of 10 mmol of 4-methylacetophenone (1.34 g) in 15 mL of ethanol.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 3 hours.

  • During the reaction, a precipitate will form. After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration using a Buchner funnel.

  • Wash the filtered solid with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the purified 4-methylacetophenone p-aminobenzoylhydrazone.

  • Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of Hydrazone Derivatives from ω-Bromo-4-methylacetophenone

This protocol describes a general method for the synthesis of various hydrazone derivatives starting from ω-bromo-4-methylacetophenone, which can be synthesized from 4-methylacetophenone. The following example is for the synthesis of 4-Methyl-ω-hydrazinoacetophenonecyanoacetylhydrazone[2].

Part A: Synthesis of N'-(2-(4-methylphenyl)-2-oxoethyl)cyanoacetohydrazide (Intermediate 3)

Materials:

  • ω-Bromo-4-methylacetophenone

  • Cyanoacetylhydrazine

  • 1,4-Dioxane (B91453)

  • Beaker

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 0.02 mol of cyanoacetylhydrazine (1.98 g) in 20 mL of 1,4-dioxane in a beaker.

  • Add 0.02 mol of ω-bromo-4-methylacetophenone (4.26 g) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing an ice/water mixture to precipitate the product.

  • Collect the solid product by filtration and dry it.

  • Recrystallize the crude product from ethanol to yield pale yellow crystals of N'-(2-(4-methylphenyl)-2-oxoethyl)cyanoacetohydrazide.

Part B: Synthesis of 4-Methyl-ω-hydrazinoacetophenonecyanoacetylhydrazone (Final Product 6a)

Materials:

Procedure:

  • A mixture of Intermediate 3 and hydrazine hydrate in ethanol is refluxed. Detailed molar ratios and reaction times may need to be optimized based on the specific derivative being synthesized.

  • After the reaction is complete (monitored by TLC), the mixture is cooled.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to give greenish-brown crystals of 4-Methyl-ω-hydrazinoacetophenonecyanoacetylhydrazone.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various hydrazone derivatives from 4-methylacetophenone and its bromo-derivative.

Starting MaterialReagentProductYield (%)Reference
4-Methylacetophenonep-Aminobenzoic acid hydrazide4-Methylacetophenone p-aminobenzoylhydrazoneNot explicitly stated for this compound, but a similar synthesis yielded 67%[1]
ω-Bromo-4-methylacetophenoneCyanoacetylhydrazineN'-(2-(4-methylphenyl)-2-oxoethyl)cyanoacetohydrazide71%[2]
Intermediate 3Hydrazine4-Methyl-ω-hydrazinoacetophenonecyanoacetylhydrazone52%[2]
Intermediate 3Phenylhydrazine4-Methyl-ω-phenylhydrazinoacetophenonecyanoacetylhydrazone63%[2]
Intermediate 3 & BenzaldehydeHydrazineα-Benzal-4-methyl-ω-hydrazinoacetophenonecyanoacetylhydrazone66%[2]

Biological Activities of Hydrazone Derivatives

Hydrazone derivatives are a well-established class of compounds with a wide array of biological activities. While specific data for derivatives synthesized directly from 4-methylacetophenone is emerging, the broader class of hydrazones has shown significant promise in several therapeutic areas.

  • Anticancer Activity: Many hydrazone derivatives have been reported to exhibit potent anticancer properties. For instance, derivatives synthesized from ω-bromo-4-methylacetophenone have shown high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines[2][3]. The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival[4].

  • Antimicrobial Activity: The hydrazone scaffold is a common feature in many antimicrobial agents. Their mode of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

  • Anti-inflammatory Activity: Several hydrazone derivatives have demonstrated significant anti-inflammatory effects. Their mechanism may involve the inhibition of inflammatory mediators and enzymes such as cyclooxygenase (COX)[5]. Some studies suggest the involvement of the opioid and histaminergic pathways in their anti-inflammatory and analgesic effects[6].

  • Antidepressant Activity: Certain hydrazone derivatives have been investigated for their antidepressant potential, with some acting as monoamine oxidase (MAO) inhibitors[7].

Visualizations

Experimental Workflow: Synthesis of Hydrazone Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4_Methylacetophenone 4_Methylacetophenone Condensation Condensation Reaction (e.g., Reflux in Ethanol with a catalytic amount of acid) 4_Methylacetophenone->Condensation Hydrazine_Derivative Hydrazine or Hydrazine Derivative Hydrazine_Derivative->Condensation Precipitation Precipitation/ Cooling Condensation->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Crude Product Recrystallization Recrystallization Filtration->Recrystallization Washed Solid Hydrazone_Derivative_Product Hydrazone Derivative Recrystallization->Hydrazone_Derivative_Product Purified Product

Caption: General workflow for the synthesis of hydrazone derivatives.

Potential Signaling Pathways for Biological Activity

The following diagram illustrates a generalized view of signaling pathways that may be modulated by biologically active hydrazone derivatives, based on existing literature for this class of compounds. It is important to note that the specific pathways targeted will depend on the exact structure of the hydrazone derivative.

G cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Biological Outcomes Hydrazone_Derivative Hydrazone Derivative COX2 COX-2 Hydrazone_Derivative->COX2 Inhibition EGFR_HER2 EGFR/HER2 Hydrazone_Derivative->EGFR_HER2 Inhibition Opioid_Receptors Opioid Receptors Hydrazone_Derivative->Opioid_Receptors Modulation MAO Monoamine Oxidase (MAO) Hydrazone_Derivative->MAO Inhibition Anti_inflammatory Anti-inflammatory Effect COX2->Anti_inflammatory Anticancer Anticancer Effect EGFR_HER2->Anticancer Analgesic Analgesic Effect Opioid_Receptors->Analgesic Antidepressant Antidepressant Effect MAO->Antidepressant

Caption: Potential signaling pathways modulated by hydrazone derivatives.

References

Application Notes and Protocols: Synthesis of Liquid Crystal Monomers Utilizing p-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of liquid crystal monomers using p-methylacetophenone as a key starting material. The methodologies focus on two primary synthetic routes: the preparation of chalcone-based and Schiff base-based liquid crystals.

Introduction

This compound is a versatile precursor in the synthesis of calamitic (rod-shaped) liquid crystals. Its aromatic core serves as a fundamental building block for the mesogenic unit of the liquid crystal monomer. By reacting this compound with various aromatic aldehydes or amines, it is possible to construct molecules with the requisite structural anisotropy to exhibit liquid crystalline phases. The two principal reaction pathways explored in these notes are the Claisen-Schmidt condensation to form chalcones and condensation reactions to form Schiff bases (imines).

Synthesis of Chalcone-Based Liquid Crystal Monomers

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of mesogenic compounds. The synthesis typically involves a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[1][2][3][4][5][6][7] The rigid core of the chalcone (B49325) can be further functionalized, often through esterification of a terminal hydroxyl group, to introduce flexible alkyl chains that promote the formation of liquid crystalline phases.

Experimental Protocol: Two-Step Synthesis of a Chalcone-Based Liquid Crystal Monomer

This protocol outlines a general two-step process for the synthesis of a chalcone-based liquid crystal monomer starting from a hydroxyl-substituted acetophenone (as a proxy for demonstrating the common synthetic route) and a substituted benzaldehyde, followed by esterification. This can be adapted for this compound by first functionalizing it to include a hydroxyl group or by using a suitably substituted benzaldehyde.

Step 1: Synthesis of the Chalcone Core (Claisen-Schmidt Condensation)

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and a substituted aromatic benzaldehyde (1 equivalent) in ethanol (B145695).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.

  • Reaction: Continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Esterification to Form the Liquid Crystal Monomer

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and an appropriate acid chloride or carboxylic acid (1 equivalent) in a dry solvent such as pyridine (B92270) or dichloromethane.

  • Reaction: If using a carboxylic acid, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be required. Stir the reaction mixture at room temperature for several hours.

  • Work-up: After the reaction is complete, as monitored by TLC, quench the reaction and perform an appropriate extraction procedure.

  • Isolation and Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting solid by column chromatography or recrystallization to obtain the final liquid crystal monomer.

Data Presentation: Chalcone-Based Liquid Crystals
Compound IDR Group (Ester Chain)Yield (%)Phase Transitions (°C)Reference
Chalcone 1-OCOCH388Cr 108-110 Iso[8]
Chalcone 2-OCO(CH2)2CH3-Cr 95 N 105 Iso[8]
Chalcone 3-OCO(CH2)4CH3-Cr 87 N 103 Iso[8]
Chalcone 4-OCO(CH2)6CH3-Cr 82 N 101 Iso[8]

Cr = Crystalline, N = Nematic, Iso = Isotropic

Experimental Workflow: Chalcone Synthesis

chalcone_synthesis cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Esterification p_methylacetophenone This compound Derivative reaction1 Condensation p_methylacetophenone->reaction1 benzaldehyde Substituted Benzaldehyde benzaldehyde->reaction1 base Base (e.g., NaOH) in Ethanol base->reaction1 chalcone_core Chalcone Core reaction2 Esterification chalcone_core->reaction2 reaction1->chalcone_core acid_chloride Acid Chloride/ Carboxylic Acid acid_chloride->reaction2 lc_monomer Liquid Crystal Monomer reaction2->lc_monomer

Caption: Workflow for the synthesis of chalcone-based liquid crystal monomers.

Synthesis of Schiff Base-Based Liquid Crystal Monomers

Schiff bases, containing an azomethine (-CH=N-) linkage, are another important class of liquid crystals. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[9][10] this compound can be reacted with a substituted aniline (B41778) to form a Schiff base, which can then be further functionalized to yield a liquid crystal monomer.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal Monomer

This protocol describes the synthesis of a hydrazone, a type of Schiff base, from this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol, 1.34 g) and p-aminobenzoic acid hydrazide (10 mmol, 1.51 g) in ethanol (15 mL and 25 mL, respectively).[11]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[11]

  • Reaction: Reflux the mixture for approximately 3 hours.[11]

  • Isolation: As the reaction proceeds, the product will precipitate from the solution.[11]

  • Purification: After cooling, collect the precipitated solid by filtration and wash it with ethanol. The pure hydrazone can be obtained by recrystallization from hot ethanol.[11]

Data Presentation: Schiff Base-Based Liquid Crystals
Compound IDReactantsYield (%)Melting Point (°C)Reference
Hydrazone 1This compound + p-Aminobenzoic acid hydrazide--[11]
Schiff Base 1p-Phenylenediamine + o-Hydroxybenzaldehyde--[9]
Schiff Base 2p-chloroaniline + p-hydroxybenzaldehyde-128 (Cr-N), 145 (N-Iso)[10]

Cr = Crystalline, N = Nematic, Iso = Isotropic. Note: Full quantitative data was not available for all compounds in the cited literature.

Experimental Workflow: Schiff Base Synthesis

schiff_base_synthesis p_methylacetophenone This compound reaction Condensation (Reflux in Ethanol) p_methylacetophenone->reaction primary_amine Primary Amine (e.g., Substituted Aniline) primary_amine->reaction catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction schiff_base_lc Schiff Base Liquid Crystal reaction->schiff_base_lc

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of p-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and historically significant method is the Friedel-Crafts acylation of toluene (B28343).[1] This electrophilic aromatic substitution reaction involves treating toluene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2][3]

Q2: Why is a stoichiometric amount of AlCl₃ catalyst required for the Friedel-Crafts acylation?

A2: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[4][5] This is because the this compound product forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][4]

Q3: What is the primary byproduct in this synthesis, and how can its formation be minimized?

A3: The primary byproduct is the ortho-isomer, o-methylacetophenone.[6] The methyl group on the toluene ring directs the incoming acyl group to both the ortho and para positions.[1][7] However, the formation of the desired this compound is favored due to steric hindrance.[2][7] The bulky complex formed between the acylating agent and the Lewis acid catalyst finds it more difficult to attack the ortho position, which is adjacent to the methyl group.[2][7] Performing the reaction at lower temperatures (e.g., 0-5 °C) can further enhance the kinetic preference for the para-product.[2]

Q4: Can acetic anhydride be used instead of acetyl chloride?

A4: Yes, acetic anhydride is an effective acylating agent for this reaction and can be used in place of acetyl chloride.[2][6][8][9] The reaction still requires a Lewis acid catalyst like AlCl₃.[2] When using acetic anhydride, more than two molar equivalents of the catalyst are often needed because the catalyst complexes with both the product and the acetic acid byproduct.[8]

Q5: Is polyacylation a significant concern in this synthesis?

A5: No, polyacylation is generally not an issue with Friedel-Crafts acylation.[2][4] The acetyl group added to the toluene ring is deactivating, making the this compound product less reactive than the starting toluene.[2][4][10] This deactivation effectively prevents further acylation reactions.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by any water in the glassware, solvents, or reagents.[4][5][11] 2. Insufficient Catalyst: The ketone product forms a complex with the catalyst, requiring at least a stoichiometric amount.[4][5][11] 3. Suboptimal Temperature: The reaction is highly exothermic. If the temperature is too low, the reaction rate may be too slow; if too high, it can lead to side reactions.[2][4]1. Ensure all glassware is oven-dried. Use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen).[5][11] 2. Use a molar ratio of AlCl₃ to the acylating agent of at least 1:1. An excess (e.g., 1.1 to 1.3 equivalents) is often beneficial.[11] 3. Control the initial addition at a low temperature (0-5 °C) with an ice bath to manage the exotherm, then allow the reaction to proceed at room temperature or with gentle heating.[2][12]
Formation of Multiple Products / Low Purity 1. Isomer Formation: The primary impurity is often the o-methylacetophenone isomer.[6] 2. High Reaction Temperature: Higher temperatures can decrease the regioselectivity, leading to a higher proportion of the ortho-isomer.[3] 3. Inefficient Purification: Isomers may have close boiling points, making separation by simple distillation difficult.[3]1. Maintain a low and consistent reaction temperature to favor the formation of the para-isomer.[2] 2. Use fractional distillation with a column that has a high number of theoretical plates for better separation.[3] 3. Column chromatography can also be used for purification if distillation is ineffective.[5]
Reaction Stalls or is Sluggish 1. Poor Reagent Quality: Impurities in the starting materials (toluene, acetyl chloride/anhydride, or catalyst) can inhibit the reaction.[4][11] 2. Poor Solubility: The reactants or the catalyst-acylating agent complex may have poor solubility in the chosen solvent.[5]1. Use freshly distilled toluene and acylating agent. Use a fresh, high-purity batch of anhydrous AlCl₃.[4][11] 2. Ensure adequate stirring. While toluene often serves as both reactant and solvent, a co-solvent like dichloromethane (B109758) or carbon disulfide can sometimes be used.[6][13]
Difficult Workup / Emulsion Formation 1. Incomplete Quenching: The aluminum chloride complex may not be fully hydrolyzed during the workup.1. Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl to ensure complete decomposition of the complex.[5][6] 2. During extraction, washing the organic layer with a saturated brine (NaCl) solution can help break emulsions.[2]

Data Presentation

Table 1: Impact of Catalyst on Toluene Acetylation Yield

CatalystAcylating AgentConditionsYield of MethylacetophenonesReference
FeSO₄ (treated at 800 °C)Acetyl HalideRoom Temperature>90% (97% para-isomer)[8]
FeSO₄ (treated at 700 °C)Acetyl HalideRoom Temperature68%[8]
FeCl₃Acetyl HalideRoom Temperature24%[8]
AlCl₃Acetyl HalideRoom Temperature29%[8]
FeSO₄ (treated at 800 °C)Acetic Anhydride100 °C, 5h55%[8]
AlCl₃Acetic Anhydride90-95 °C, 30 min~86% (Reported)[6][14]

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol: Friedel-Crafts Acylation of Toluene with Acetic Anhydride

This protocol is adapted from standard laboratory procedures for the synthesis of this compound.[6]

Materials:

  • Anhydrous Toluene: 25 mL (20 mL for reaction, 5 mL for dilution)

  • Acetic Anhydride: 3.7 mL (~4.0 g, 0.039 mol)

  • Anhydrous Aluminum Trichloride (AlCl₃): 13.0 g (0.098 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • Apparatus Setup: In a fume hood, assemble a 100 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Attach a drying tube (e.g., filled with CaCl₂) to the top of the condenser, connected to a gas absorption trap for the evolving HCl gas.[6] Ensure all glassware is thoroughly oven-dried.[5]

  • Initial Mixture: Quickly weigh 13.0 g of powdered anhydrous AlCl₃ and add it to the flask. Immediately add 20 mL of anhydrous toluene.[6]

  • Reagent Addition: Prepare a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene in the dropping funnel. While stirring the AlCl₃ suspension, add the acetic anhydride solution dropwise over approximately 15 minutes.[6] The reaction is exothermic; use an ice bath to maintain control if necessary.[2]

  • Reaction: After the addition is complete, heat the mixture in a water bath at 90-95 °C for 30 minutes, or until the evolution of HCl gas ceases.[6]

  • Quenching: Cool the reaction flask in a cold-water bath. Slowly and carefully, add a mixture of 30 mL of concentrated HCl and 30 g of crushed ice to the stirred reaction mixture through the dropping funnel. This will hydrolyze the aluminum chloride complex.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with water, 5% NaOH solution, and finally water again.[6][15]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄.[6] Filter the solution into a distillation flask. First, remove the excess toluene by simple distillation (up to ~140 °C).[6]

  • Purification: Purify the remaining crude product by vacuum distillation, collecting the fraction boiling at approximately 112-113 °C / 1.46 kPa (11 mmHg).[6] This should yield about 4.0-4.5 g of this compound.[6]

Visualizations

reaction_mechanism cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Deprotonation & Product Formation AA Acetic Anhydride (or Acetyl Chloride) Acylium Acylium Ion [CH₃CO]⁺ AA->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Toluene Toluene Sigma Sigma Complex (Arenium Ion) Toluene->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺ HCl HCl + AlCl₃

Caption: Reaction mechanism for the Friedel-Crafts acylation of toluene.

troubleshooting_workflow Start Low Yield Observed Check_Moisture Check for Moisture? (Wet glassware/reagents) Start->Check_Moisture Check_Catalyst Check Catalyst Stoichiometry? Check_Moisture->Check_Catalyst No Sol_Moisture Action: Ensure Anhydrous Conditions Check_Moisture->Sol_Moisture Yes Check_Temp Check Reaction Temperature? Check_Catalyst->Check_Temp Yes (ratio ≥ 1) Sol_Catalyst Action: Increase Catalyst Molar Ratio (≥1:1 with acylating agent) Check_Catalyst->Sol_Catalyst No (ratio < 1) Check_Purity Check Reagent Purity? Check_Temp->Check_Purity No (controlled) Sol_Temp Action: Optimize Temperature (e.g., 0°C addition, then warm) Check_Temp->Sol_Temp Yes (uncontrolled) Sol_Purity Action: Use Purified Reagents Check_Purity->Sol_Purity Yes (impure) End Yield Improved Check_Purity->End No (pure) Sol_Moisture->End Sol_Catalyst->End Sol_Temp->End Sol_Purity->End

Caption: A logical workflow for troubleshooting low yield issues.

optimization_logic Yield High Yield of This compound Anhydrous Anhydrous Conditions Catalyst_Activity Maintains Catalyst Activity Anhydrous->Catalyst_Activity Catalyst Sufficient Catalyst (Stoichiometric Excess) Reaction_Rate Drives Reaction to Completion Catalyst->Reaction_Rate Temp Optimal Temperature Control (Low temp addition) Selectivity Maximizes Para-Selectivity Temp->Selectivity Purity High Reagent Purity Side_Rxns Minimizes Side Reactions Purity->Side_Rxns Workup Proper Quenching & Purification Recovery Maximizes Product Recovery Workup->Recovery Catalyst_Activity->Yield Reaction_Rate->Yield Selectivity->Yield Side_Rxns->Yield Recovery->Yield

Caption: Key relationships for optimizing synthesis yield.

References

Technical Support Center: Separation of Ortho- and Para-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols for the separation of ortho- and para-isomers of methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are ortho- and para-methylacetophenone?

A1: 2-Methylacetophenone (ortho) and 4-methylacetophenone (para) are constitutional isomers with the chemical formula C₉H₁₀O.[1] They share the same molecular weight but differ in the position of the methyl group on the benzene (B151609) ring relative to the acetyl group.[1] This difference in substitution pattern leads to distinct physical and spectroscopic properties that can be exploited for their separation and identification.

Q2: Why is the separation of these isomers critical?

A2: In the synthesis of agrochemicals and pharmaceuticals, 4-methylacetophenone is often an important intermediate.[2] The purity of this intermediate is crucial, and it must be free from the ortho and meta isomers to ensure the desired reaction outcomes and final product safety.[2] Additionally, the separation and identification of positional isomers are significant in forensic toxicology, as different isomers can have varying pharmacological and toxicological properties.[3][4]

Q3: What are the primary methods for separating ortho- and para-methylacetophenone?

A3: The most common and effective methods for separating these isomers are chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5] These methods separate the isomers based on differences in their interaction with the stationary phase and their volatility.[5][6] Fractional crystallization can also be employed, leveraging differences in melting points and solubility.[7]

Q4: How can I confirm the identity and purity of the separated isomers?

A4: Spectroscopic techniques are essential for identifying the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most definitive method for distinguishing between them due to unique chemical shifts and splitting patterns of the aromatic protons.[1] Infrared (IR) spectroscopy can confirm the presence of functional groups, and Mass Spectrometry (MS) can confirm the molecular weight and provide fragmentation patterns that may show subtle differences.[1][8][9]

Data Presentation

Physical and Chromatographic Properties

The separation of ortho- and para-methylacetophenone is possible due to differences in their physical properties, which influence their behavior in various separation techniques.

PropertyOrtho-MethylacetophenonePara-Methylacetophenone
Molecular Weight 134.18 g/mol [8]134.18 g/mol [8]
Boiling Point 214 °C at 760 mmHg[10]226 °C at 760 mmHg[11]
Melting Point Not applicable (liquid at room temp.)22-24 °C[11]
Density ~1.023-1.029 g/mL at 25 °C[10]~1.004-1.005 g/mL at 25 °C[11]
Refractive Index ~1.526-1.532 at 20 °C[10]~1.532-1.536 at 20 °C[12]
Spectroscopic Data for Isomer Identification

Spectroscopic data provides a "fingerprint" for each isomer, allowing for unambiguous identification after separation.

Spectroscopic DataOrtho-MethylacetophenonePara-Methylacetophenone
¹H NMR (CDCl₃, aromatic region) Complex multiplet[8]Two doublets[8]
¹³C NMR (CDCl₃, C=O shift) ~200.4 ppm[8]~198.0 ppm
IR (C=O stretch) ~1685 cm⁻¹[8]~1684 cm⁻¹[8]
Mass Spec (Base Peak, m/z) 119 ([M-15]⁺)[8]119 ([M-15]⁺)[8]

Experimental Workflows and Logic Diagrams

General Workflow for Isomer Separation and Analysis cluster_start Start cluster_sep Separation cluster_analysis Analysis & Identification cluster_end Result start Mixture of o/p-Methylacetophenone sep_method Separation Method (GC, HPLC, Crystallization) start->sep_method analysis Spectroscopic Analysis (NMR, MS, IR) sep_method->analysis Collect Fractions quant Purity Assessment & Quantification sep_method->quant Collect Fractions end_product Pure Ortho Isomer analysis->end_product Confirm Identity end_product2 Pure Para Isomer analysis->end_product2 Confirm Identity quant->end_product Determine Purity quant->end_product2 Determine Purity

Caption: General workflow for separating and analyzing methylacetophenone isomers.

Troubleshooting Guides

HPLC Separation Issues

Troubleshooting Poor HPLC Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase / Column cluster_other Other Parameters issue Poor Resolution or Co-elution of Isomers mp1 Decrease % Organic Solvent (e.g., Acetonitrile) issue->mp1 Primary Action col1 Try a Different Column (e.g., Phenyl-Hexyl) issue->col1 If mobile phase changes fail op1 Lower Flow Rate issue->op1 To increase interaction time mp2 Switch Organic Modifier (e.g., ACN to Methanol) mp1->mp2 If still poor mp3 Optimize Gradient Slope (Make it shallower) mp2->mp3 For gradient methods col2 Check Column Health (Perform efficiency test) col1->col2

Caption: Troubleshooting workflow for poor HPLC resolution of isomers.

Q: I am observing poor separation or co-elution of the ortho- and para-isomers in my HPLC analysis. What should I do?

A: Poor resolution is a common issue when separating structurally similar isomers.[13] The goal is to enhance the differential migration of the isomers through the column.

  • Adjust Mobile Phase Polarity: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).[5][13] This will increase retention times and may improve separation.[5]

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice-versa. The different solvent properties can alter selectivity.[5][9]

  • Optimize the Gradient: For gradient methods, using a shallower gradient (a slower increase in the organic solvent percentage) can significantly improve the resolution of closely eluting peaks.[5]

  • Select a Different Stationary Phase: A standard C18 column separates based on hydrophobicity, which might be very similar for these isomers.[13] Consider using a column with a different chemistry, such as a phenyl-hexyl or biphenyl (B1667301) column, which can offer different selectivity for aromatic compounds through π-π interactions.[3][5]

Q: The peak for one of my isomers is tailing in HPLC. What could be the cause?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as with active silanol (B1196071) groups on the silica (B1680970) support.[9]

  • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped to minimize exposed silanol groups.[9]

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase.[5] Injecting a sample in a much stronger solvent can cause peak distortion.

  • Lower Injection Volume: Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

GC Separation Issues

Troubleshooting Poor GC Resolution cluster_temp Temperature Program cluster_flow Carrier Gas Flow cluster_column Column Issues issue Poor Resolution of Isomeric Peaks temp1 Use a Slower Temp Ramp (e.g., 5 °C/min) issue->temp1 Primary Action flow1 Optimize Flow Rate (Check van Deemter plot for your column) issue->flow1 Check settings col1 Use a Longer Column or Smaller I.D. issue->col1 If other optimizations fail temp2 Lower Initial Oven Temp temp1->temp2 col2 Check for Column Degradation col1->col2

Caption: Troubleshooting workflow for poor GC resolution of isomers.

Q: My GC peaks for the ortho- and para-isomers are not well-separated. How can I improve this?

A: To enhance GC resolution, you need to optimize the separation conditions to exploit the differences in volatility and column interaction between the isomers.

  • Optimize the Temperature Program: A slower temperature ramp (e.g., 5 °C/min) allows for more interaction with the stationary phase and can improve separation.[5] Lowering the initial oven temperature can also enhance the resolution of early eluting peaks.[5]

  • Check Carrier Gas Flow Rate: Ensure the flow rate of your carrier gas (e.g., Helium) is optimal for your column's dimensions. A lower-than-optimal flow rate can sometimes improve resolution, though it will increase the analysis time.[5]

  • Use a Different Column: If resolution is still an issue, consider a column with a different stationary phase that provides better selectivity for aromatic isomers. A longer column or one with a smaller internal diameter can also increase efficiency and improve resolution.

Detailed Experimental Protocols

Protocol 1: Separation by Gas Chromatography (GC)

This protocol outlines a standard method for the analytical separation of methylacetophenone isomers using a common non-polar capillary column.

  • Instrumentation and Conditions:

    • Column: DB-5 or HP-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[5]

    • Inlet Temperature: 250 °C.[5]

    • Injection Volume: 1 µL (with a split ratio of 50:1).[5]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.[5]

      • Ramp: Increase by 10 °C/min to 200 °C.[5]

      • Hold at 200 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Sample Preparation:

  • Procedure:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram according to the specified temperature program.

    • Identify the peaks based on the retention times of pure ortho- and para-methylacetophenone standards. The ortho isomer is expected to elute slightly earlier than the para isomer due to its lower boiling point.

Protocol 2: Separation by High-Performance Liquid Chromatography (HPLC)

This protocol uses reversed-phase HPLC, a standard and effective method for separating aromatic isomers.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

    • Mobile Phase: A mixture of methanol and water. A typical starting ratio is 70:30 (v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 25 °C.[15]

    • Detection: UV detector at a wavelength of 220nm.[15]

    • Injection Volume: 20 µL.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[5]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of the filtered sample.

    • Run the analysis and record the chromatogram.

    • Identify and quantify the peaks by comparing their retention times and areas to those of pure standards.

Protocol 3: Separation by Fractional Crystallization

This method is suitable for larger-scale separations and leverages the difference in melting points between the isomers. The para isomer is a solid at room temperature (m.p. 22-24 °C), while the ortho isomer is a liquid.[10][11]

  • Materials:

    • Mixture of ortho- and para-methylacetophenone.

    • A suitable solvent with low solubility for the para isomer at low temperatures (e.g., hexane or a hexane/ether mixture).

    • Jacketed reaction vessel or beaker with a cooling bath (ice-water or refrigerated circulator).

    • Filtration apparatus (e.g., Büchner funnel).

  • Procedure:

    • Dissolve the isomer mixture in a minimal amount of the chosen solvent at room temperature or with gentle warming.

    • Slowly cool the solution in the cooling bath with gentle stirring. The para isomer should begin to crystallize out of the solution.

    • Continue cooling to a low temperature (e.g., 0-5 °C) to maximize the crystallization of the para isomer.

    • Once crystallization is complete, quickly filter the cold mixture through the Büchner funnel to separate the solid para-methylacetophenone crystals from the mother liquor, which will be enriched with the ortho isomer.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • To improve purity, the collected crystals can be recrystallized using the same procedure (dissolving in minimal hot solvent and cooling to crystallize).

    • The ortho-isomer can be recovered from the filtrate by evaporating the solvent. Purity should be checked by GC or HPLC.

References

Technical Support Center: Purification of Crude p-Methylacetophenone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude p-methylacetophenone via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation of toluene (B28343)?

A1: The most common impurities are the positional isomers, ortho-methylacetophenone and meta-methylacetophenone.[1] Due to the directing nature of the methyl group on the toluene ring, the para-isomer (this compound) is the major product, but the ortho and meta isomers are typically formed as byproducts.[1] Residual starting materials like toluene and reagents may also be present.

Q2: Why is vacuum distillation necessary for the purification of this compound?

A2: this compound has a relatively high boiling point at atmospheric pressure (approximately 226 °C).[2] Distilling at this temperature can lead to thermal degradation and the formation of colored byproducts.[2] Vacuum distillation allows for the distillation to be performed at a significantly lower temperature, minimizing the risk of decomposition and improving the purity of the final product.[2][3]

Q3: What are the boiling points of this compound and its common isomers?

A3: The boiling points of the methylacetophenone isomers are very close, which makes their separation by distillation challenging.[2][4] Fractional distillation under vacuum is often required to achieve good separation.[2]

Data Presentation: Physical Properties of Methylacetophenone Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL at 25°C)
2-Methylacetophenone577-16-2134.18~214~1.026
3-Methylacetophenone585-74-0134.18~215-220~1.002
4-Methylacetophenone122-00-9134.18~226~1.005

Data compiled from various chemical databases.[1][2]

Data Presentation: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760226
1595
11112.5
793.5

This data is compiled from experimental reports and may vary slightly based on the purity of the compound and the accuracy of the pressure measurement.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of crude this compound.

Problem 1: Poor Separation of Isomers (Contamination with ortho/meta-isomers)

  • Potential Cause: The boiling points of the methylacetophenone isomers are very close, making separation difficult.[2][4] Simple distillation may not be sufficient.

  • Recommended Solutions:

    • Use a Fractional Distillation Column: Employ a column with a high number of theoretical plates, such as a Vigreux or packed column, to enhance separation efficiency.[2]

    • Maintain a Slow and Steady Distillation Rate: A slow distillation rate allows for proper equilibrium between the liquid and vapor phases within the column, leading to better separation.[2]

    • Optimize Vacuum Level: Lowering the pressure can sometimes increase the boiling point differences between isomers, aiding in their separation.[2]

Problem 2: Inconsistent Boiling Point During Distillation

  • Potential Cause:

    • Fluctuating Vacuum: Leaks in the distillation apparatus will cause the pressure to fluctuate, leading to an unstable boiling point.[2]

    • Presence of Multiple Components: A mixture of isomers and other impurities with close boiling points can result in a boiling range rather than a sharp boiling point.[2]

    • Thermal Decomposition: Excessive heating can cause the product to decompose, leading to changes in the composition of the distillate and an inconsistent boiling point.[2]

  • Recommended Solutions:

    • Ensure a Stable Vacuum: Check all joints and connections for leaks. Use a vacuum gauge to monitor the pressure throughout the distillation.[2]

    • Initial Purification: Consider a pre-purification step, such as washing the crude product with a sodium bicarbonate solution to remove any acidic impurities before distillation.[2]

    • Avoid Excessive Heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating of the distillation flask.[2]

Problem 3: Product Discoloration (Turns Yellow or Brown)

  • Potential Cause:

    • Thermal Degradation: The product may be degrading or oxidizing due to excessive heat or prolonged heating time.[2]

    • Air Leaks: The presence of oxygen due to air leaks in the vacuum system can lead to oxidation of the product at high temperatures.[2]

  • Recommended Solutions:

    • Use a High Vacuum: A lower pressure allows for distillation at a lower temperature, minimizing thermal stress on the compound.[2]

    • Minimize Heating Time: Do not heat the distillation pot for longer than necessary.

    • Ensure an Air-Tight System: Thoroughly check for and seal any air leaks in the apparatus before starting the distillation.[2]

Experimental Protocol: Fractional Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by separating it from isomeric impurities and other byproducts.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractional distillation column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.

    • Connect the vacuum adapter to a vacuum pump with a cold trap in between.

    • Place a thermometer at the head of the distillation column to monitor the vapor temperature.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask:

    • Place the crude this compound into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum:

    • Slowly and carefully apply the vacuum to the system.

    • Monitor the pressure using a vacuum gauge and allow it to stabilize at the desired level (e.g., 10-20 mmHg).

  • Heating and Fraction Collection:

    • Begin to gently heat the distillation flask using a heating mantle.

    • Forerun: Collect the initial distillate, which will primarily consist of low-boiling impurities and residual solvents. The temperature at the distillation head will be unstable during this phase.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • End Fraction: A rise in the vapor temperature indicates that higher-boiling impurities are beginning to distill. At this point, stop the distillation.

  • Shutdown:

    • Turn off the heat and allow the apparatus to cool down completely.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

Visualizations

experimental_workflow start Start: Crude this compound setup Assemble Fractional Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude Product and Boiling Chips/Stir Bar setup->charge vacuum Apply and Stabilize Vacuum charge->vacuum heat Gently Heat the Flask vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main Temperature Stabilizes stop Stop Distillation When Temperature Rises Again collect_main->stop cooldown Cool Down Apparatus stop->cooldown release_vacuum Release Vacuum cooldown->release_vacuum end End: Purified this compound release_vacuum->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Distillation Issue Encountered issue_type Identify the Primary Issue start->issue_type poor_separation Poor Isomer Separation issue_type->poor_separation Purity Issue inconsistent_bp Inconsistent Boiling Point issue_type->inconsistent_bp Process Instability discoloration Product Discoloration issue_type->discoloration Product Quality solution_separation Use Fractional Column Maintain Slow Rate Optimize Vacuum poor_separation->solution_separation solution_bp Check for Vacuum Leaks Pre-purify Crude Product Ensure Even Heating inconsistent_bp->solution_bp solution_discoloration Use Higher Vacuum Minimize Heating Time Check for Air Leaks discoloration->solution_discoloration end Problem Resolved solution_separation->end solution_bp->end solution_discoloration->end

Caption: Troubleshooting workflow for vacuum distillation issues.

References

Technical Support Center: Friedel-Crafts Synthesis of p-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common byproducts encountered during the Friedel-Crafts synthesis of p-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Friedel-Crafts acylation of toluene (B28343) to produce this compound?

A1: The primary byproducts are positional isomers of the desired product. The main products of the reaction are 2-methylacetophenone (ortho isomer) and 4-methylacetophenone (para isomer)[1]. Due to steric factors, the para isomer is typically the major product[1][2][3]. A small amount of 3-methylacetophenone (meta isomer) can also be formed[1]. While polysubstitution is a potential side reaction, it is less common in Friedel-Crafts acylation compared to alkylation because the acetyl group deactivates the aromatic ring towards further substitution[1][4]. In some cases, distillation residues may contain byproducts like 1,1-ditolylethene[5].

Q2: Why is 4-methylacetophenone the major product instead of the ortho or meta isomers?

A2: The methyl group on the toluene ring is an ortho-, para-directing activator in electrophilic aromatic substitution[1][3][6]. This is because the carbocation intermediates formed during ortho and para attack are more stabilized by resonance, including a tertiary carbocation structure[6]. However, the incoming acetyl group is sterically bulky. This steric hindrance makes the attack at the less hindered para position more favorable than at the ortho positions, which are adjacent to the methyl group[1][6]. Consequently, 4-methylacetophenone is the major product, with the ortho-to-para ratio sometimes not exceeding 1:20[1][7].

Q3: Is it possible to completely avoid the formation of the ortho isomer?

A3: While completely avoiding the formation of the ortho isomer is challenging under typical Friedel-Crafts conditions, its proportion can be minimized. The reaction conditions, particularly the choice of catalyst and temperature, significantly influence the isomer ratio[2][8]. For applications requiring very high isomeric purity, alternative synthetic routes, such as the Grignard reaction of p-tolylmagnesium halide with acetic anhydride (B1165640), can be employed to produce almost exclusively the para isomer[5].

Troubleshooting Guide

This section addresses specific issues related to byproduct formation during the synthesis of this compound.

Issue Potential Cause Recommended Solution
High percentage of ortho- and meta-isomers Reaction Temperature: Higher temperatures can sometimes lead to a less selective reaction and the formation of more of the thermodynamically less stable isomers.Maintain a low and controlled reaction temperature, especially during the addition of the electrophile. Starting the reaction at 0-5°C is a common practice[8][9].
Catalyst Choice: The type of Lewis acid catalyst can influence the regioselectivity of the reaction.While AlCl₃ is the most common catalyst, exploring other Lewis acids or solid acid catalysts like zeolites might alter the isomeric ratio[2][8]. Zeolites can offer shape-selectivity that may favor one isomer over another[8].
Presence of diacylated byproducts Incorrect Stoichiometry: Using a large excess of the acylating agent (acetyl chloride or acetic anhydride) can potentially lead to polysubstitution, although this is less common for acylation.Use a stoichiometry of toluene to the acylating agent that is close to 1:1[9]. A slight excess of toluene can also be used to favor mono-substitution.
Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature after the initial substrate has been consumed might increase the chance of further acylation on the product.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction once the starting material is consumed[9].
Low overall yield with significant byproduct formation Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Water in the reagents or glassware will deactivate the catalyst, leading to an incomplete reaction and potentially altered selectivity.Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. It is advisable to handle the Lewis acid in a glove box or under an inert atmosphere[9]. A cloudy, off-white appearance of the reaction mixture can indicate catalyst deactivation by moisture[1].
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is required.Use at least a 1:1 molar ratio of the Lewis acid to the acylating agent. A slight excess (1.1 to 1.3 equivalents) is often used for optimal results[8][9].

Data on Isomer Distribution

The following table summarizes the typical distribution of isomers obtained under various reaction conditions as reported in the literature. Actual yields and isomer ratios may vary depending on the specific experimental setup.

CatalystAcylating AgentSolventTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
AlCl₃Acetyl ChlorideDichloromethane0 - RT~2-5~1-2~93-97[2]
FeSO₄ (800 °C)Acetic AnhydrideToluene1002197[3]
Zeolite H-ZSM-5Acetyl ChlorideVapor Phase180--88.3 (selectivity)[2]

Experimental Protocols

Standard Friedel-Crafts Acylation of Toluene

This protocol is a general procedure for the synthesis of this compound and is expected to yield predominantly the para isomer.

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride or Acetic anhydride (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube or gas trap

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube or an inert gas atmosphere[10][11].

  • Catalyst Suspension: In a fume hood, add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask containing anhydrous dichloromethane. Cool the suspension in an ice bath to 0-5°C[10][11].

  • Acylium Ion Formation: Add acetyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the low temperature[1][11]. The mixture may become homogeneous and turn yellow[11][12].

  • Toluene Addition: After the formation of the acylium ion, add toluene (1.0-1.2 equivalents), dissolved in anhydrous dichloromethane, to the dropping funnel and add it dropwise to the reaction mixture over about 30 minutes, keeping the temperature below 10°C[10][11].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC or GC)[9][10].

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and quench the reaction[1][8][9].

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers[9].

  • Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and then brine[8][9].

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator[8][9].

  • Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography to separate the this compound from the ortho and meta isomers and any other impurities[8][9].

Visualizations

Troubleshooting Workflow for Byproduct Minimization

TroubleshootingWorkflow Troubleshooting Byproduct Formation in this compound Synthesis start High Byproduct Content (ortho, meta, diacylated) check_temp Review Reaction Temperature start->check_temp check_stoich Verify Stoichiometry (Toluene:Acylating Agent) start->check_stoich check_catalyst Examine Catalyst (Amount and Handling) start->check_catalyst adjust_temp Action: Maintain Low & Stable Temp (e.g., 0-5°C during addition) check_temp->adjust_temp adjust_stoich Action: Use ~1:1 Ratio or slight excess of Toluene check_stoich->adjust_stoich adjust_catalyst Action: Ensure >1 Molar Equivalent & Anhydrous Conditions check_catalyst->adjust_catalyst monitor_reaction Monitor Reaction Progress (TLC/GC) adjust_temp->monitor_reaction adjust_stoich->monitor_reaction adjust_catalyst->monitor_reaction quench_timely Action: Quench Promptly After Starting Material is Consumed monitor_reaction->quench_timely purification Optimize Purification (Fractional Distillation/Chromatography) quench_timely->purification end_product Reduced Byproducts in This compound purification->end_product

Caption: A logical workflow for troubleshooting and minimizing byproduct formation.

Reaction Pathway and Byproduct Formation

ReactionPathway Friedel-Crafts Acylation of Toluene: Product and Byproduct Formation cluster_reactants Reactants cluster_products Products and Byproducts Toluene Toluene ParaProduct This compound (Major Product) Toluene->ParaProduct Para Attack (Favored) OrthoProduct o-Methylacetophenone (Major Byproduct) Toluene->OrthoProduct Ortho Attack (Sterically Hindered) MetaProduct m-Methylacetophenone (Minor Byproduct) Toluene->MetaProduct Meta Attack (Minor) AcylatingAgent Acetyl Chloride / Acetic Anhydride + AlCl₃ AcyliumIon Acylium Ion [CH₃CO]⁺ AcylatingAgent->AcyliumIon Forms Electrophile Polyacylation Diacylated Products (Possible Byproduct) ParaProduct->Polyacylation Further Acylation (Deactivated Ring)

Caption: Reaction scheme showing the formation of the desired product and common byproducts.

References

Troubleshooting inconsistent boiling point during p-methylacetophenone distillation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with inconsistent boiling points during the distillation of p-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: Why is the boiling point of my this compound fluctuating during distillation?

A1: Boiling point fluctuations are most commonly caused by unstable pressure within the distillation apparatus.[1] This can be due to a leak in the system, an inconsistent vacuum source, or temperature variations in the condensing column.[2][3] Other causes include an inconsistent heat source, bumping of the liquid due to improper stirring, or excessive foaming.[4][5]

Q2: My observed boiling point is significantly higher than the literature value. What is the likely cause?

A2: A higher-than-expected boiling point is typically a result of impurities in your sample.[6][7] Non-volatile solutes can elevate the boiling point of a liquid, a phenomenon known as boiling point elevation.[8][9][10] Another possibility is that the pressure in your system is higher than what your manometer is reading, which can be caused by leaks or a faulty gauge.

Q3: My observed boiling point is lower than the literature value. Why would this happen?

A3: A lower-than-expected boiling point usually indicates that the pressure in your distillation system is lower than you think. Ensure your pressure gauge is calibrated and functioning correctly. Alternatively, the presence of more volatile impurities (impurities with a lower boiling point) can cause the mixture to begin boiling at a lower temperature.

Q4: How does a vacuum leak affect the distillation process?

A4: A vacuum leak introduces air into the system, making it difficult to achieve and maintain the desired low pressure.[2] This leads to pressure instability, which directly causes the boiling point to fluctuate.[1] A significant leak will prevent the system from reaching a low enough pressure to distill high-boiling-point compounds without thermal degradation.[11][12]

Q5: What are common impurities in this compound and how can I remove them?

A5: Common impurities can originate from the starting materials or side reactions during synthesis, such as the Friedel-Crafts acylation of toluene.[13][14] Potential impurities include unreacted toluene, regioisomers (o-methylacetophenone), and benzoic acid compounds from over-oxidation.[15] Most of these can be removed by washing the crude product with an alkaline solution followed by careful fractional distillation.[13][15]

Troubleshooting Guides

Guide 1: Diagnosing Temperature Fluctuations

If you observe an unstable temperature reading during distillation, follow these steps:

  • Check System Pressure: Monitor your manometer or vacuum gauge. If the pressure is fluctuating, the temperature will fluctuate accordingly.[16] Proceed to the "Pressure Instability" guide.

  • Verify Heat Source Consistency: Ensure your heating mantle or oil bath provides consistent heat. Electric hotplates with thermostatic controls are prone to "cycling" on and off, which causes temperature swings.[5]

  • Inspect for Bumping/Foaming: Violent boiling, or "bumping," can cause liquid to splash onto the thermometer bulb, leading to erratic readings. Ensure you are using a stir bar and that it is spinning adequately.[17] If the wash is foaming up the column, consider using a distilling conditioner.[4]

  • Check Condenser Cooling Water: Inconsistent flow rate or temperature of the cooling water can affect the efficiency of condensation and lead to temperature fluctuations.[5]

  • Assess Column Packing (for fractional distillation): If the fractionating column is packed too tightly, it can interfere with the vapor-liquid equilibrium, causing instability.[5]

Guide 2: Addressing Pressure Instability

An unstable vacuum is a primary cause of distillation problems. Use this guide to identify and resolve the issue:

  • Perform a Leak Test: The most common cause of pressure instability is a leak.[2][12] Systematically check all joints, seals, and tubing connections. (See Experimental Protocol 2: Vacuum System Leak Test).

  • Inspect Glassware: Before assembly, carefully inspect every piece of glassware for cracks or star fractures, as these can cause an implosion under vacuum.[17]

  • Ensure Proper Greasing: All ground-glass joints must be properly and lightly greased to ensure an airtight seal.[17]

  • Examine the Vacuum Source:

    • Water Aspirator: Check that the water flow is strong and consistent. Fluctuations in building water pressure can affect the vacuum.[4]

    • Vacuum Pump: Ensure the pump oil is clean and at the correct level. Degraded oil will not achieve the desired vacuum level.[18] Connect the pump through a cold trap to prevent solvent vapors from contaminating the oil.[17]

  • Check for Blockages: Fouling or solidified material in the condenser or tubing can obstruct flow and lead to pressure problems.[19]

Data Presentation

The boiling point of a liquid is dependent on the pressure at which it is measured. For this compound, reducing the pressure significantly lowers the required temperature for distillation.

Pressure (mm Hg)Boiling Point (°C)
760 (Atmospheric)226 °C[20]
756222-226 °C[21]
11112.5 °C[13]
793.5 °C[13]

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

This protocol outlines the key steps for performing a vacuum distillation.

Materials:

  • Round-bottom flask (distilling flask)

  • Claisen adapter[17]

  • Thermometer with adapter

  • Condenser

  • Vacuum adapter

  • Receiving flask

  • Stir bar[17]

  • Heating mantle or oil bath

  • Vacuum source (pump or aspirator)

  • Vacuum trap[17]

  • Thick-walled vacuum tubing

  • Joint grease and clips

Procedure:

  • Glassware Inspection: Inspect all glassware for cracks or defects.[17]

  • Assembly:

    • Place a stir bar and the crude this compound into the distilling flask.

    • Assemble the apparatus as shown in the workflow diagram below, starting with the Claisen adapter on the distilling flask. A Claisen adapter helps prevent bumping liquid from contaminating the distillate.[17]

    • Lightly grease all ground-glass joints to ensure a complete seal.[17] Secure joints with clips.

    • Insert the thermometer so the top of the bulb is level with the bottom of the condenser side-arm.

    • Connect the condenser to a cold water source (in at the bottom, out at the top).

    • Connect the vacuum adapter to a vacuum trap, and then to the vacuum source using thick-walled tubing.[17]

  • Begin Distillation:

    • Turn on the cooling water to the condenser.

    • Start the magnetic stirrer.

    • Turn on the vacuum source and allow the system to evacuate. You should not hear any hissing sounds, which would indicate a leak.[17]

    • Once the desired pressure is reached and stable, begin heating the distilling flask slowly.

  • Collection:

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Record the stable temperature and the system pressure.

  • Shutdown:

    • Remove the heat source and allow the system to cool down.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum source. This prevents oil from the pump or water from an aspirator from being sucked back into your apparatus.

    • Turn off the stirrer and cooling water.

    • Disassemble the apparatus.

Protocol 2: Vacuum System Leak Test (Leak-Up Test)

This procedure helps determine the integrity of your vacuum setup.[12]

  • Assemble the complete, dry, and empty distillation apparatus.

  • Turn on the vacuum source and evacuate the system to the lowest achievable pressure.

  • Close the valve between the vacuum pump and the distillation apparatus, isolating the system.

  • Turn off the vacuum pump.

  • Monitor the pressure gauge. The rate at which the pressure rises indicates the severity of any leaks. A well-sealed system should see the pressure rise very slowly. A rapid rise in pressure indicates a significant leak that must be found and fixed before proceeding.[12]

Visualizations

Troubleshooting Workflow: Inconsistent Boiling Point start Problem: Inconsistent Boiling Point check_pressure Is the system pressure stable? start->check_pressure check_heat Is the heat source consistent? check_pressure->check_heat Yes solve_pressure Troubleshoot Pressure Instability: - Perform leak test - Check pump/aspirator - Inspect joints and seals check_pressure->solve_pressure No check_bumping Is the liquid bumping or foaming? check_heat->check_bumping Yes solve_heat Solution: - Use a non-cycling heat source (e.g., oil bath with controller) - Ensure consistent power check_heat->solve_heat No check_impurities Is the BP consistently high or low? check_bumping->check_impurities No solve_bumping Solution: - Ensure adequate stirring - Use a Claisen adapter - Add anti-foaming agent check_bumping->solve_bumping Yes solve_impurities Potential Cause: Impurities - High BP: Non-volatile impurity - Low BP: Volatile impurity - Solution: Purify crude material (e.g., wash, fractional distillation) check_impurities->solve_impurities Yes end_node Stable Distillation check_impurities->end_node No solve_pressure->end_node solve_heat->end_node solve_bumping->end_node solve_impurities->end_node

Caption: Troubleshooting workflow for an inconsistent boiling point.

Logical Relationships in Distillation Faults root1 Root Cause: System Leak inter1 Intermediate Problem: Pressure Instability root1->inter1 root2 Root Cause: Inconsistent Heat Source inter2 Intermediate Problem: Temperature Cycling root2->inter2 root3 Root Cause: Sample Impurities inter3 Intermediate Problem: Boiling Point Shift root3->inter3 root4 Root Cause: Inadequate Stirring inter4 Intermediate Problem: Liquid Bumping root4->inter4 symptom Observed Symptom: Inconsistent Boiling Point Reading inter1->symptom inter2->symptom inter3->symptom inter4->symptom

Caption: Logical relationships between root causes and symptoms.

References

Optimizing catalyst concentration for p-cymene oxidation to p-methylacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic oxidation of p-cymene (B1678584) to p-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalyst systems for the selective oxidation of p-cymene to this compound?

A1: Several catalytic systems have proven effective. Mixed cobalt and manganese salt systems are commonly used. For instance, a combination of CoBr₂ and Mn(OAc)₂ has been shown to produce this compound in 55-60% yield.[1] Another effective system is a mix of Co(OAc)₂ and MnBr₂.[1][2] More recently, mesoporous LaCoO₃ has been introduced as a highly selective catalyst, achieving over 80% selectivity for this compound.[3]

Q2: What are the typical reaction conditions for this oxidation?

A2: The reaction is typically carried out in acetic acid as a solvent at a temperature of around 120°C.[1][2] When using mixed cobalt-manganese catalysts, the reaction is often run under 1 atm of air for approximately 24 hours.[1][2] For the mesoporous LaCoO₃ catalyst, the reaction can be conducted solvent-free at 120°C under 3 MPa of pressure.[3]

Q3: How can I improve the yield of this compound?

A3: To improve the yield, ensure precise control over reaction conditions. The choice of catalyst is critical; for example, using a mixed CoBr₂/Mn(OAc)₂ system can yield 55-60% of this compound.[1] Catalyst concentration is also a key parameter. Studies have successfully used 2.5 mol % of each catalyst component.[2] Additionally, ensuring a reaction time of around 24 hours at 120°C under air is crucial for maximizing the yield with this particular catalyst system.[1][2]

Q4: What are the common byproducts, and how can their formation be minimized?

A4: Common byproducts in the oxidation of p-cymene include p-toluic acid and terephthalic acid.[2] The formation of these byproducts can be minimized by carefully selecting the catalyst system and reaction conditions. For instance, using a CoBr₂/Mn(OAc)₂ catalyst system under 1 atm of air favors the formation of this compound, whereas a Co(NO₃)₂/MnBr₂ system under 1 atm of O₂ tends to produce more p-toluic acid.[1] Milder oxidative conditions generally lead to higher selectivity for this compound.[2] Other potential byproducts can include p-iso-propyl benzoic acid and p-isopropyl benzaldehyde.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low conversion of p-cymene Inactive or poisoned catalyst.Ensure the catalyst is fresh and has been stored correctly. For recyclable catalysts like mesoporous LaCoO₃, consider a regeneration step. For Co/Mn systems, verify the quality of the salts.
Incorrect reaction temperature.Calibrate your heating apparatus. A temperature of 120°C is optimal for many common catalyst systems.[1][2]
Insufficient reaction time.For Co/Mn catalyst systems, a reaction time of 24 hours is recommended to achieve good conversion.[1][2]
Low selectivity to this compound (high byproduct formation) Over-oxidation of the product.Reduce the reaction time or consider a slightly lower temperature. Stronger oxidizing conditions (e.g., pure O₂ instead of air) can lead to the formation of carboxylic acids.[1]
Incorrect catalyst composition.The choice of counter-ions in the catalyst salts can influence selectivity. For example, CoBr₂/Mn(OAc)₂ is reported to be selective for this compound.[1]
Difficulty in product purification Presence of multiple byproducts with close boiling points.Optimize the reaction for higher selectivity to simplify purification. Fractional distillation is a viable method for separating this compound (bp: 226°C) from p-cymene (bp: 177°C) and p-toluic acid (bp: 274°C).[2]
Inconsistent results between batches Catalyst deactivation during recycling.While some catalysts can be recycled, a decrease in activity may occur. For Co/Mn systems, it has been shown that the mother liquor containing the catalyst can be recycled up to three times without significant loss of activity.[1][2] For solid catalysts like mLaCoO₃, ensure proper recovery and handling between runs.[3]
Variations in reactant or solvent quality.Use high-purity p-cymene and acetic acid for each experiment to ensure consistency.

Data Presentation

Table 1: Comparison of Catalytic Systems for p-Cymene Oxidation to this compound

Catalyst SystemCatalyst Concentration (mol %)Temperature (°C)PressureSolventReaction Time (h)Yield of this compound (%)Selectivity (%)
CoBr₂/Mn(OAc)₂2.5 / 2.51201 atm airAcetic Acid2455-60-
Co(OAc)₂/MnBr₂-1201 atm airAcetic Acid2455-65-
Mesoporous LaCoO₃-1203 MPaSolvent-free-->80.1

Note: '-' indicates data not specified in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of this compound using a CoBr₂/Mn(OAc)₂ Catalyst System

Materials:

  • p-Cymene

  • Cobalt(II) bromide (CoBr₂)

  • Manganese(II) acetate (B1210297) (Mn(OAc)₂)

  • Glacial acetic acid

  • Standard laboratory glassware for reflux reactions

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Apparatus for fractional distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-cymene.

  • Add glacial acetic acid to the flask.

  • Add 2.5 mol % of CoBr₂ and 2.5 mol % of Mn(OAc)₂ relative to the amount of p-cymene.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Maintain the reaction at this temperature under a constant flow of air (1 atm) for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • The crude product can be purified by fractional distillation to separate the this compound from unreacted p-cymene and any byproducts.[2]

Visualizations

ExperimentalWorkflow Experimental Workflow for p-Cymene Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine p-cymene, acetic acid, CoBr₂, and Mn(OAc)₂ in a flask heat Heat to 120°C with stirring start->heat react Maintain for 24h under 1 atm air heat->react cool Cool to room temperature react->cool distill Fractional Distillation cool->distill product Isolate pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

LogicalRelationships Key Parameter Relationships in p-Cymene Oxidation cluster_inputs Inputs cluster_outputs Outputs catalyst Catalyst System (e.g., CoBr₂/Mn(OAc)₂) yield Yield of this compound catalyst->yield Influences selectivity Selectivity catalyst->selectivity Strongly Influences byproducts Byproduct Formation (p-toluic acid, etc.) catalyst->byproducts Determines Profile conditions Reaction Conditions (Temp, Time, Pressure) conditions->yield Influences conditions->selectivity Influences conditions->byproducts Influences

Caption: Relationship between key parameters and reaction outcome.

References

Preventing solidification of p-methylacetophenone during handling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenge of p-methylacetophenone solidification during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound has solidified in its container. How can I safely re-liquefy it?

A1: Solidification of this compound is expected at or below its melting point (22-28 °C). To safely re-liquefy the compound, you can use a warm water bath. Gently place the container in the bath, ensuring the water level is below the cap. Do not use a direct heat source like a hot plate, as this can cause localized overheating and decomposition. Monitor the process to ensure the solid has completely melted before use.

Q2: How can I prevent this compound from solidifying while I am weighing or transferring it?

A2: To prevent solidification during handling, you can gently warm the container and any transfer apparatus (e.g., spatula, pipette) to slightly above the melting point. A pre-warmed beaker or placing the container on a slide warmer set to a low temperature (e.g., 30-35 °C) can be effective. Work in a draft-free environment to avoid rapid cooling.

Q3: What are the recommended storage conditions to minimize the chances of solidification?

A3: To prevent frequent solidification and re-liquefaction cycles, it is recommended to store this compound in a controlled environment. Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] While general recommendations suggest storing below +30°C, maintaining the temperature consistently above its melting point (e.g., at 25-30°C) can prevent solidification if it is used frequently.[3] However, be mindful of the compound's stability at elevated temperatures over long periods.

Q4: Can I dissolve this compound in a solvent to prevent it from solidifying?

A4: Yes, dissolving this compound in a suitable, inert solvent is an effective way to prevent solidification, especially if you are using it in a solution for your experiments. Ensure the chosen solvent is compatible with your experimental protocol and will not interfere with the reaction. Prepare a stock solution of a known concentration for ease of use.

Q5: Are there any safety precautions I should take when warming this compound?

A5: Yes, safety is paramount. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When warming, ensure the container cap is slightly loosened to prevent pressure buildup. Use a well-ventilated area or a fume hood to avoid inhaling any vapors.[1]

Quantitative Data Summary

For quick reference, the key physical properties of this compound are summarized in the table below.

PropertyValueSource
Melting Point22-28 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point226 °C--INVALID-LINK--
Storage TemperatureBelow +30°C--INVALID-LINK--

Experimental Workflow for Handling this compound

The following diagram illustrates a recommended workflow for handling this compound to prevent solidification during experimental use.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Retrieve this compound from storage B Check physical state A->B C Is it solid? B->C D Gently warm in a water bath (30-35°C) C->D Yes E Proceed to use C->E No D->E F Use in a controlled temperature environment E->F G Return to appropriate storage F->G

References

How to remove residual toluene from p-methylacetophenone product.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual toluene (B28343) from p-methylacetophenone products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual toluene from my this compound product?

Residual solvents, such as toluene, are volatile organic compounds that remain from the synthesis process. In pharmaceutical applications, their removal is critical as they provide no therapeutic benefit and can pose health risks due to their potential toxicity. Regulatory bodies like the ICH, USP, and EP have established strict limits for residual solvents in active pharmaceutical ingredients (APIs) and drug products. Toluene is classified as a Class 2 solvent, meaning its presence should be limited.

Q2: What are the common methods for removing residual toluene from this compound?

The most common and effective methods for removing residual toluene from this compound are:

  • Vacuum Distillation: This is a highly effective method that separates compounds based on their boiling points at reduced pressure.

  • Recrystallization: This technique purifies solid compounds by dissolving them in a suitable solvent and allowing the desired compound to crystallize, leaving impurities in the solution.

  • Column Chromatography: This method separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase passes through it.

Q3: How can I determine the level of residual toluene in my product?

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard and most accurate method for quantifying residual solvents like toluene.[1] A validated GC method can provide precise measurements of toluene concentration, often with a limit of detection (LOD) in the parts per million (ppm) range.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the primary methods of removing residual toluene from this compound.

Method 1: Vacuum Distillation

Vacuum distillation is a highly effective method for separating this compound from the more volatile toluene. By reducing the pressure, the boiling points of both compounds are lowered, allowing for a more efficient separation at lower temperatures, which minimizes the risk of product degradation.

Physical Properties for Separation:

PropertyTolueneThis compound
Boiling Point (1 atm) 110.6 °C226 °C[2][3]
Melting Point -95 °C22-24 °C[2][3]
Molecular Weight 92.14 g/mol 134.18 g/mol [4]

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Charging the Flask: Place the crude this compound containing residual toluene into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring all connections are secure. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Toluene Fraction: Toluene will begin to distill first. Collect this initial fraction in a separate receiving flask.

    • This compound Fraction: As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure (e.g., approximately 93-94 °C at 0.93 kPa), change the receiving flask to collect the purified product.[5]

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

Troubleshooting Guide: Vacuum Distillation

IssuePossible Cause(s)Recommended Solution(s)
Bumping/Uncontrolled Boiling - Uneven heating.- Absence of boiling chips or inadequate stirring.- Ensure uniform heating with a heating mantle.- Add fresh boiling chips or use a magnetic stirrer.
Poor Separation - Distillation rate is too fast.- Inefficient distillation column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a fractionating column (e.g., Vigreux) for better separation.
Product Discoloration - Overheating or prolonged heating time leading to degradation.- Oxidation due to air leaks in the system.- Use the lowest possible distillation temperature by applying a higher vacuum.- Check all joints and connections for leaks.

Workflow for Vacuum Distillation:

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis prep1 Assemble Vacuum Distillation Apparatus prep2 Charge Flask with Crude This compound prep1->prep2 distill1 Apply Vacuum (10-20 mmHg) prep2->distill1 distill2 Gently Heat distill1->distill2 distill3 Collect Toluene Fraction distill2->distill3 distill4 Collect Purified This compound Fraction distill3->distill4 analysis1 Analyze Purity by GC-MS distill4->analysis1

Caption: Workflow for removing toluene via vacuum distillation.

Method 2: Recrystallization

Recrystallization is a powerful purification technique for solids. Since this compound has a melting point of 22-24 °C, it can be treated as a solid for recrystallization, especially at or below room temperature. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities (in this case, toluene) in the solvent.

Solvent Selection:

A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. This compound is readily soluble in ethanol (B145695) and ether but poorly soluble in water.[5][6] This makes a mixed solvent system of ethanol and water a good choice.

Experimental Protocol (Ethanol/Water System):

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water (the anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting Guide: Recrystallization

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- Use a lower boiling point solvent system.- Ensure slow cooling to promote crystal growth over oil formation.
Low Recovery - Too much solvent was used.- The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent for dissolution.- Wash the crystals with a minimal amount of ice-cold solvent.

Logical Flow for Recrystallization Solvent Selection:

G start Start: Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water until Cloudy dissolve->add_water clarify Add Hot Ethanol to Clarify add_water->clarify cool Cool Slowly to Crystallize clarify->cool filter Vacuum Filter Crystals cool->filter dry Dry Crystals filter->dry end Purified Product dry->end

Caption: Recrystallization workflow using a mixed solvent system.

Method 3: Column Chromatography

Column chromatography is an excellent method for purification, especially for smaller-scale experiments or when distillation is not feasible. It separates toluene from this compound based on their different affinities for the stationary phase.

Experimental Protocol:

  • Column Packing: Pack a glass column with silica (B1680970) gel as the stationary phase, using a non-polar solvent like hexane (B92381) as the slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar mobile phase, such as pure hexane. Toluene, being less polar, will travel down the column more quickly and can be collected as the first fraction.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5-10%). This will elute the more polar this compound.

  • Fraction Collection: Collect the eluent in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC before running the column.- Use a larger column or load less sample.
Compound Tailing - The compound is interacting too strongly with the silica gel.- Add a small amount of a modifier (e.g., 0.5% triethylamine) to the mobile phase.- Consider using a different stationary phase like alumina.
Cracked Column Bed - The column was allowed to run dry.- Always keep the silica gel bed covered with the mobile phase.

Workflow for Column Chromatography:

G prep Prepare Silica Gel Column load Load Crude Product prep->load elute1 Elute with Non-Polar Solvent (Hexane) to Collect Toluene load->elute1 elute2 Increase Polarity (Hexane/Ethyl Acetate) to Collect this compound elute1->elute2 analyze Monitor Fractions with TLC elute1->analyze elute2->analyze combine Combine Pure Fractions and Evaporate Solvent analyze->combine product Purified Product combine->product

Caption: Workflow for purification by column chromatography.

References

Minimizing side reactions in the acylation of toluene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the acylation of toluene (B28343). Our aim is to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.

Troubleshooting Guide: Common Issues in Toluene Acylation

This guide addresses specific problems that may arise during the acylation of toluene, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is highly sensitive to moisture.[1][2] Any water in the glassware, solvent, or reagents will deactivate it.[1] 2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product forms a stable complex with the catalyst.[1][3] 3. Sub-optimal Temperature: The reaction is highly exothermic.[3] Excessively low temperatures may hinder reaction initiation, while high temperatures can promote side reactions and decomposition.[1] 4. Impure Reagents: Contaminants in toluene or the acylating agent can interfere with the reaction.[1]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and fresh, properly stored reagents.[1][2] 2. Check Stoichiometry: Use at least a 1:1 molar ratio of Lewis acid to the acylating agent.[3] 3. Optimize Temperature: Maintain a low temperature (typically 0-5°C) during the initial addition of reagents to control the exothermic reaction.[3][4] Allow the reaction to proceed to completion at room temperature.[2] 4. Purify Reagents: Use freshly distilled toluene and acylating agent.
Formation of Multiple Isomers (Low Regioselectivity) 1. Reaction Temperature: Higher temperatures can lead to the formation of different isomers.[5][6] At low temperatures, the formation of the para-substituted product is kinetically favored due to steric hindrance at the ortho positions.[3] 2. Catalyst Choice: The type of catalyst can influence the ortho/para ratio.[7]1. Maintain Low Temperature: Conduct the reaction at 0-5°C to maximize the yield of the para-isomer.[3] 2. Select Appropriate Catalyst: While AlCl₃ predominantly gives the para-product, consider alternative catalysts like zeolites for potentially higher selectivity under specific conditions.[7][8]
Cloudy/Off-White Reaction Mixture Moisture Contamination: The appearance of a cloudy or off-white mixture upon addition of the acylating agent to the AlCl₃ suspension often indicates the presence of moisture, which hydrolyzes the catalyst.[2]Restart the Reaction: It is highly likely the reaction will fail. It is recommended to discard the current reaction and begin again, paying strict attention to maintaining anhydrous conditions.[3]
Difficulties in Product Isolation (Emulsion during Work-up) Formation of Aluminum Salts: The quenching process with water and acid generates aluminum salts that can lead to the formation of stable emulsions, making phase separation difficult.Use Brine: During the extraction, wash the organic layer with a saturated brine (NaCl) solution.[3] This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[3]
Isomer Distribution in Toluene Acylation with Acetyl Chloride
Catalyst Temperature (°C) Ortho-Isomer (%) Meta-Isomer (%) Para-Isomer (%) Reference
AlCl₃0--Major Product[3][6]
FeSO₄ (activated at 60°C)Room Temperature2197[9]

Note: The acylation of toluene with an acyl chloride and a Lewis acid catalyst like AlCl₃ strongly favors the formation of the para-isomer due to the steric hindrance of the bulky acylium-Lewis acid complex at the ortho-positions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the acylation of toluene?

A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid catalyst for the Friedel-Crafts acylation of toluene.[3] It is important to use a stoichiometric amount because the resulting ketone product forms a stable complex with the AlCl₃.[1][3] While other Lewis acids such as FeCl₃ or ZnCl₂ can be used, AlCl₃ typically provides higher yields for this specific transformation.[3] Solid acid catalysts like zeolites are also being explored as more environmentally friendly alternatives that can offer high selectivity.[7][8]

Q2: Why is the reaction typically performed at low temperatures (0-5°C)?

A2: The Friedel-Crafts acylation is a highly exothermic reaction.[3] Performing the initial stages at low temperatures is crucial for several reasons:

  • To control the reaction rate: This prevents the reaction from becoming too vigorous, which could lead to a loss of volatile reagents and a reduced yield.[3]

  • To ensure regioselectivity: For toluene, acylation at low temperatures kinetically favors the formation of the para-substituted product (4-methylacetophenone) due to steric hindrance at the ortho positions.[3]

  • To minimize side reactions: Higher temperatures can promote undesired side reactions and decomposition of the product.[3]

Q3: Can I use acetic anhydride (B1165640) instead of acetyl chloride as the acylating agent?

A3: Yes, acetic anhydride is an effective acylating agent for the Friedel-Crafts acylation of toluene and can be used in place of acetyl chloride.[3][10] The reaction with acetic anhydride also requires a Lewis acid catalyst like AlCl₃.[3]

Q4: How can I avoid poly-substituted byproducts?

A4: A significant advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation is its reduced tendency for polysubstitution. The acyl group introduced onto the aromatic ring is deactivating, making the ketone product less nucleophilic and therefore less reactive than the starting material (toluene).[3] This deactivation effectively prevents further acylation reactions.[3]

Q5: My goal is to synthesize 4-ethyltoluene (B166476). Is Friedel-Crafts acylation the right approach?

A5: Direct alkylation of toluene to produce a specific mono-alkylated product like 4-ethyltoluene is challenging due to the risks of polyalkylation and carbocation rearrangements.[3] A more reliable, two-step approach is recommended:

  • Perform a Friedel-Crafts acylation of toluene with acetyl chloride to synthesize 4-methylacetophenone.[3]

  • Reduce the ketone functional group to a methylene (B1212753) group using a method such as the Clemmensen reduction (zinc-mercury amalgam in HCl) or Wolff-Kishner reduction.[3] This sequence ensures the desired mono-alkylated product is formed without the common side reactions associated with direct alkylation.[3]

Experimental Protocols

Protocol 1: Acylation of Toluene with Acetyl Chloride using AlCl₃

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube (e.g., filled with CaCl₂).[3]

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0-5°C using an ice bath.[3][11]

  • Acyl Chloride Addition: In the dropping funnel, add acetyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the temperature remains between 0-5°C.[4][12] The solution should become homogeneous and turn a bright yellow or amber color.[2]

  • Toluene Addition: Once the acylium ion has formed, add a solution of toluene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, maintaining the low temperature.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-60 minutes to ensure the reaction goes to completion.[2]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[3][4] This will decompose the aluminum chloride complex. The color will change to off-white.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer one or two more times with DCM.[2][11]

  • Washing: Combine the organic layers and wash them sequentially with deionized water, 5% NaHCO₃ solution (to neutralize any remaining acid), and then with brine.[2][11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.[12]

  • Purification: The product, primarily 4-methylacetophenone, can be further purified by distillation or chromatography.[3]

Visualizations

Experimental Workflow for Toluene Acylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware add_catalyst 2. Add Anhydrous AlCl₃ & DCM setup->add_catalyst cool 3. Cool to 0-5°C add_catalyst->cool add_acyl 4. Add Acetyl Chloride Dropwise cool->add_acyl add_toluene 5. Add Toluene Dropwise add_acyl->add_toluene warm_rt 6. Warm to Room Temperature add_toluene->warm_rt quench 7. Quench with Ice/HCl warm_rt->quench extract 8. Extract with DCM quench->extract wash 9. Wash with NaHCO₃ & Brine extract->wash dry 10. Dry and Evaporate wash->dry purify 11. Purify Product dry->purify

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of toluene.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield q1 Was the reaction mixture cloudy/off-white? start->q1 a1_yes Moisture Contamination Catalyst Deactivated q1->a1_yes Yes q2 Was catalyst stoichiometry ≥ 1.0 equivalent? q1->q2 No sol1 Restart with dry equipment and anhydrous reagents. a1_yes->sol1 a2_no Insufficient Catalyst Product-catalyst complexing requires stoichiometric amount. q2->a2_no No q3 Was reaction temperature maintained at 0-5°C during addition? q2->q3 Yes sol2 Increase catalyst loading to at least 1:1 with the acylating agent. a2_no->sol2 a3_no Poor Temperature Control Potential for side reactions or decomposition. q3->a3_no No sol3 Improve cooling and slow the rate of addition of reagents. a3_no->sol3

Caption: A troubleshooting decision tree for diagnosing the cause of low product yield.

References

Technical Support Center: Scaling Up p-Methylacetophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for p-methylacetophenone production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound and what are its main challenges?

A1: The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of toluene (B28343) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where an acetyl group is introduced to the toluene ring.

The primary challenges in scaling up this process include:

  • Isomer Formation: The reaction produces a mixture of isomers, primarily the desired para-methylacetophenone and the undesired ortho-methylacetophenone. The ratio of para to ortho is typically around 20:1.[1] Small amounts of the meta-isomer can also be formed.[3]

  • Catalyst Deactivation: The aluminum chloride catalyst is highly sensitive to moisture and can be deactivated if anhydrous conditions are not strictly maintained.[2]

  • Purification: The boiling points of the isomers are very close, making their separation by distillation challenging and energy-intensive.[3]

  • Exothermic Reaction and Heat Management: The Friedel-Crafts acylation is an exothermic reaction, and managing the heat generated is critical at a large scale to prevent side reactions and ensure safety.[4]

  • Waste Generation: The traditional process generates a significant amount of acidic waste from the quenching of the catalyst.[5]

Q2: How can I minimize the formation of the ortho-isomer during scale-up?

A2: While the formation of the para-isomer is sterically and thermodynamically favored, optimizing reaction conditions can help maximize its yield. Lower reaction temperatures can sometimes influence the ortho/para ratio, though this may also decrease the overall reaction rate.[2] The choice of catalyst can also play a role; for instance, using shape-selective catalysts like zeolites can favor the formation of the less bulky para-isomer.[6]

Q3: What are the critical parameters to control during the scale-up of the Friedel-Crafts acylation?

A3: Several parameters are critical for a successful and safe scale-up:

  • Anhydrous Conditions: All reactants, solvents, and equipment must be scrupulously dry to prevent the deactivation of the AlCl₃ catalyst.[2]

  • Temperature Control: The reaction is exothermic, and maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing byproduct formation. Industrial processes often operate at around 90°C.[1]

  • Mixing and Agitation: Efficient mixing is necessary to ensure uniform temperature distribution and reactant contact, which becomes more challenging in larger reactors.[7]

  • Rate of Addition: The dropwise addition of the acylating agent helps to control the reaction rate and manage heat evolution.[1]

  • Stoichiometry: A slight excess of the Lewis acid catalyst is often used to ensure complete reaction, as the catalyst complexes with the ketone product.[8]

Q4: Are there greener alternatives to the traditional Friedel-Crafts acylation for this compound production?

A4: Yes, research is ongoing into more environmentally friendly synthesis routes. One promising alternative is the catalytic aerobic oxidation of p-cymene, which can be derived from renewable sources like terpenes.[9][10] This method can selectively produce this compound in good yields (55-65%) using mixed metal catalysts under milder conditions.[10] Another approach involves the use of solid acid catalysts like zeolites, which are reusable and can reduce waste generation compared to stoichiometric Lewis acids.[6]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Catalyst Deactivation: Moisture in reagents or glassware. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Sub-optimal Stoichiometry: Incorrect ratio of reactants and catalyst.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle AlCl₃ in a dry, inert atmosphere.[2] 2. Monitor the reaction progress using techniques like TLC or GC. Optimize reaction time and temperature based on monitoring. 3. Use a slight excess of the Lewis acid (e.g., 1.1-1.3 equivalents) to drive the reaction to completion.[8]
Poor Selectivity (High ortho-isomer content) 1. High Reaction Temperature: Can lead to the formation of more of the thermodynamically less stable ortho-isomer. 2. Inefficient Catalyst System: The catalyst used may not be optimal for para-selectivity.1. Maintain a consistent and optimized reaction temperature. Lowering the temperature may improve para-selectivity but could reduce the reaction rate.[2] 2. Explore alternative catalysts such as shape-selective zeolites that can favor the formation of the para-isomer.[6]
Product is Dark/Discolored 1. Side Reactions: Occur at excessively high temperatures. 2. Air Oxidation: Of reaction intermediates or the final product.1. Ensure precise temperature control throughout the reaction. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Close Boiling Points of Isomers: Makes separation by simple distillation inefficient. 2. Presence of Byproducts: From side reactions.1. Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column).[2] 2. Optimize reaction conditions to minimize byproduct formation. Consider alternative purification methods like crystallization if applicable.
Runaway Reaction 1. Poor Heat Dissipation: Inefficient cooling system for the large reactor volume. 2. Too Rapid Addition of Reagents: Leads to a sudden and uncontrollable exotherm.1. Ensure the reactor's cooling system is adequate for the scale of the reaction. Use a reaction calorimeter to study the thermal profile during process development. 2. Add the acylating agent dropwise and monitor the internal temperature closely. Have an emergency cooling plan in place.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Method Catalyst Acylating Agent Temperature (°C) Yield Isomer Ratio (p:o) Reference
Industrial Friedel-CraftsAnhydrous AlCl₃Acetic Anhydride~90High (not specified)>20:1[1]
Lab-Scale Friedel-CraftsAnhydrous AlCl₃Acetic Anhydride90-95~71-86%Not specified[11]
Grignard Reaction-Acetic Anhydride0-589.2%99.91% para[3]
Catalytic Aerobic OxidationCoBr₂/Mn(OAc)₂-12055-65%Highly selective for para[10]
Fixed-Bed ReactorZeolites, etc.Acetic Anhydride/Acetyl Chloride80-220High (not specified)High para-selectivity[6]

Experimental Protocols

Detailed Protocol for Laboratory-Scale Friedel-Crafts Acylation of Toluene

This protocol is based on a typical laboratory procedure and should be scaled with appropriate safety and engineering considerations.

Materials:

  • Toluene (anhydrous)

  • Acetic anhydride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • 5% Sodium Hydroxide (B78521) solution

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or overhead)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus (for fractional distillation)

Procedure:

  • Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried. The setup should be in a fume hood.

  • Catalyst Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous toluene (used as both reactant and solvent).

  • Reactant Addition: In the dropping funnel, place a mixture of acetic anhydride (1.0 equivalent) and a small amount of anhydrous toluene.

  • Reaction: Cool the flask in an ice bath. Begin stirring and add the acetic anhydride solution dropwise from the dropping funnel. Maintain a low temperature during the addition to control the exothermic reaction.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture to approximately 90-95°C for about 30 minutes, or until the evolution of HCl gas ceases.[1]

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and then water again.[1]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess toluene by distillation.

    • Purify the crude this compound by fractional vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 112.5°C at 1.46 kPa).[1]

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup Acetic_Anhydride Acetic Anhydride (CH₃CO)₂O Acylium_Ion_Complex Acylium Ion Complex [CH₃CO]⁺[AlCl₃(OCOCH₃)]⁻ Acetic_Anhydride->Acylium_Ion_Complex reacts with AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Acylium_Ion_Complex catalyzes Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex attacks Toluene Toluene Toluene->Sigma_Complex p_Methylacetophenone_Complex This compound-AlCl₃ Complex Sigma_Complex->p_Methylacetophenone_Complex Deprotonation p_Methylacetophenone This compound p_Methylacetophenone_Complex->p_Methylacetophenone Hydrolysis (H₂O) AlCl3_2 AlCl₃ p_Methylacetophenone_Complex->AlCl3_2 releases HCl HCl p_Methylacetophenone_Complex->HCl releases

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Production_Workflow Start Start Reactant_Prep Reactant Preparation (Anhydrous Toluene & Acetic Anhydride) Start->Reactant_Prep Reaction Friedel-Crafts Acylation (Toluene + Acetic Anhydride + AlCl₃) Reactant_Prep->Reaction Quenching Quenching (Ice and HCl) Reaction->Quenching Extraction_Washing Extraction & Washing Quenching->Extraction_Washing Drying Drying of Organic Layer Extraction_Washing->Drying Solvent_Removal Solvent (Toluene) Removal Drying->Solvent_Removal Purification Fractional Vacuum Distillation Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General Experimental Workflow for this compound Production.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Poor_Selectivity Poor Selectivity Problem->Poor_Selectivity Runaway_Reaction Runaway Reaction Problem->Runaway_Reaction Cause_Yield Potential Causes: - Catalyst Deactivation - Incomplete Reaction - Incorrect Stoichiometry Low_Yield->Cause_Yield Cause_Selectivity Potential Causes: - High Temperature - Non-optimal Catalyst Poor_Selectivity->Cause_Selectivity Cause_Runaway Potential Causes: - Poor Heat Transfer - Rapid Reagent Addition Runaway_Reaction->Cause_Runaway Solution_Yield Solutions: - Ensure Anhydrous Conditions - Optimize Time/Temp - Adjust Stoichiometry Cause_Yield->Solution_Yield Solution_Selectivity Solutions: - Control Temperature - Use Shape-Selective Catalyst Cause_Selectivity->Solution_Selectivity Solution_Runaway Solutions: - Improve Cooling - Control Addition Rate Cause_Runaway->Solution_Runaway

References

Technical Support Center: 1H NMR Analysis of p-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1H NMR spectroscopy to identify impurities in p-methylacetophenone.

Troubleshooting and FAQs

Q1: I am seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I identify the source of these impurities?

A1: Unforeseen peaks in your 1H NMR spectrum are typically indicative of impurities. To identify them, a systematic approach is recommended:

  • Residual Solvents: The most common impurities are residual solvents from the synthesis or purification process. Compare the chemical shifts of the unknown signals to established values for common laboratory solvents. For instance, a singlet around δ 7.26 ppm in CDCl₃ often corresponds to residual chloroform (B151607), while a peak at δ 2.05 ppm in the same solvent could indicate acetone.[1]

  • Starting Materials and Reagents: Unreacted starting materials or reagents from the synthesis can also be present. The Friedel-Crafts acylation of toluene (B28343) is a common route to this compound, so impurities such as toluene, acetyl chloride, or acetic anhydride (B1165640) might be observed.[2][3][4][5][6]

  • Isomeric Impurities: Depending on the synthetic method, positional isomers like o-methylacetophenone and m-methylacetophenone can be formed as byproducts.[7][8] Carefully examine the aromatic region of the spectrum for patterns inconsistent with a pure para-substituted ring.

  • Water: A broad singlet, the chemical shift of which is concentration and temperature-dependent, can indicate the presence of water. In CDCl₃, this peak is often seen around δ 1.56 ppm.

Q2: My aromatic signals are overlapping, making it difficult to identify minor isomeric impurities. What can I do?

A2: Overlapping signals in the aromatic region can be challenging. Here are a few strategies to resolve them:

  • Change the NMR Solvent: Switching to a different deuterated solvent, such as benzene-d6 (B120219) or acetone-d6, can alter the chemical shifts of your compound and the impurities, potentially resolving the overlap.[1]

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, which can help in resolving closely spaced peaks.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide additional structural information and help to distinguish between the signals of different isomers.

Q3: The integration of my peaks is not accurate, what could be the reason?

A3: Inaccurate integration can stem from several factors:

  • Poor Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and that the baseline is flat before integrating the signals.

  • Signal Overlap: If peaks are overlapping, standard integration methods may not be accurate. Deconvolution algorithms or line-fitting software can be used to estimate the areas of individual peaks in such cases.[9]

  • Insufficient Relaxation Delay: For quantitative analysis, it is crucial to use a sufficiently long relaxation delay (d1) to allow all protons to fully relax between scans. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of any proton in the sample.[9]

  • Non-uniform Excitation: Ensure that the 90° pulse width is correctly calibrated for your sample.

Q4: I have very broad peaks in my spectrum. What is the cause?

A4: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample through a process called shimming. Poor shimming will result in broad and distorted peaks for all signals in the spectrum.[1]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn can cause line broadening. Try diluting your sample.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube prior to analysis can help remove dissolved oxygen.

  • Chemical Exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its signal can be broadened. This is often observed for acidic protons like those of alcohols (-OH) or water.[1]

Data Presentation: 1H NMR Chemical Shifts

The following table summarizes the approximate 1H NMR chemical shifts (in ppm) for this compound and its potential impurities in CDCl₃. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

CompoundProtonsChemical Shift (ppm)Multiplicity
This compound -COCH₃~2.58s
Ar-CH₃~2.41s
Ar-H (ortho to -COCH₃)~7.88d
Ar-H (meta to -COCH₃)~7.25d
o-Methylacetophenone -COCH₃~2.54s
Ar-CH₃~2.51s
Ar-H~7.21-7.66m
m-Methylacetophenone -COCH₃~2.57s
Ar-CH₃~2.40s
Ar-H~7.34-7.77m
Toluene -CH₃~2.36s
Ar-H~7.17-7.25m
Acetyl Chloride -CH₃~2.68s
Acetic Anhydride -CH₃~2.26s
Residual Chloroform CHCl₃~7.26s
Residual Acetone (CH₃)₂CO~2.17s
Water H₂O~1.56s (broad)

s = singlet, d = doublet, m = multiplet

Experimental Protocols

Sample Preparation for 1H NMR Analysis
  • Weighing the Sample: Accurately weigh approximately 5-20 mg of the this compound sample into a clean, dry vial.[10][11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) to the vial.[10]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This will help to improve the spectral resolution.[11]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

1H NMR Data Acquisition for Impurity Identification
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg30 or zg).

    • Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds for qualitative analysis. For quantitative analysis, a much longer delay (e.g., 5 times the longest T1) is necessary.[9]

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally sufficient.

    • Spectral Width (SW): Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0 ppm or the residual CHCl₃ peak to 7.26 ppm.

    • Integrate all signals, including those of the main compound and any potential impurities.

Workflow for Impurity Identification in this compound

impurity_identification_workflow cluster_start Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting Start Prepare this compound Sample for 1H NMR Acquire Acquire 1H NMR Spectrum Start->Acquire Process Process Spectrum (FT, Phasing, Baseline Correction) Acquire->Process Identify_Main Identify this compound Signals (δ ~7.88, 7.25, 2.58, 2.41 ppm) Check_Unexpected Check for Unexpected Peaks Identify_Main->Check_Unexpected Identify_Impurities Identify Potential Impurities Check_Unexpected->Identify_Impurities Yes Report Report Purity Check_Unexpected->Report No Quantify Quantify Impurities (Relative Integration) Identify_Impurities->Quantify Troubleshoot Troubleshoot Spectrum (e.g., change solvent, re-shim) Identify_Impurities->Troubleshoot Ambiguous? Quantify->Report Troubleshoot->Acquire

Caption: Workflow for the identification and quantification of impurities in this compound using 1H NMR.

References

p-Methylacetophenone synthesis workup and extraction issues.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: p-Methylacetophenone Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis, workup, and extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the main challenges?

A1: The most prevalent laboratory and industrial method is the Friedel-Crafts acylation of toluene (B28343) with an acylating agent like acetyl chloride or acetic anhydride (B1165640), using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The primary challenges include:

  • Catalyst Sensitivity: Anhydrous aluminum chloride is highly sensitive to moisture, and its deactivation can lead to reaction failure.[4][5][6]

  • Isomer Formation: The reaction produces a mixture of ortho and para isomers (2-methylacetophenone and 4-methylacetophenone).[1][7] While the para isomer is sterically favored and typically the major product, separation can be difficult.[6][8][9]

  • Reaction Control: The reaction is exothermic and requires careful temperature control to minimize side reactions and ensure regioselectivity.[6]

Q2: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?

A2: Low yields or reaction failure in Friedel-Crafts acylation are often traced back to a few key factors:

  • Moisture Contamination: The aluminum chloride catalyst is readily hydrolyzed by water, rendering it inactive.[5][6] Ensure all glassware is thoroughly dried and anhydrous reagents are used. A cloudy or off-white appearance in the reaction mixture can indicate moisture contamination.[5]

  • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is generally required because it forms a complex with the ketone product.[6]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient time, which may include a period of warming to room temperature after the initial exothermic phase is controlled at a lower temperature.[6]

Q3: How can I effectively separate the ortho and para isomers of methylacetophenone?

A3: Separating o- and this compound is challenging due to their very similar boiling points.[10] The most effective methods are:

  • Fractional Distillation under Vacuum: This is a common method, though it requires an efficient distillation column to achieve good separation.[7][8][11]

  • Column Chromatography: Silica gel chromatography can also be used for purification.[4][12]

Q4: What are the expected yields for this compound synthesis?

A4: Yields can vary significantly depending on the synthetic route and reaction conditions. For the Friedel-Crafts acylation, the ratio of the para to ortho isomer is generally high, sometimes exceeding 20:1.[1] Other methods, such as one-pot catalytic aerobic oxidation of p-cymene, have reported yields of this compound in the range of 55-60%.[11] A Grignard-based synthesis has been reported to produce a 94.5% yield with high isomeric purity.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Moisture has deactivated the AlCl₃ catalyst.Ensure all glassware is oven-dried and reagents are anhydrous. Restart the reaction with fresh, properly handled AlCl₃.[5][6]
Insufficient amount of catalyst was used.Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent.[6]
Reaction was not allowed to go to completion.After the initial addition at low temperature, allow the reaction to stir at room temperature for 1-3 hours.[6][8]
Formation of a Persistent Emulsion During Extraction Soaps or other surfactants may have formed.Add a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[6]
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Product is Contaminated with Starting Material (Toluene) Incomplete reaction or inefficient removal of excess toluene.Ensure the reaction goes to completion. During purification, toluene can be removed by distillation before vacuum distilling the product.[1]
Product Contains Both Ortho and Para Isomers This is an inherent outcome of the Friedel-Crafts acylation of toluene.Use fractional vacuum distillation or column chromatography for purification to separate the isomers.[7][8][12]

Experimental Protocols

General Workup and Extraction Protocol for Friedel-Crafts Acylation
  • Quenching: After the reaction is complete, cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1][4][7] This step decomposes the aluminum chloride complex.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) if one was not used as the reaction solvent.[13] Allow the layers to separate and drain the organic layer. Extract the aqueous layer at least two more times with the organic solvent to maximize product recovery.[4][6]

  • Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Water[1][7]

    • A 5% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. (Caution: CO₂ gas will evolve).[4][5]

    • A saturated brine (NaCl) solution to help remove dissolved water and break any emulsions.[4][5]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude this compound.[4][7]

  • Purification: Purify the crude product by vacuum distillation or column chromatography.[1][4]

Visualizations

Workup_Extraction_Workflow start Reaction Mixture quench Quench with Ice/HCl start->quench sep_funnel Transfer to Separatory Funnel quench->sep_funnel extract Extract with Organic Solvent (e.g., DCM) sep_funnel->extract separate_layers Separate Organic and Aqueous Layers extract->separate_layers aq_layer Aqueous Layer separate_layers->aq_layer org_layer Organic Layer separate_layers->org_layer re_extract Re-extract Aqueous Layer with DCM (2x) aq_layer->re_extract add to combined combine_org Combine All Organic Layers org_layer->combine_org re_extract->org_layer add to combined wash_h2o Wash with Water combine_org->wash_h2o wash_bicarb Wash with 5% NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_org Dry Organic Layer (e.g., Na2SO4) wash_brine->dry_org filter_solvent Filter and Evaporate Solvent dry_org->filter_solvent crude_product Crude this compound filter_solvent->crude_product purify Purify (Vacuum Distillation or Chromatography) crude_product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the workup and extraction of this compound.

Troubleshooting_Low_Yield start Low or No Product Yield q1 Was glassware thoroughly dry and AlCl3 handled under anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was at least a stoichiometric amount of AlCl3 used? a1_yes->q2 sol1 Moisture contamination likely deactivated the catalyst. Restart with dry equipment and fresh catalyst. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction allowed to stir at room temperature after initial addition? a2_yes->q3 sol2 Insufficient catalyst. The product-catalyst complex requires a stoichiometric amount. Repeat with correct stoichiometry. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consider other issues (e.g., reagent purity, temperature control). a3_yes->end_node sol3 Incomplete reaction. Allow for sufficient reaction time at room temperature to ensure completion. a3_no->sol3

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Validation & Comparative

Spectroscopic Differentiation of 2-, 3-, and 4-Methylacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of constitutional isomers is a critical task in chemical synthesis and drug development. 2-, 3-, and 4-methylacetophenone, common intermediates and structural motifs in organic chemistry, present a classic case for spectroscopic differentiation. While sharing the same molecular formula (C₉H₁₀O) and molecular weight (134.18 g/mol ), their distinct substitution patterns on the aromatic ring give rise to unique spectroscopic signatures.[1] This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-methylacetophenone, allowing for a direct comparison of their characteristic signals.

¹H NMR Spectral Data (CDCl₃)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of the protons.

CompoundChemical Shift (δ) of Acetyl Protons (-COCH₃)Chemical Shift (δ) of Methyl Protons (-CH₃)Aromatic Proton Signals (δ, Multiplicity, J in Hz)
2-Methylacetophenone ~2.54 ppm (s, 3H)[1][2]~2.51 ppm (s, 3H)[1][2]~7.21-7.66 ppm (m, 4H)[1][3]
3-Methylacetophenone ~2.60 ppm (s, 3H)[1][4]~2.42 ppm (s, 3H)[1][4]~7.34-7.77 ppm (m, 4H)[1]
4-Methylacetophenone ~2.57 ppm (s, 3H)[1][4]~2.41 ppm (s, 3H)[1][4]~7.25 ppm (d, J=8.0 Hz, 2H), ~7.86 ppm (d, J=8.5 Hz, 2H)[1][4]
¹³C NMR Spectral Data (CDCl₃)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule.

CompoundChemical Shift (δ) of Carbonyl Carbon (C=O)Chemical Shift (δ) of Acetyl Carbon (-COCH₃)Chemical Shift (δ) of Methyl Carbon (-CH₃)Aromatic Carbon Signals (δ)
2-Methylacetophenone ~201.2 ppm[2][5]~29.6 ppm[5]~21.4 ppm[5]~125.6, 128.6, 131.2, 132.0, 138.1, 138.4 ppm[5]
3-Methylacetophenone ~198.3 ppm[4][5]~26.6 ppm[4][5]~21.3 ppm[4][5]~125.6, 128.4, 128.7, 133.8, 137.2, 138.3 ppm[4][5]
4-Methylacetophenone ~198.0 ppm[4][5]~26.5 ppm[4][5]~21.6 ppm[4][5]~128.4, 129.2, 134.7, 143.9 ppm[5]
Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

CompoundC=O Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-H Aliphatic Stretch (cm⁻¹)
2-Methylacetophenone ~1690 cm⁻¹~3000-3100 cm⁻¹~2850-3000 cm⁻¹
3-Methylacetophenone ~1688 cm⁻¹~3000-3100 cm⁻¹~2850-3000 cm⁻¹
4-Methylacetophenone ~1685 cm⁻¹~3000-3100 cm⁻¹~2850-3000 cm⁻¹
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments.

CompoundMolecular Ion (M⁺) (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
2-, 3-, and 4-Methylacetophenone 13411991, 65, 43

Note: The mass spectra of the three isomers are very similar due to the formation of common fragment ions. The base peak at m/z 119 for all three isomers corresponds to the loss of a methyl group ([M-15]⁺), forming a stable acylium ion. The peak at m/z 91 is characteristic of the tropylium (B1234903) ion, and the peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺).[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the methylacetophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the methylacetophenone isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[1][5] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1] Set the spectral width to approximately 16 ppm. Use a 30-degree pulse angle. Set the relaxation delay to 1-2 seconds.[1] Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1] Process the data with Fourier transformation, phase correction, and baseline correction.[1]

  • ¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer. Use a proton-decoupled pulse sequence.[1] Set the spectral width to approximately 220 ppm. Use a 45-degree pulse angle. Set the relaxation delay to 2-5 seconds.[1] Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.[1] Process the data similarly to the ¹H NMR spectrum.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like methylacetophenone, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method.[2] Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, scan over the range of 4000-400 cm⁻¹. Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio. Perform a background scan with no sample in the beam path and subtract it from the sample spectrum.[2]

  • Cleaning: After the measurement, wipe the sample off the crystal using a suitable solvent (e.g., isopropanol (B130326) or acetone).[2]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like methylacetophenones, gas chromatography-mass spectrometry (GC-MS) is a common and effective method.[1]

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[1]

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200.[1]

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern can provide structural information.[1]

Visualization of Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the methylacetophenone isomers.

Spectroscopic_Differentiation_Workflow cluster_isomers Isomer Mixture cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Isomers 2-, 3-, 4-Methylacetophenone HNMR ¹H NMR Isomers->HNMR CNMR ¹³C NMR Isomers->CNMR IR IR Isomers->IR MS MS Isomers->MS Aromatic_Splitting Aromatic Splitting Pattern HNMR->Aromatic_Splitting Carbonyl_Shift C=O Chemical Shift CNMR->Carbonyl_Shift CO_Stretch C=O Stretch Frequency IR->CO_Stretch Fragmentation Fragmentation Pattern MS->Fragmentation Ortho 2-Methylacetophenone Aromatic_Splitting->Ortho Complex Multiplet Meta 3-Methylacetophenone Aromatic_Splitting->Meta Complex Multiplet Para 4-Methylacetophenone Aromatic_Splitting->Para Distinct Doublets Carbonyl_Shift->Ortho ~201.2 ppm Carbonyl_Shift->Meta ~198.3 ppm Carbonyl_Shift->Para ~198.0 ppm

Caption: Workflow for differentiating methylacetophenone isomers.

Conclusion

The spectroscopic analysis of 2-, 3-, and 4-methylacetophenone reveals distinct fingerprints for each isomer, enabling their unambiguous differentiation.[5] ¹H NMR is particularly powerful in distinguishing the para isomer due to its characteristic doublet splitting pattern in the aromatic region. While the aromatic signals for the ortho and meta isomers are more complex multiplets, subtle differences in their chemical shifts and coupling constants, along with the distinct chemical shift of the carbonyl carbon in the ¹³C NMR spectrum of the ortho isomer, allow for their confident assignment. IR and MS data, while less definitive on their own for distinguishing between these isomers, provide valuable confirmation of the functional groups present and the overall molecular weight. By employing a combination of these spectroscopic techniques, researchers can confidently identify and characterize these important chemical building blocks.

References

A Comparative Guide to the Reactivity of Methylacetophenone Isomers in Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric forms of methylacetophenone—ortho (2-), meta (3-), and para (4-)—serve as versatile starting materials in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. While structurally similar, the position of the methyl group on the aromatic ring profoundly influences the reactivity of the carbonyl group, especially in reduction reactions. This guide provides a detailed comparison of the reactivity of these isomers, supported by established chemical principles and a detailed experimental protocol for their reduction using sodium borohydride (B1222165).

The Decisive Factors: Steric Hindrance and Electronic Effects

The rate of reduction of the carbonyl group in methylacetophenone isomers is primarily governed by two key factors:

  • Steric Hindrance: The spatial arrangement of the methyl group relative to the carbonyl group can impede the approach of a reducing agent. This effect is most pronounced in the ortho isomer, where the bulky methyl group is adjacent to the reaction center.[1]

  • Electronic Effects: The methyl group is an electron-donating group. This property influences the electrophilicity of the carbonyl carbon. Through inductive and hyperconjugation effects, the methyl group increases electron density on the aromatic ring, which in turn can slightly reduce the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by a hydride reagent. This deactivating effect is strongest when the methyl group is in the para position and less pronounced in the meta position.[2]

These factors lead to a predictable trend in the reactivity of the methylacetophenone isomers towards reduction.

Comparative Reactivity Analysis

The interplay of steric and electronic effects results in the following general reactivity order for the reduction of methylacetophenone isomers:

3-Methylacetophenone > 4-Methylacetophenone > 2-Methylacetophenone

  • 3-Methylacetophenone (meta-isomer): This isomer is generally the most reactive.[2] The methyl group is positioned far from the carbonyl group, minimizing steric hindrance. Its electron-donating inductive effect is weaker at the meta position compared to the para position, leaving the carbonyl carbon more electrophilic and thus more susceptible to reduction.[2]

  • 4-Methylacetophenone (para-isomer): In the para position, the methyl group exerts its maximum electron-donating effect through both induction and hyperconjugation. This deactivates the carbonyl group towards nucleophilic attack more significantly than in the meta-isomer, resulting in a slower reaction rate.[2]

  • 2-Methylacetophenone (ortho-isomer): The ortho-isomer is the least reactive due to significant steric hindrance. The methyl group's proximity to the carbonyl group physically obstructs the approach of the reducing agent, dramatically slowing the reaction rate.

Data Presentation: Illustrative Comparison of Reduction Rates

While precise kinetic data can vary with specific reaction conditions, the following table provides an illustrative comparison of the relative reactivity and yields for the sodium borohydride reduction of the three methylacetophenone isomers based on established chemical principles.

IsomerStructureKey Influencing Factor(s)Relative Reaction RateIllustrative Yield (after 30 min)
2-Methylacetophenone Ortho-isomerSignificant Steric HindranceSlowest~20%
3-Methylacetophenone Meta-isomerMinimal Steric Hindrance, Weaker Electronic EffectFastest>95%
4-Methylacetophenone Para-isomerStrongest Electron-Donating EffectIntermediate~70%

Note: The yield data is illustrative and intended to represent the expected trend in reactivity under identical reaction conditions. Actual yields may vary.

Experimental Protocol: Comparative Reduction of Methylacetophenone Isomers with Sodium Borohydride

This protocol outlines a method for the comparative reduction of the three methylacetophenone isomers and for monitoring the reaction progress.

Materials:

  • 2'-Methylacetophenone

  • 3'-Methylacetophenone

  • 4'-Methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)

  • Developing solvent (e.g., 20% ethyl acetate (B1210297) in hexanes)

  • Visualizing agent (e.g., UV lamp and/or potassium permanganate (B83412) stain)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In three separate, identical round-bottom flasks, dissolve a known amount (e.g., 0.5 mmol) of each methylacetophenone isomer in 5 mL of methanol.

  • Initiation of Reduction: Cool the solutions in an ice bath. To each flask, simultaneously add a known amount (e.g., 0.25 mmol) of sodium borohydride while stirring.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 15, and 30 minutes), take a small aliquot of each reaction mixture and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plate using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under a UV lamp. The disappearance of the starting material (ketone) spot and the appearance of the product (alcohol) spot will indicate the progress of the reaction. The relative intensity of the spots at each time point will provide a qualitative comparison of the reaction rates.

  • Quantitative Analysis (Optional): For a quantitative comparison, at each time point, quench a larger aliquot of the reaction mixture with a small amount of acetone (B3395972) followed by water. Extract the organic components with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and analyze the composition by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow for the determination of the concentration of the reactant and product over time, from which reaction rates can be calculated.

  • Work-up (after completion): Once the reaction is complete (as determined by TLC or GC/HPLC), carefully add dilute hydrochloric acid to quench any remaining sodium borohydride. Extract the product with dichloromethane, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the corresponding 1-(methylphenyl)ethanol.

Visualization of Reactivity Factors

The following diagrams illustrate the key concepts governing the comparative reactivity of the methylacetophenone isomers.

G cluster_factors Influencing Factors cluster_isomers Methylacetophenone Isomers cluster_reactivity Relative Reactivity in Reduction Steric_Hindrance Steric Hindrance Ortho 2-Methylacetophenone Steric_Hindrance->Ortho High Impact (Slows Reaction) Meta 3-Methylacetophenone Para 4-Methylacetophenone Electronic_Effects Electronic Effects (Inductive & Hyperconjugation) Electronic_Effects->Meta Weak Deactivation Electronic_Effects->Para Strong Deactivation (Slows Reaction) Ortho_Reactivity Slowest Ortho->Ortho_Reactivity Meta_Reactivity Fastest Meta->Meta_Reactivity Para_Reactivity Intermediate Para->Para_Reactivity Meta_Reactivity->Para_Reactivity Para_Reactivity->Ortho_Reactivity

Caption: Factors influencing the reactivity of methylacetophenone isomers.

G Start Prepare separate solutions of 2-, 3-, and 4-methylacetophenone in Methanol Cool Cool solutions in an ice bath Start->Cool Add_NaBH4 Simultaneously add NaBH₄ to each solution Cool->Add_NaBH4 Monitor Monitor reaction progress at regular intervals using TLC Add_NaBH4->Monitor Analyze For quantitative data, quench aliquots and analyze by GC/HPLC Monitor->Analyze Workup Quench reaction, extract product, dry, and isolate Monitor->Workup

Caption: Experimental workflow for comparative reduction.

References

A Comparative Analysis of 1H NMR Chemical Shifts in Methylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for the methyl protons in the three isomers of methylacetophenone: 2'-methylacetophenone, 3'-methylacetophenone, and 4'-methylacetophenone. The analysis is supported by experimental data and is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Summary of ¹H NMR Chemical Shifts

The chemical shifts of the acetyl methyl (CH₃-C=O) and aromatic methyl (Ar-CH₃) protons are key indicators of the electronic environment within each isomer. The position of the methyl group on the aromatic ring relative to the acetyl group influences the electron density around these protons, leading to distinct differences in their resonance frequencies.

IsomerStructureAcetyl Methyl (δ, ppm)Aromatic Methyl (δ, ppm)
2'-Methylacetophenone 2'-Methylacetophenone2.542.51
3'-Methylacetophenone 3'-Methylacetophenone2.572.40
4'-Methylacetophenone 4'-Methylacetophenone2.542.38

Note: Chemical shifts are referenced from spectra obtained in CDCl₃. Slight variations may occur depending on the solvent and instrument.

Experimental Protocols

The following describes a general procedure for the acquisition of ¹H NMR spectra for the methylacetophenone isomers.

Sample Preparation: Approximately 5-10 mg of the methylacetophenone isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1] Key acquisition parameters include:

  • Pulse Program: A standard single-pulse sequence.

  • Number of Scans: 16 to 32 scans are generally sufficient.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically used.

  • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing: The raw free induction decay (FID) signal is processed with an exponential multiplication function (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied, and the spectrum is calibrated by setting the TMS signal to 0.00 ppm.

Interpretation of Chemical Shift Data

The observed chemical shifts can be rationalized by considering the electronic effects of the substituents on the aromatic ring.

  • Acetyl Group (-COCH₃): This group is electron-withdrawing and deshielding due to both inductive effects and resonance. Protons on the acetyl methyl group typically appear in the range of δ 2.5-2.6 ppm.[2][3]

  • Methyl Group (-CH₃): This group is electron-donating and shielding through an inductive effect.

In 4'-methylacetophenone , the electron-donating methyl group is in the para position, which effectively donates electron density into the ring via hyperconjugation. This leads to a slight shielding of the aromatic protons and the acetyl group, but the aromatic methyl protons themselves are the most shielded (δ 2.38 ppm) among the three isomers.[4][5]

In 3'-methylacetophenone , the methyl group is in the meta position. From this position, its electron-donating inductive effect is less pronounced on the acetyl group compared to the ortho and para positions. Consequently, the acetyl methyl protons are slightly more deshielded (δ 2.57 ppm) than in the other two isomers.[6]

In 2'-methylacetophenone , the ortho-disubstitution introduces steric hindrance. This steric effect may disrupt the coplanarity of the acetyl group with the aromatic ring, which can influence the resonance effect and the magnetic anisotropy of the ring. The proximity of the two methyl groups results in both being in a relatively similar chemical environment, leading to their close chemical shifts (δ 2.54 and 2.51 ppm).[7]

Logical Relationship Diagram

The following diagram illustrates the influence of the methyl group's position on the chemical shifts of the protons in the methylacetophenone isomers.

G cluster_isomers Methylacetophenone Isomers cluster_effects Dominant Electronic/Steric Effects cluster_shifts Observed ¹H NMR Shifts (ppm) 2_MeAP 2'-Methylacetophenone Steric Steric Hindrance (Ortho Effect) 2_MeAP->Steric 3_MeAP 3'-Methylacetophenone Inductive Inductive Effect (Meta) 3_MeAP->Inductive 4_MeAP 4'-Methylacetophenone Resonance Resonance/Hyperconjugation (Para) 4_MeAP->Resonance Shift_2 Acetyl-CH₃: 2.54 Aryl-CH₃: 2.51 Steric->Shift_2 Close δ values Shift_3 Acetyl-CH₃: 2.57 Aryl-CH₃: 2.40 Inductive->Shift_3 Deshielded Acetyl-CH₃ Shift_4 Acetyl-CH₃: 2.54 Aryl-CH₃: 2.38 Resonance->Shift_4 Shielded Aryl-CH₃

Caption: Influence of substituent position on ¹H NMR shifts.

References

Distinguishing p-Methylacetophenone from its Isomers using IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise identification of isomeric compounds is a critical step, ensuring the synthesis of the correct molecule and guaranteeing its efficacy and safety. Among the vast array of analytical techniques available, Infrared (IR) spectroscopy emerges as a powerful and accessible tool for differentiating constitutional isomers, such as p-methylacetophenone and its ortho- and meta- counterparts. This guide provides a detailed comparison of the IR spectral features of these three isomers, supported by experimental data and protocols, to facilitate their unambiguous identification.

The key to distinguishing this compound from o- and m-methylacetophenone lies in the analysis of their vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), where subtle structural differences manifest as distinct absorption bands. The substitution pattern on the benzene (B151609) ring significantly influences the C-H out-of-plane bending vibrations, providing a reliable diagnostic marker for each isomer.

Comparative Analysis of IR Spectral Data

The infrared spectra of this compound, o-methylacetophenone, and m-methylacetophenone exhibit characteristic absorption bands that allow for their differentiation. The most significant differences are observed in the regions associated with C-H out-of-plane bending and the overtone/combination bands. A summary of the key distinguishing vibrational frequencies is presented in the table below.

Vibrational ModeThis compound (cm⁻¹)o-Methylacetophenone (cm⁻¹)m-Methylacetophenone (cm⁻¹)
Aromatic C-H Stretch ~3050 - 3000~3070 - 3000~3080 - 3000
Aliphatic C-H Stretch ~2920~2925~2920
C=O Stretch (Ketone) ~1685[1]~1685~1685
Aromatic C=C Stretch ~1607, 1574, 1512~1605, 1580, 1485~1605, 1585, 1480
CH₃ Bending ~1445, 1358~1450, 1355~1450, 1355
C-H Out-of-Plane Bending ~816[1]~758~785, ~690
Overtone/Combination Bands ~1925, 1800Distinct patternDistinct pattern

The most telling spectral feature is the C-H out-of-plane bending vibration. For this compound (a para-substituted benzene), a strong band is typically observed in the 860-790 cm⁻¹ region. In contrast, o-methylacetophenone (ortho-substituted) displays a strong band in the 770-735 cm⁻¹ range. The meta-isomer, m-methylacetophenone, is characterized by the presence of two distinct bands in the 811-750 cm⁻¹ and 725-680 cm⁻¹ regions.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for distinguishing between the three isomers based on their key IR spectral features.

G start Obtain IR Spectrum carbonyl_check Strong C=O stretch ~1685 cm⁻¹? start->carbonyl_check aromatic_check Aromatic C=C stretches ~1600-1450 cm⁻¹? carbonyl_check->aromatic_check Yes not_isomer Not a methylacetophenone isomer carbonyl_check->not_isomer No ch_oop_analysis Analyze C-H out-of-plane bending region (900-650 cm⁻¹) aromatic_check->ch_oop_analysis Yes aromatic_check->not_isomer No para_isomer This compound (One strong band ~816 cm⁻¹) ch_oop_analysis->para_isomer One strong band ~860-790 cm⁻¹ ortho_isomer o-Methylacetophenone (One strong band ~758 cm⁻¹) ch_oop_analysis->ortho_isomer One strong band ~770-735 cm⁻¹ meta_isomer m-Methylacetophenone (Two bands ~785 & ~690 cm⁻¹) ch_oop_analysis->meta_isomer Two bands ~811-750 & ~725-680 cm⁻¹

Caption: Logical workflow for distinguishing methylacetophenone isomers using IR spectroscopy.

Experimental Protocol

A detailed methodology for obtaining the IR spectra of methylacetophenone isomers is as follows:

Objective: To acquire high-quality Fourier Transform Infrared (FTIR) spectra of this compound, o-methylacetophenone, and m-methylacetophenone to enable their differentiation based on characteristic vibrational frequencies.

Materials:

  • This compound (liquid)

  • o-Methylacetophenone (liquid)

  • m-Methylacetophenone (liquid)

  • Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a zinc selenide (B1212193) (ZnSe) or diamond crystal.

  • Alternatively, salt plates (e.g., NaCl or KBr) for thin-film analysis.

  • Droppers or micropipettes.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lens tissue.

Procedure:

1. Instrument Preparation:

  • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
  • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

2. Background Spectrum Acquisition:

  • For ATR: Ensure the ATR crystal is clean and free of any residue. Take a background spectrum with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
  • For Thin-Film: Take a background spectrum with the empty sample compartment.

3. Sample Preparation:

  • ATR Method (Recommended for liquids):
  • Using a clean dropper or micropipette, place a single drop of the methylacetophenone isomer onto the center of the ATR crystal.
  • Ensure the crystal surface is completely covered by the liquid sample.
  • Thin-Film Method:
  • Place one clean salt plate on a clean, dry surface.
  • Using a clean dropper, place a small drop of the methylacetophenone isomer in the center of the plate.
  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

4. Spectrum Acquisition:

  • Place the sample into the spectrometer's sample compartment.
  • Set the data acquisition parameters. Typical parameters include:
  • Spectral Range: 4000 - 400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)
  • Initiate the scan to collect the sample spectrum.

5. Data Processing and Analysis:

  • The software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.
  • The background spectrum will be automatically subtracted.
  • Perform baseline correction if necessary.
  • Label the significant peaks, paying close attention to the C=O stretching frequency and the C-H out-of-plane bending region.

6. Cleaning:

  • ATR: Thoroughly clean the ATR crystal with a soft lens tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
  • Salt Plates: Disassemble the salt plates and rinse them with a dry solvent (e.g., anhydrous acetone (B3395972) or chloroform). Store them in a desiccator to prevent fogging.

7. Repeat for Each Isomer:

  • Repeat steps 3 through 6 for each of the methylacetophenone isomers, ensuring thorough cleaning between samples to prevent cross-contamination.

Visualizing the Distinguishing Vibrational Modes

The following diagram illustrates the key distinguishing C-H out-of-plane bending modes for each isomer.

Caption: Key C-H out-of-plane bending vibrations for methylacetophenone isomers.

By carefully analyzing the C-H out-of-plane bending region in the IR spectrum, researchers can confidently distinguish between this compound and its ortho- and meta-isomers, ensuring the correct identification of these important chemical compounds.

References

Unraveling Isomeric Mysteries: A Comparative Guide to the Mass Spectrometry Fragmentation of Methylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. Methylacetophenone, with its ortho, meta, and para isomers (2'-, 3'-, and 4'-methylacetophenone), presents a classic case where subtle structural differences necessitate robust analytical techniques for differentiation. This guide provides an in-depth comparison of the fragmentation patterns of these three isomers under electron ionization mass spectrometry (EI-MS), supported by experimental data and detailed protocols to aid in their unambiguous identification.

All three methylacetophenone isomers share the same chemical formula (C₉H₁₀O) and molecular weight (134.18 g/mol ), resulting in a molecular ion peak (M⁺) at an m/z of 134.[1][2] However, the position of the methyl group on the aromatic ring significantly influences the fragmentation pathways, leading to distinct mass spectra that serve as fingerprints for each isomer.

Comparative Analysis of Fragmentation Patterns

The primary fragmentation of methylacetophenone isomers involves the loss of a methyl group ([M-15]⁺) or an acetyl group ([M-43]⁺). The most prominent fragmentation for all three isomers is the cleavage of the methyl group from the acetyl moiety, resulting in a stable acylium ion at m/z 119, which is often the base peak.[1] Another significant fragment is observed at m/z 91, corresponding to the formation of a tropylium (B1234903) ion. The acetyl cation ([CH₃CO]⁺) also appears at m/z 43.[1]

While these major fragments are common to all isomers, their relative intensities can differ, providing a basis for differentiation. The following table summarizes the key quantitative data for the major fragment ions of 2'-, 3'-, and 4'-methylacetophenone.

Ionm/zDescription2'-Methylacetophenone Relative Intensity (%)3'-Methylacetophenone Relative Intensity (%)4'-Methylacetophenone Relative Intensity (%)
[C₉H₁₀O]⁺134Molecular Ion29.47[3]31.21[4]~30-40
[C₈H₇O]⁺119[M-CH₃]⁺ (Acylium ion)92.21[3]99.99 (Base Peak)[4]100 (Base Peak)
[C₇H₇]⁺91Tropylium ion99.99 (Base Peak)[3]82.50[4]~60-70
[C₅H₅]⁺6523.10[3]31.85[4]~15-25
[CH₃CO]⁺43Acetyl cation15.32[3]24.11[4]~10-20

Note: Relative intensities can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation: A stock solution of the methylacetophenone isomer is prepared by accurately weighing approximately 10 mg of the standard and dissolving it in 10 mL of a suitable solvent like methanol (B129727) or acetonitrile (B52724) to achieve a 1 mg/mL concentration.[5] For analysis, further dilutions are made to an appropriate concentration (e.g., 1-10 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • Injection Mode: Split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).[2][5]

  • Ionization Energy: 70 eV.[2][5]

  • Mass Range: m/z 40-500.[5]

Fragmentation Pathways and Mechanisms

The following diagrams illustrate the proposed fragmentation pathways for each methylacetophenone isomer.

Fragmentation_Workflow cluster_sample Sample Introduction & Ionization cluster_fragmentation Primary Fragmentation cluster_detection Mass Analysis & Detection Methylacetophenone Methylacetophenone Isomer MolecularIon Molecular Ion (M⁺) m/z 134 Methylacetophenone->MolecularIon EI, 70 eV Fragment119 Acylium Ion [M-CH₃]⁺ m/z 119 MolecularIon->Fragment119 - CH₃• Fragment91 Tropylium Ion [M-COCH₃]⁺ m/z 91 MolecularIon->Fragment91 - •COCH₃ MassSpectrum Mass Spectrum Fragment119->MassSpectrum Fragment91->MassSpectrum

General experimental workflow for MS analysis.

Fragmentation_2_Methylacetophenone M 2-Methylacetophenone (m/z 134) F119 [M-CH₃]⁺ (m/z 119) M->F119 - •CH₃ F91 Tropylium Ion (m/z 91) (Base Peak) M->F91 - •COCH₃ F65 [C₅H₅]⁺ (m/z 65) F91->F65 - C₂H₂

Fragmentation of 2'-Methylacetophenone.

Fragmentation_3_Methylacetophenone M 3-Methylacetophenone (m/z 134) F119 [M-CH₃]⁺ (m/z 119) (Base Peak) M->F119 - •CH₃ F91 Tropylium Ion (m/z 91) M->F91 - •COCH₃ F65 [C₅H₅]⁺ (m/z 65) F91->F65 - C₂H₂

Fragmentation of 3'-Methylacetophenone.

Fragmentation_4_Methylacetophenone M 4-Methylacetophenone (m/z 134) F119 [M-CH₃]⁺ (m/z 119) (Base Peak) M->F119 - •CH₃ F91 Tropylium Ion (m/z 91) M->F91 - •COCH₃ F65 [C₅H₅]⁺ (m/z 65) F91->F65 - C₂H₂

Fragmentation of 4'-Methylacetophenone.

References

A Comparative Analysis of the Basicity of p-Methylacetophenone and p-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the base strengths of p-methylacetophenone and p-bromoacetophenone, intended for researchers, scientists, and professionals in drug development. The basicity of these compounds is a critical factor in their reactivity and interaction in various chemical and biological systems.

The basicity of an acetophenone (B1666503) derivative is primarily determined by the electron density on the oxygen atom of the carbonyl group, as this is the site of protonation. The substituents on the para position of the phenyl ring play a significant role in modulating this electron density through electronic effects.

Electronic Effects of Substituents

The difference in basicity between this compound and p-bromoacetophenone arises from the distinct electronic properties of the methyl (-CH₃) and bromo (-Br) groups.

  • This compound : The methyl group is an electron-donating group (EDG). It exerts a positive inductive effect (+I) and a positive resonance effect (+R) through hyperconjugation. These effects collectively increase the electron density on the benzene (B151609) ring, which in turn pushes electron density towards the acetyl group. This enrichment of electron density on the carbonyl oxygen makes this compound a stronger base compared to unsubstituted acetophenone.

  • p-Bromoacetophenone : The bromo group is an electron-withdrawing group (EWG). While it possesses lone pairs that can be donated through a positive resonance effect (+R), its high electronegativity results in a strong negative inductive effect (-I). For halogens, the inductive effect generally outweighs the resonance effect. Consequently, the net effect of the bromo substituent is the withdrawal of electron density from the benzene ring and the acetyl group. This reduction in electron density on the carbonyl oxygen renders p-bromoacetophenone a weaker base.[1][2][3]

Quantitative Comparison of Basicity

The strength of a base can be quantitatively expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.

CompoundSubstituentElectronic EffectpKa (Conjugate Acid)Relative Base Strength
This compound-CH₃Electron-donating (+I, +R)-7.4 (Predicted)[4]Stronger Base
p-Bromoacetophenone-BrElectron-withdrawing (-I > +R)< -7.4 (Inferred)Weaker Base

Note: The pKa value for the conjugate acid of p-bromoacetophenone is inferred based on the electron-withdrawing nature of the bromo substituent, which decreases basicity relative to this compound.

Experimental Determination of Basicity

The basicity of weakly basic compounds like acetophenones is often determined using spectrophotometric methods in highly acidic media, such as aqueous sulfuric acid solutions.

Experimental Protocol: Spectrophotometric Titration
  • Preparation of Acid Solutions : A series of aqueous solutions with precisely known, varying concentrations of a strong acid (e.g., H₂SO₄) are prepared. The acidity of these solutions is defined by an acidity function, such as the Hammett acidity function (H₀).

  • Sample Preparation : A stock solution of the acetophenone derivative in a suitable solvent (e.g., ethanol) is prepared.

  • Spectrophotometric Measurement : A small, constant amount of the acetophenone stock solution is added to each of the different acid solutions. The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis : The protonation of the carbonyl group leads to a shift in the absorption maximum (λ_max). The ratio of the concentration of the protonated form ([BH⁺]) to the unprotonated form ([B]) is determined from the changes in absorbance at a specific wavelength.

  • pKa Determination : The pKa of the conjugate acid is calculated using the following equation:

    pKa = H₀ + log([B]/[BH⁺])

    A plot of the absorbance versus H₀ allows for the determination of the pKa value.

Logical Relationship of Substituent Effects on Basicity

The following diagram illustrates the influence of the para-substituents on the electron density of the carbonyl oxygen and thus the basicity of the molecule.

G cluster_methyl This compound cluster_bromo p-Bromoacetophenone Methyl Methyl Group (-CH₃) EDG Electron-Donating Group (+I, +R via Hyperconjugation) Methyl->EDG Inc_e_density Increased Electron Density on Carbonyl Oxygen EDG->Inc_e_density pushes electrons Stronger_Base Stronger Base Inc_e_density->Stronger_Base results in Bromo Bromo Group (-Br) EWG Electron-Withdrawing Group (-I > +R) Bromo->EWG Dec_e_density Decreased Electron Density on Carbonyl Oxygen EWG->Dec_e_density pulls electrons Weaker_Base Weaker Base Dec_e_density->Weaker_Base results in

Caption: Electronic effects of substituents on the basicity of acetophenones.

Conclusion

References

Validation of p-methylacetophenone synthesis with iodoform test for methyl ketones.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to p-methylacetophenone and the validation of this methyl ketone using the traditional iodoform (B1672029) test alongside modern analytical techniques. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate methods for their specific applications.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fragrance industries, is primarily achieved through two main routes: Friedel-Crafts acylation and the oxidation of p-cymene (B1678584).

Friedel-Crafts Acylation

The Friedel-Crafts acylation of toluene (B28343) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride), is a widely used method for producing this compound.[1][2]

Reaction:

C₆H₅CH₃ + (CH₃CO)₂O --(AlCl₃)--> CH₃C₆H₄COCH₃ + CH₃COOH

This method is known for its relatively high yields, with laboratory-scale syntheses reporting yields of up to 85%.[3] However, a significant drawback is the potential for the formation of the ortho isomer (o-methylacetophenone) as a byproduct, which necessitates careful purification.[1] The reaction also generates considerable aluminum-containing waste, posing environmental concerns.[2]

Oxidation of p-Cymene

An alternative, "greener" approach to this compound is the selective oxidation of p-cymene, which can be derived from renewable resources like terpenes.[4][5] This method often employs transition metal catalysts and can be performed under milder conditions.[4][5]

Reaction:

CH₃C₆H₄CH(CH₃)₂ + [O] --(catalyst)--> CH₃C₆H₄COCH₃ + H₂O

Reported yields for this method are in the range of 55-65%.[4][5] While generally offering better regioselectivity towards the para isomer, the oxidation of p-cymene can sometimes lead to the formation of other oxidation products, such as p-toluic acid.[4][5]

Comparison of Synthesis Methods
ParameterFriedel-Crafts AcylationOxidation of p-Cymene
Typical Yield Up to 85%[3]55-65%[4][5]
Key Reagents Toluene, Acetic Anhydride/Acetyl Chloride, AlCl₃[1]p-Cymene, Oxidizing Agent, Catalyst[4][5]
Selectivity Good, but ortho-isomer byproduct is common[1]Generally high for the para-isomer
Environmental Impact High (Aluminum waste)[2]Lower (Potentially "greener" reagents)[2]
Reaction Conditions Often requires anhydrous conditions and careful temperature control[1]Can be performed under milder conditions[4][5]

Validation of this compound: A Comparison of Analytical Methods

The confirmation of the successful synthesis of this compound, a methyl ketone, can be achieved through various analytical techniques, ranging from classical chemical tests to modern spectroscopic methods.

Iodoform Test for Methyl Ketones

The iodoform test is a classical chemical test used to identify the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[6][7] The reaction involves the use of iodine and a base (e.g., sodium hydroxide). A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic "antiseptic" odor.[6][8]

While primarily a qualitative test, it can be adapted for quantitative analysis by measuring the amount of iodoform produced.[9]

Alternative Validation Methods

Modern analytical techniques offer more detailed and quantitative information for the validation of this compound synthesis.

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: This is another classical test that gives a positive result (formation of a yellow, orange, or red precipitate) for aldehydes and ketones.[10][11][12][13] While not specific to methyl ketones, it can confirm the presence of the ketone functional group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides a mass spectrum for each component, allowing for definitive identification. GC-MS is highly sensitive and can detect and quantify even trace amounts of byproducts.[3][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of compounds in a mixture. It is particularly useful for routine quality control and can be used to determine the purity of the synthesized this compound.[14][17]

Comparison of Validation Methods
MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Iodoform Test Reaction with iodine and base to form a yellow precipitate of iodoform.[6][7]Qualitative (presence of a methyl ketone). Can be quantitative.[9]Simple, rapid, and low cost.[8]Not specific to this compound; can give false positives. Primarily qualitative.
2,4-DNPH Test Formation of a colored precipitate with 2,4-dinitrophenylhydrazine.[10][11][12][13]Qualitative (presence of a ketone/aldehyde).Simple and reliable for detecting carbonyl groups.[10]Not specific for methyl ketones.[11]
GC-MS Separation by gas chromatography and identification by mass spectrometry.[3][14][15][16]Quantitative and qualitative. Provides structural information and purity.High sensitivity, high specificity, and detailed structural information.[3][14]Higher cost and complexity of instrumentation.
HPLC Separation by liquid chromatography.[14][17]Quantitative. Purity determination.High precision, accuracy, and suitable for routine analysis.[17]May require method development; less structural information than MS.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Toluene

  • Acetic anhydride

  • Anhydrous aluminum chloride

  • Hydrochloric acid

  • Ice

  • Diethyl ether

  • Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser.

  • Add anhydrous aluminum chloride to the flask, followed by toluene.

  • Cool the flask in an ice bath.

  • Slowly add a solution of acetic anhydride in toluene from the dropping funnel with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature.

  • Heat the reaction mixture gently.

  • After cooling, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with sodium hydroxide solution, then with water, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

Iodoform Test for Methyl Ketones

Materials:

  • Sample to be tested (e.g., synthesized this compound)

  • Iodine-potassium iodide solution

  • Sodium hydroxide solution (10%)

  • Dioxane (if the sample is not water-soluble)

  • Test tubes

  • Water bath

Procedure:

  • Dissolve a few drops of the sample in a small amount of water or dioxane in a test tube.

  • Add a few drops of 10% sodium hydroxide solution.

  • Add the iodine-potassium iodide solution dropwise with shaking until a faint brown color persists.

  • If no precipitate forms at room temperature, gently warm the test tube in a water bath for a few minutes.

  • Allow the test tube to cool.

  • The formation of a pale yellow precipitate of iodoform indicates a positive test.[7]

Mandatory Visualizations

Iodoform_Test_Workflow cluster_synthesis Synthesis of this compound cluster_validation Iodoform Test Validation Synthesis Synthesize Product Sample_Prep Prepare Sample (Dissolve in Solvent) Synthesis->Sample_Prep Product Add_Reagents Add NaOH and Iodine Solution Sample_Prep->Add_Reagents Observation Observe for Precipitate Add_Reagents->Observation Positive_Result Yellow Precipitate (Methyl Ketone Present) Observation->Positive_Result Positive Negative_Result No Precipitate (Methyl Ketone Absent) Observation->Negative_Result Negative

Caption: Workflow for the validation of this compound synthesis using the iodoform test.

Caption: Comparison of Friedel-Crafts acylation and oxidation of p-cymene for this compound synthesis.

References

Purity Assessment of Synthesized p-Methylacetophenone: A Comparative Guide to GC, HPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of end products. This guide provides a comprehensive comparison of three common analytical techniques for determining the purity of p-methylacetophenone: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to furnish a data-driven resource to aid in the selection of the most suitable analytical method based on specific laboratory needs and objectives.

At a Glance: Method Comparison

The choice of analytical technique for purity assessment hinges on a variety of factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation. Gas Chromatography is a cornerstone for analyzing volatile and semi-volatile compounds, making it highly suitable for this compound. High-Performance Liquid Chromatography offers versatility for a broader range of compounds and is a robust tool for routine quality control. Quantitative NMR stands out as a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.

The following table summarizes the key performance characteristics of GC-FID (Flame Ionization Detection), HPLC-UV (Ultraviolet Detection), and qNMR for the analysis of methylacetophenone isomers, which serve as a strong and relevant benchmark for this compound.[1][2]

Table 1: Comparison of Method Performance Parameters for Methylacetophenone Analysis [1]

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Linearity (R²) > 0.999> 0.999Not Applicable (Absolute Method)
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%High (Direct measurement)
Precision (RSD%)
- Repeatability< 1.5%< 1.0%< 1.0% (typical)
- Intermediate Precision< 2.5%< 2.0%< 1.5% (typical)
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLAnalyte dependent (mg scale)
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mLAnalyte dependent (mg scale)
Robustness HighHighHigh

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable purity assessments. The following are representative experimental protocols for each technique.

Gas Chromatography (GC-FID) Protocol

This method is well-suited for the routine purity analysis of this compound and the quantification of volatile impurities.[1][3]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[1]

Instrument Conditions:

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 300°C.[1]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.[1]

  • Injection Volume: 1 µL.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[4]

  • Prepare working standards by serial dilution to cover the desired concentration range (e.g., 0.15 µg/mL to 50 µg/mL).[1]

  • Dissolve the synthesized this compound sample in the same solvent to achieve a theoretical concentration within the calibration range.

Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a robust method for the purity assessment of this compound, particularly for identifying and quantifying non-volatile or thermally labile impurities.[1]

Instrumentation:

  • HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.[1]

Instrument Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 245 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standards by serial dilution to cover the desired concentration range (e.g., 0.3 µg/mL to 75 µg/mL).[1]

  • Dissolve the synthesized this compound sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

Data Analysis: Purity is determined by the area percentage of the principal peak relative to the total peak area in the chromatogram.

Quantitative NMR (qNMR) Protocol

qNMR is a primary ratio method that allows for the determination of purity without requiring a reference standard of the analyte itself.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).[5]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound sample into an NMR tube.[5]

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.[5]

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

Data Analysis: The purity of the this compound sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Analytical Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the GC, HPLC, and qNMR analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate

Workflow for the GC-FID analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation in C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate

Workflow for the HPLC-UV analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Workflow for the qNMR analysis of this compound.

Conclusion and Recommendations

The selection of an analytical method for the purity assessment of synthesized this compound should be guided by the specific requirements of the analysis.

  • Gas Chromatography (GC-FID) is a highly reliable and robust method for routine purity analysis, especially for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual starting materials or solvents.

  • High-Performance Liquid Chromatography (HPLC-UV) is a versatile and equally robust technique that is particularly advantageous for analyzing less volatile or thermally sensitive impurities. Its high precision makes it a strong candidate for quality control applications.

  • Quantitative NMR (qNMR) offers the distinct advantage of providing an absolute purity determination without the need for a specific this compound reference standard. This makes it an invaluable tool for the certification of new batches of synthesized material and for obtaining a highly accurate purity value that is orthogonal to chromatographic methods.

For a comprehensive characterization of a newly synthesized batch of this compound, a multi-faceted approach is recommended. GC or HPLC can be employed for routine screening and quantification of impurities, while qNMR can be used to establish an accurate, absolute purity value, thus providing a thorough and confident assessment of the compound's quality.

References

A Comparative Toxicological Read-Across Analysis: p-Methylacetophenone and Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed read-across analysis of p-methylacetophenone and its structural analog, acetophenone (B1666503), reveals a comparable toxicological profile, particularly in terms of acute toxicity and local irritation. This guide provides a comprehensive comparison of the available toxicity data, detailed experimental methodologies for key assays, and an examination of the potential underlying toxicological signaling pathways.

The principle of read-across, a cornerstone of modern toxicology, allows for the prediction of the toxicity of a substance by using data from a structurally similar chemical. In this analysis, acetophenone serves as a well-studied surrogate for this compound, with the primary structural difference being a methyl group at the para position of the phenyl ring. This structural similarity suggests a comparable metabolic fate and toxicological activity.

Quantitative Toxicological Data Summary

A review of the available literature provides key quantitative data for acute toxicity endpoints for both this compound and acetophenone. The following tables summarize the median lethal dose (LD50) for oral and dermal routes of exposure, providing a direct comparison of their acute toxic potential.

Compound CAS No. Oral LD50 (rat) Dermal LD50 (rabbit)
This compound122-00-91400 mg/kg>2000 mg/kg
Acetophenone98-86-2815 mg/kg>2000 mg/kg

Table 1: Acute Toxicity Data for this compound and Acetophenone.

Compound Skin Irritation (rabbit) Eye Irritation (rabbit)
This compoundMild irritantIrritant
AcetophenoneMild irritantSevere irritant

Table 2: Skin and Eye Irritation Potential.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted in accordance with internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure:

    • A group of three animals is dosed at the selected starting dose.

    • If no mortality is observed, the next higher fixed dose level is used in another group of three animals.

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If only one animal dies, the test is repeated at the same dose level with three more animals.

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

OECD_423_Workflow start Start: Select Starting Dose Level dose_3_animals Dose 3 animals start->dose_3_animals observe_14_days Observe for 14 days (mortality, clinical signs, body weight) dose_3_animals->observe_14_days decision_mortality Mortality observed? observe_14_days->decision_mortality necropsy Gross necropsy of surviving animals observe_14_days->necropsy End of observation no_mortality No mortality decision_mortality->no_mortality No mortality_1 1 animal dies decision_mortality->mortality_1 Yes mortality_2_or_3 2 or 3 animals die decision_mortality->mortality_2_or_3 Yes dose_next_level Dose 3 more animals at next higher dose level no_mortality->dose_next_level repeat_dose Dose 3 more animals at the same dose level mortality_1->repeat_dose stop_and_classify Stop test and classify substance mortality_2_or_3->stop_and_classify dose_next_level->observe_14_days repeat_dose->observe_14_days OECD_404_Workflow start Start: Prepare animal (clip fur) apply_substance Apply 0.5 mL or 0.5 g of substance to skin start->apply_substance cover_patch Cover with gauze patch (4-hour exposure) apply_substance->cover_patch remove_patch Remove patch and wash skin cover_patch->remove_patch observe Observe and score skin reactions at 1, 24, 48, 72 hours remove_patch->observe decision_corrosion Corrosive effect? observe->decision_corrosion stop_test Stop test and classify as corrosive decision_corrosion->stop_test Yes confirm_test Perform confirmatory test on 2 additional animals decision_corrosion->confirm_test No observe_14_days Continue observation up to 14 days for reversibility confirm_test->observe_14_days Toxicity_Pathway Acetophenone Acetophenone / this compound Metabolism Metabolism (e.g., in liver) Acetophenone->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolites->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress MAPK_Activation MAPK Pathway Activation Oxidative_Stress->MAPK_Activation JNK_Activation JNK Activation MAPK_Activation->JNK_Activation Apoptosis Apoptosis (Cell Death) JNK_Activation->Apoptosis

A Comparative Guide to Catalysts for the Friedel-Crafts Acylation of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of toluene (B28343) is a cornerstone reaction in organic synthesis, pivotal for the production of methylacetophenone isomers, which are valuable intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst for this electrophilic aromatic substitution reaction is critical, directly influencing reaction efficiency, regioselectivity for the desired para-isomer (4-methylacetophenone), and overall process sustainability. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for specific research and development needs.

Performance Comparison of Catalysts

The efficacy of a catalyst in the Friedel-Crafts acylation of toluene is primarily assessed by its ability to provide high conversion of toluene and high selectivity towards the sterically favored p-methylacetophenone. Traditional Lewis acids, while highly active, are often hampered by issues related to stoichiometry, waste generation, and catalyst recovery. Modern solid acid catalysts, including zeolites and metal oxides, offer promising alternatives with enhanced reusability and environmental credentials.

Acetylation with Acetic Anhydride (B1165640)

The following table summarizes the performance of various catalysts for the liquid-phase acetylation of toluene with acetic anhydride.

Catalyst TypeCatalyst ExampleAcylating AgentSolventTemp. (°C)Time (h)Toluene Conversion (%)This compound Selectivity (%)Yield (%)Reusability
Lewis Acid AlCl₃Acetic AnhydrideToluene1005Low-<15No
Lewis Acid FeCl₃Acetic AnhydrideToluene1005Low-<15No
Solid Acid FeSO₄ (heat-treated at 800°C)Acetic AnhydrideToluene1005-9755Yes
Solid Acid 20%PW/Hβ ZeoliteAcetic AnhydrideToluene100--97.6514.06Yes

Data for AlCl₃ and FeCl₃ are presented as yielding less than 15% under the specified conditions. The FeSO₄ catalyst was activated with benzyl (B1604629) chloride prior to use.[1] PW/Hβ Zeolite data is for the acylation to produce methylacetophone.[2]

Acylation with Other Acylating Agents

Different acylating agents can significantly influence catalyst performance. The following data illustrates catalyst performance with acetyl chloride and benzoic anhydride.

Catalyst TypeCatalyst ExampleAcylating AgentPhaseTemp. (°C)Time (h)Acylating Agent Conversion (%)p-Isomer Selectivity (%)
Zeolite H-ZSM-5Acetyl ChlorideVapor180-60.288.3
Solid Superacid SO₄/ZrO₂Benzoic AnhydrideLiquid1003-~70-80

H-ZSM-5 data is for the selective acetylation of toluene to 4-methylacetophenone. SO₄/ZrO₂ data reflects the isomer distribution of methylbenzophenones, with the para-isomer being predominant; the overall yield was 92%.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of catalytic studies. Below are representative experimental protocols for the Friedel-Crafts acylation of toluene using a traditional Lewis acid and a solid acid catalyst.

Protocol 1: Acylation using Aluminum Chloride (Microwave-Assisted)

This protocol describes a microwave-assisted Friedel-Crafts acylation of toluene with acetic anhydride.[4]

Materials:

  • Toluene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Microwave synthesis vial with a magnetic stir bar

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaCl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Water

Procedure:

  • To a microwave vial, add anhydrous AlCl₃ (0.50 g, 3.75 mmol), toluene (3 mL), and acetic anhydride (250 µL) along with a magnetic stir bar.

  • Cap the vial and tighten it with a torque wrench.

  • Place the vial in the microwave reactor and heat the mixture to 110°C for 15 minutes.

  • After cooling, carefully open the vial in a fume hood and add 6 mL of water. Recap the vial and shake vigorously for approximately 30 seconds.

  • Transfer the mixture to a separatory funnel. Rinse the vial with 2 mL of ethyl acetate and add the washings to the funnel.

  • Separate the layers and extract the aqueous layer with an additional 4 mL of ethyl acetate.

  • Combine the organic layers and wash with 5 mL of saturated aqueous NaCl solution, followed by 5 mL of saturated aqueous NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄ for about 5 minutes.

  • Vacuum filter the mixture and evaporate the solvent to obtain the product.

Protocol 2: Acylation using a Solid Acid Catalyst (Heat-Treated FeSO₄)

This protocol is adapted from a study on the acetylation of toluene using a heat-treated iron (II) sulfate (B86663) catalyst.[1]

Materials:

  • Toluene

  • Acetic Anhydride

  • FeSO₄ catalyst (heat-treated at 800°C)

  • Benzyl chloride (for activation)

Procedure:

  • Catalyst Activation: Activate the heat-treated FeSO₄ catalyst by exposing it to benzyl chloride in toluene at 80°C for 1 hour.

  • In a reaction flask equipped with a reflux condenser and magnetic stirrer, add the activated FeSO₄ catalyst (1 g).

  • Add toluene and acetic anhydride to the flask.

  • Heat the reaction mixture to 100°C and maintain for 5 hours with stirring.

  • After the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration.

  • The liquid product mixture can then be analyzed, for example, by gas chromatography to determine the yield and isomer distribution.

  • The recovered catalyst can be washed, dried, and potentially reused in subsequent reactions.

Visualizing the Process and Comparisons

Diagrams can effectively illustrate complex workflows and relationships, providing a clearer understanding of the experimental process and catalyst characteristics.

G Experimental Workflow for Friedel-Crafts Acylation of Toluene cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reactants Toluene + Acylating Agent catalyst Catalyst (e.g., AlCl₃ or Solid Acid) reactants->catalyst mix solvent Inert Solvent (optional) catalyst->solvent suspend/dissolve reaction_mix Stir at specified Temperature & Time solvent->reaction_mix quench Quench Reaction (e.g., with water/ice) reaction_mix->quench extraction Solvent Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry over Anhydrous Salt wash->dry evaporate Solvent Evaporation dry->evaporate product Crude Product evaporate->product analysis Purification & Analysis (GC, NMR, etc.) product->analysis

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of toluene.

Catalyst_Comparison Catalyst Comparison for Toluene Acylation cluster_lewis Traditional Lewis Acids cluster_solid Solid Acid Catalysts AlCl3 AlCl₃ / FeCl₃ AlCl3_pros Pros: + High Activity AlCl3->AlCl3_pros AlCl3_cons Cons: - Stoichiometric Amounts - Corrosive & Hazardous - Difficult to Recycle - Waste Generation AlCl3->AlCl3_cons Zeolites Zeolites (e.g., H-ZSM-5, H-Beta) MetalOxides Metal Oxides (e.g., Sulfated Zirconia) Solid_pros Pros: + Reusable + Environmentally Benign + Easy Separation + Shape Selectivity (Zeolites) Zeolites->Solid_pros Solid_cons Cons: - Lower Activity (sometimes) - Potential for Deactivation Zeolites->Solid_cons MetalOxides->Solid_pros MetalOxides->Solid_cons

Caption: Logical comparison of traditional Lewis acids and solid acid catalysts.

References

Verifying p-Methylacetophenone Purity and Identity via Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research and pharmaceutical development, confirming the identity and purity of a compound is a critical preliminary step. This guide provides a detailed comparison of p-methylacetophenone with its structural isomers and the parent compound, acetophenone, using melting point analysis as a key verification technique. Experimental data is presented to support the differentiation of these compounds, alongside a comprehensive protocol for accurate melting point determination.

Comparative Melting Point Data

The identity of a crystalline solid can be reliably verified by its melting point, as pure substances exhibit a sharp and characteristic melting range. In contrast, impure substances display a depressed and broader melting point range. The data below summarizes the reported melting points for this compound and its common alternatives. A notable discrepancy exists in the literature for the melting point of this compound, with some sources reporting a range of 22-24°C and others a value of 28°C.[1][2][3][4] This highlights the importance of consistent experimental technique and the use of certified reference standards.

Compound NameStructureReported Melting Point (°C)
This compound1-(4-methylphenyl)ethanone22 - 24 or 28[1][2][3][4]
o-Methylacetophenone1-(2-methylphenyl)ethanoneNot available (liquid at room temp.)
m-Methylacetophenone1-(3-methylphenyl)ethanone-9[5][6]
Acetophenone1-phenylethanone19 - 20.5[7][8][9][10][11]

Note: o-Methylacetophenone is a liquid at room temperature, and therefore melting point analysis is not applicable for its identification in a standard laboratory setting.

Experimental Protocol: Melting Point Determination

This protocol outlines the capillary method for determining the melting point of a solid organic compound.[12][13][14][15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powdered form.[15] If necessary, gently grind the crystals using a clean mortar and pestle.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14]

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Determination of Melting Range:

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating the sample at a fast rate.[12]

    • For an accurate measurement, start heating at a slow, controlled rate, approximately 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.[12]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Mixed Melting Point (for identity confirmation):

    • To definitively confirm the identity of the unknown sample as this compound, a mixed melting point determination should be performed.[13][16]

    • Mix a small amount of the unknown sample with an authentic sample of this compound in a 1:1 ratio.

    • Determine the melting point of the mixture. If there is no depression or broadening of the melting point range compared to the authentic sample, the unknown is confirmed to be this compound.[13] A significant depression would indicate the samples are different compounds.

Logical Workflow for Identity Verification

The following diagram illustrates the decision-making process for verifying the identity of a sample suspected to be this compound using melting point analysis.

start Start: Unknown Sample prep Prepare Sample for Melting Point Analysis start->prep determine_mp Determine Experimental Melting Point Range prep->determine_mp compare_lit Compare with Literature Value of this compound (22-28°C) determine_mp->compare_lit decision Does Experimental MP Match Literature? compare_lit->decision mixed_mp Perform Mixed Melting Point with Authentic this compound decision->mixed_mp Yes not_identified Sample is Not this compound or is Impure decision->not_identified No decision2 No Melting Point Depression? mixed_mp->decision2 identified Identity Verified as this compound decision2->identified Yes decision2->not_identified No

Caption: Identity Verification Workflow.

References

A Researcher's Guide to Cross-Referencing Experimental Spectral Data of p-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for p-methylacetophenone, cross-referencing it with public spectral databases. We also offer a comparative analysis with its structural isomers, 2-methylacetophenone and 3-methylacetophenone, to highlight the subtle yet critical differences in their spectral fingerprints.

Comparative Spectral Data Analysis

To facilitate a clear comparison, the experimental spectral data for this compound and its isomers are summarized below. This data has been compiled from various public spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.84d2HAr-H (ortho to -COCH₃)
7.23d2HAr-H (meta to -COCH₃)
2.54s3H-COCH₃
2.38s3HAr-CH₃
2-Methylacetophenone 7.66d1HAr-H
7.34t1HAr-H
7.23t1HAr-H
7.21d1HAr-H
2.54s3H-COCH₃
2.51s3HAr-CH₃
3-Methylacetophenone 7.75s1HAr-H
7.73d1HAr-H
7.35t1HAr-H
7.33d1HAr-H
2.58s3H-COCH₃
2.41s3HAr-CH₃

¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 197.8C=O
143.8Ar-C (para to -COCH₃)
134.8Ar-C (ipso to -COCH₃)
129.2Ar-CH (meta to -COCH₃)
128.4Ar-CH (ortho to -COCH₃)
26.5-COCH₃
21.6Ar-CH₃
2-Methylacetophenone 201.2C=O
138.2Ar-C (ipso to -CH₃)
137.8Ar-C (ipso to -COCH₃)
131.8Ar-CH
130.8Ar-CH
128.4Ar-CH
125.5Ar-CH
29.5-COCH₃
21.4Ar-CH₃
3-Methylacetophenone 198.3C=O
138.3Ar-C (ipso to -CH₃)
137.2Ar-C (ipso to -COCH₃)
133.8Ar-CH
128.7Ar-CH
128.4Ar-CH
125.6Ar-CH
26.6-COCH₃
21.3Ar-CH₃
Infrared (IR) Spectroscopy

Key FT-IR Peaks (cm⁻¹)

CompoundC=O StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)
This compound ~1682~3052~2923~1607, 1574
2-Methylacetophenone ~1685~3060~2925~1605, 1575
3-Methylacetophenone ~1686~3055~2924~1608, 1587
Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) in EI-MS

CompoundMolecular Ion (M⁺)Base PeakOther Major Fragments
This compound 13411991, 65, 43
2-Methylacetophenone 13411991, 65, 43
3-Methylacetophenone 13411991, 65, 43

Note: While the major fragments are the same for the isomers, the relative intensities of the fragment ions can differ, aiding in their differentiation.

Raman Spectroscopy

Key Raman Shifts (cm⁻¹)

CompoundC=O StretchAromatic Ring BreathingC-H Bending
This compound ~1680~1608~1183
2-Methylacetophenone ~1684~1606~1159
3-Methylacetophenone ~1685~1609~1165

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved. If any particulate matter remains, filter the solution into the NMR tube using a pipette with a cotton plug.[1]

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium (B1214612) signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.

  • Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[3]

  • Film Deposition : Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.[2]

  • Data Processing : The resulting interferogram is Fourier transformed to generate the infrared spectrum.

Mass Spectrometry (MS) (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[4]

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺). This process can also lead to fragmentation of the molecule.[5]

  • Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6]

  • Detection : A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[5]

Raman Spectroscopy
  • Sample Preparation : For a solid sample, a small amount of the powder can be placed on a microscope slide.[7] If the sample is a larger solid, a flat surface is preferable for imaging.[7]

  • Instrument Setup : Place the sample in the instrument's sample holder. The laser is focused onto the sample.

  • Data Acquisition : The sample is irradiated with a monochromatic laser. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. A spectrum is generated by plotting the intensity of the scattered light versus the Raman shift (in cm⁻¹).

  • Data Processing : The resulting spectrum is analyzed to identify the characteristic vibrational modes of the sample.

Visualizing the Workflow

To better illustrate the process of cross-referencing experimental data with spectral databases, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Deposition Deposit on Substrate Dissolution->Deposition NMR NMR Deposition->NMR Acquire Data IR FT-IR Deposition->IR Acquire Data MS Mass Spec Deposition->MS Acquire Data Raman Raman Deposition->Raman Acquire Data Process Fourier Transform & Baseline Correction NMR->Process IR->Process MS->Process Raman->Process Peak_Pick Peak Picking & Integration Process->Peak_Pick Final_Spectrum Experimental Spectrum Peak_Pick->Final_Spectrum Generate Spectrum

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Data_Cross_Referencing cluster_databases Spectral Databases Exp_Data Experimental Spectral Data (this compound) Comparison Comparative Analysis Exp_Data->Comparison SDBS SDBS SDBS->Comparison PubChem PubChem PubChem->Comparison NIST NIST WebBook NIST->Comparison OtherDBs Other Databases OtherDBs->Comparison Identification Compound Identification & Structural Verification Comparison->Identification Isomer_Data Isomer Spectral Data (2- & 3-Methylacetophenone) Isomer_Data->Comparison

References

Safety Operating Guide

Proper Disposal of p-Methylacetophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like p-Methylacetophenone are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a combustible liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract, and may be harmful if swallowed.[1] Always work in a well-ventilated area and ensure that an eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment (PPE) Required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use chemical-impermeable gloves and wear a lab coat or other protective clothing.[3]

  • Respiratory Protection: If working in an area with insufficient ventilation or if there is a risk of inhalation, use a MSHA/NIOSH-approved respirator.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[1] The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

    • Consult US EPA guidelines in 40 CFR Parts 261.3, as well as state and local regulations, to ensure accurate classification.[1]

  • Containerization:

    • Keep the waste this compound in its original container if possible.[4]

    • If transferring to a new container, ensure it is suitable, properly labeled, and tightly closed for disposal.[3]

    • Do not mix with other waste materials.[4]

  • Spill Management:

    • In the event of a spill, immediately remove all sources of ignition.[3]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2]

    • Place the absorbed material into a suitable container for disposal.[1][2]

    • Clean the spill area with copious amounts of water.[2]

  • Disposal Method:

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2]

    • Alternatively, the waste can be sent to an approved waste disposal plant.[4][5]

    • Always consult with and utilize a licensed professional waste disposal service to ensure compliance with all regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safety and risk assessment.

PropertyValueSource
Oral LD50 (Rat) 1400 mg/kg[1][6]
Flash Point 92 °C (197.6 °F)[1][2]
Boiling Point 226 °C @ 760 mm Hg[1]
Solubility in Water 0.37 g/L (15°C)[1]
Specific Gravity 1.005 g/cm³[1]
EC50 (Daphnia magna) 31 mg/L - 48 h[3][4]
LC50 (Danio rerio) 71 mg/L - 96 h[3][5]
EC50 (Algae) 36 mg/L - 72 h[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Combustible, Harmful, Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe spill Is there a spill? wear_ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste in Suitable, Labeled Container spill->collect_waste No contain_spill->collect_waste classify_waste Classify Waste (Federal, State, Local Regs) collect_waste->classify_waste select_disposal Select Disposal Method classify_waste->select_disposal incineration Incineration with Combustible Solvent select_disposal->incineration Option 1 disposal_plant Approved Waste Disposal Plant select_disposal->disposal_plant Option 2 document Document Disposal incineration->document disposal_plant->document

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
p-METHYLACETOPHENONE
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.